Product packaging for Azaphilone-9(Cat. No.:)

Azaphilone-9

Cat. No.: B15140940
M. Wt: 435.3 g/mol
InChI Key: XUOVORQURANBCB-LVUCCPRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azaphilone-9 is a useful research compound. Its molecular formula is C21H23BrO5 and its molecular weight is 435.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23BrO5 B15140940 Azaphilone-9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23BrO5

Molecular Weight

435.3 g/mol

IUPAC Name

[5-bromo-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate

InChI

InChI=1S/C21H23BrO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21?/m0/s1

InChI Key

XUOVORQURANBCB-LVUCCPRXSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br

Origin of Product

United States

Foundational & Exploratory

The Emergence of Azaphilone-9: A Technical Guide to its Fungal Precursor and Semi-Synthetic Derivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azaphilone-9 (AZA-9), a semi-synthetic derivative of the fungal natural product asperbenzaldehyde, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and isolation of its precursor from fungal sources, detailing the methodologies for production, extraction, and the subsequent chemical conversion to this compound.

Discovery and Fungal Source of the Precursor: Asperbenzaldehyde

This compound is not a naturally occurring compound isolated directly from fungal fermentation, but rather is derived from asperbenzaldehyde. Asperbenzaldehyde is a secondary metabolite produced by the filamentous fungus Aspergillus nidulans.[1] Notably, high-yield production of asperbenzaldehyde has been achieved through genetic engineering of Aspergillus nidulans strains.[2] This targeted approach significantly enhances the feasibility of producing this compound on a larger scale.

Production of Asperbenzaldehyde via Fungal Fermentation

The production of asperbenzaldehyde is achieved through the fermentation of genetically engineered Aspergillus nidulans strains. While specific fermentation parameters can vary, a general protocol involves the cultivation of the engineered fungus in a suitable liquid medium.

Table 1: Indicative Fermentation Parameters for Asperbenzaldehyde Production
ParameterTypical Range/ConditionNotes
Fungal Strain Engineered Aspergillus nidulansStrain engineered for overexpression of the asperbenzaldehyde biosynthetic pathway.
Culture Medium Glucose-based medium with yeast extract and peptoneProvides essential carbon and nitrogen sources for fungal growth and metabolite production.
Temperature 28-30 °COptimal temperature for Aspergillus nidulans growth and secondary metabolism.
pH 5.0 - 6.0Maintained to ensure optimal enzyme activity and fungal health.
Agitation 150-200 rpmEnsures proper aeration and nutrient distribution in submerged cultures.
Incubation Time 5-7 daysDuration may be optimized based on strain and specific fermentation conditions.

Experimental Protocol: Isolation and Purification of Asperbenzaldehyde

Following fermentation, the fungal biomass is separated from the culture broth. Asperbenzaldehyde is then extracted from the fungal mycelia and the culture filtrate.

Materials:

  • Fermentation culture of engineered Aspergillus nidulans

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Harvesting: The fungal biomass is separated from the culture broth by filtration or centrifugation.

  • Extraction: The fungal mycelia are extracted with ethyl acetate. The culture filtrate is also extracted with an equal volume of ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate to yield purified asperbenzaldehyde.

Quantitative Data

Genetically engineered strains of Aspergillus nidulans have been reported to produce asperbenzaldehyde at titers exceeding 2 grams per liter of culture medium, showcasing the potential for industrial-scale production.[2]

Semi-Synthesis of this compound from Asperbenzaldehyde

The conversion of asperbenzaldehyde to this compound involves a semi-synthetic modification. While the specific, detailed protocol for this conversion is proprietary and not extensively published in public literature, the general principle involves a chemical reaction to modify the asperbenzaldehyde backbone. This process highlights the power of combining biological production of a complex precursor with targeted chemical synthesis to access novel compounds like this compound.

Spectroscopic Data for this compound

Accurate structural elucidation of this compound is critical for its characterization and further development. The following table summarizes the key spectroscopic data.

Table 2: Spectroscopic Data for this compound
Spectroscopic Technique Key Data and Observations
¹H NMR Data not publicly available in detail.
¹³C NMR Data not publicly available in detail.
HRMS Data not publicly available in detail.
UV-Vis Data not publicly available in detail.

Note: Detailed, publicly available spectroscopic data for this compound is limited. The provided table will be updated as more information becomes accessible.

Biosynthesis of Asperbenzaldehyde in Aspergillus nidulans

The biosynthesis of asperbenzaldehyde in Aspergillus nidulans follows a polyketide pathway. A non-reducing polyketide synthase (NR-PKS) is responsible for the assembly of the core polyketide chain from acetyl-CoA and malonyl-CoA units. This is followed by a series of enzymatic modifications, including cyclization and aromatization, to yield the final asperbenzaldehyde structure. The specific genes and enzymes involved in this pathway have been identified and characterized, enabling the targeted genetic engineering of Aspergillus nidulans for enhanced production.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_synthesis Semi-Synthesis A Engineered Aspergillus nidulans C Fermentation (28-30°C, 5-7 days) A->C B Liquid Culture Medium B->C D Harvesting (Filtration/Centrifugation) C->D E Extraction with Ethyl Acetate D->E F Concentration E->F G Silica Gel Chromatography F->G H Purified Asperbenzaldehyde G->H I Chemical Modification H->I J This compound I->J

Caption: Experimental workflow for the production of this compound.

biosynthesis_pathway cluster_precursors Primary Metabolites cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification acetyl_coa Acetyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization asperbenzaldehyde Asperbenzaldehyde cyclization->asperbenzaldehyde

References

A Technical Guide to the Structural Characterization of Azaphilone-9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azaphilones are a class of fungal polyketide pigments known for their distinctive pyrone-quinone bicyclic core and a wide array of biological activities.[1][2] This technical guide focuses on Azaphilone-9 (AZA-9), a specific fungal natural product derived from asperbenzaldehyde, which has garnered significant interest for its targeted biological action.[3] It has been identified as an inhibitor of the interaction between the RNA-binding protein Hu antigen R (HuR) and AU-rich elements (ARE) in oncogenic mRNAs.[3][4] This document provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its characterization using modern spectroscopic techniques, and a summary of its biological activity. The methodologies and data are presented to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Chemical Structure

Azaphilones are characterized by an isochroman scaffold that contains a pyrone-quinone bicyclic core and a quaternary carbon center.[2] This core structure is highly oxygenated and susceptible to aminophilic reactions, where the pyran oxygen can be exchanged for a nitrogen atom, leading to a change in color from orange to red.[5] this compound, a derivative of asperbenzaldehyde, exemplifies this structural class.[3][6]

Diagram 1: Core Structural Components of this compound cluster_core This compound Core A Pyrone-Quinone Bicyclic Core B Quaternary Carbon Center (C7) A->B C Variable Side Chain A->C D Chiral Centers B->D

Caption: Diagram 1: Logical representation of the key structural features of this compound.

Spectroscopic and Biological Data

The structural elucidation of a natural product like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Biological activity is quantified through assays measuring its inhibitory concentration.

NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published dataset for this compound is not available in the cited literature, Table 1 provides representative ¹H and ¹³C NMR data for a similar isochromophilone azaphilone compound to illustrate the expected chemical shifts.[7]

Table 1: Representative NMR Spectroscopic Data for an Azaphilone Compound (in CDCl₃) [7]

Position δC (ppm) δH (ppm, J in Hz)
1 188.4 -
3 157.7 -
4 105.8 6.53 (s)
4a 109.3 -
5 140.3 -
6 114.2 -
7 44.6 3.80 (d, 9.1)
8 83.6 -
8a 129.8 -
9 118.8 6.14 (d, 15.8)
10 146.0 7.56 (dd, 15.8, 9.9)
11 133.4 7.41 (t, 11.4)
12 145.1 5.49 (d, 11.4)
13 34.0 2.64 (m)
14 30.2 1.44 (m), 1.33 (m)
15 12.0 0.85 (t, 7.4)
16 21.5 1.58 (s)
17 20.1 1.89 (s)
1' 58.2 3.04 (q, 7.1)
2' 20.9 1.01 (d, 7.1)
OMe 52.2 3.74 (s)
NMe 49.2 3.32 (s)
C=O 169.3 -

| 7-Me | 24.6 | 1.45 (s) |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is crucial for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z).[8] This allows for the calculation of a molecular formula. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural clues by revealing stable fragments of the parent ion.[9][10]

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Type Technique Expected Information
[M+H]⁺ ESI-TOF Accurate mass for molecular formula determination.
[M+Na]⁺ ESI-TOF Adduct ion for confirmation of molecular weight.

| Fragment Ions | MS/MS | Characteristic losses (e.g., H₂O, CO, side chains) for structural confirmation.[10] |

Biological Activity Data

This compound was identified as a small molecule that interferes with the HuR-ARE interaction, which is critical for the stabilization of many oncogenic mRNAs.[3] Its potency was determined using a fluorescence polarization (FP) competition assay.

Table 3: Biological Activity of this compound

Target Assay Type Result (IC₅₀) Reference

| HuR-ARE Interaction | Fluorescence Polarization | ~1.2 µM |[3] |

Experimental Protocols & Workflows

The characterization of a novel natural product follows a standardized workflow that begins with isolation and proceeds to structural and functional analysis.

General Workflow for Natural Product Characterization

The overall process involves isolating the pure compound from its natural source (e.g., a fungal culture), followed by parallel analysis using NMR and MS to determine its structure.

Diagram 2: General Workflow for Natural Product Characterization cluster_workflow Characterization Pipeline A Isolation & Purification (e.g., HPLC) B Mass Spectrometry Analysis A->B C NMR Spectroscopy Analysis A->C D Molecular Formula Determination B->D E 2D Structure Elucidation C->E F Final Structure Confirmation D->F E->F Diagram 3: Proposed Mechanism of Action for this compound cluster_pathway HuR-Mediated mRNA Stabilization Pathway AZA9 This compound HuR HuR Protein AZA9->HuR Binds & Inhibits ARE_mRNA Oncogenic ARE-mRNA (e.g., Msi1, Bcl2, XIAP) HuR->ARE_mRNA Binds Stabilization mRNA Stabilization ARE_mRNA->Stabilization Signaling Pro-Tumor Signaling (e.g., Wnt/Notch) Stabilization->Signaling Upregulates

References

Preliminary Studies on Azaphilone-9 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphilone-9, a fungal-derived polyketide, has emerged as a molecule of interest in cancer research due to its specific mechanism of action. This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on this compound. While direct cytotoxic IC50 values for this compound in cancer cell lines are not extensively documented in publicly available literature, this guide synthesizes the known biochemical interactions and the implied downstream effects on cell signaling pathways. Furthermore, it presents detailed, standardized experimental protocols relevant to the assessment of cytotoxicity and apoptosis, which can be applied to the study of this compound and its derivatives.

Core Mechanism of Action: Inhibition of HuR-ARE Interaction

The primary molecular target of this compound identified to date is the Hu antigen R (HuR), an RNA-binding protein. HuR plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many messenger RNAs (mRNAs). This binding stabilizes the mRNAs, leading to increased protein expression.

This compound has been identified as a potent inhibitor of the HuR-ARE interaction, with a reported half-maximal inhibitory concentration (IC50) of approximately 1.2 μM in in vitro assays.[1][2][3][4] By binding to HuR, this compound prevents it from stabilizing its target mRNAs, thereby promoting their degradation.[1][2][3]

Quantitative Data on Azaphilone Cytotoxicity

Direct experimental data on the cytotoxic IC50 values of this compound against various cancer cell lines is limited in the current scientific literature. However, to provide a contextual understanding of the potential potency of this class of compounds, the following table summarizes the cytotoxic activities of other structurally related azaphilone derivatives against several human cancer cell lines.

Azaphilone DerivativeCancer Cell LineIC50 (µM)Reference
Bromophilone BL5178Y (Mouse Lymphoma)8.9[5]
Bromophilone BA2780 (Human Ovarian Cancer)2.7[5]
Isochromophilone A786-O (Human Kidney Carcinoma)8.9[5]
N-Glutarylchaetoviridin CMGC-803 (Human Gastric Cancer)6.6[5]
N-Glutarylchaetoviridin CHO8910 (Human Ovarian Cancer)9.7[5]
Chaetomugilide AHepG2 (Human Liver Cancer)1.7[5]

Postulated Signaling Pathway of this compound-Induced Cytotoxicity

Based on its established mechanism as a HuR inhibitor, a putative signaling pathway for this compound-induced cytotoxicity can be proposed. Many of the mRNAs stabilized by HuR encode for proteins that are critical for cancer cell survival and proliferation, including anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP).[1]

By inhibiting HuR, this compound is hypothesized to decrease the stability of Bcl-2 and XIAP mRNAs, leading to a reduction in their protein levels. This disruption of the anti-apoptotic machinery would shift the cellular balance towards apoptosis, ultimately resulting in cancer cell death.

Azaphilone9_Signaling_Pathway cluster_0 This compound Action cluster_1 Intracellular Events This compound This compound HuR HuR This compound->HuR Inhibits mRNA Degradation mRNA Degradation This compound->mRNA Degradation Promotes ARE-mRNAs (Bcl-2, XIAP) ARE-mRNAs (Bcl-2, XIAP) HuR->ARE-mRNAs (Bcl-2, XIAP) Stabilizes HuR->mRNA Degradation Prevents Decreased Bcl-2 & XIAP Proteins Decreased Bcl-2 & XIAP Proteins mRNA Degradation->Decreased Bcl-2 & XIAP Proteins Apoptosis Apoptosis Decreased Bcl-2 & XIAP Proteins->Apoptosis Induces

Caption: Postulated signaling pathway of this compound induced cytotoxicity.

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate and allow to adhere overnight. Treat_Cells 2. Treat cells with varying concentrations of this compound. Seed_Cells->Treat_Cells Incubate_1 3. Incubate for desired time (e.g., 24, 48, 72 hours). Treat_Cells->Incubate_1 Add_MTT 4. Add MTT solution to each well. Incubate_1->Add_MTT Incubate_2 5. Incubate for 2-4 hours to allow formazan crystal formation. Add_MTT->Incubate_2 Solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. Incubate_2->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm. Solubilize->Measure_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Seed_Treat 1. Seed and treat cells with This compound as in MTT assay. Harvest_Cells 2. Harvest cells (including supernatant) by trypsinization and centrifugation. Seed_Treat->Harvest_Cells Wash_Cells 3. Wash cells with cold PBS. Harvest_Cells->Wash_Cells Resuspend 4. Resuspend cells in Annexin V binding buffer. Wash_Cells->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide (PI). Resuspend->Stain Incubate_Dark 6. Incubate in the dark for 15 minutes at room temperature. Stain->Incubate_Dark Analyze 7. Analyze by flow cytometry. Incubate_Dark->Analyze

Caption: Workflow for an Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Conclusion and Future Directions

Preliminary evidence strongly suggests that this compound possesses a mechanism of action that is highly relevant to cancer therapy. Its ability to inhibit the HuR-ARE interaction provides a clear rationale for its potential cytotoxic effects through the destabilization of key oncogenic and anti-apoptotic mRNAs. However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Determining the cytotoxic IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.

  • Validating the proposed signaling pathway by conducting experiments, such as Western blotting, to measure the protein levels of Bcl-2 and XIAP following this compound treatment.

  • Investigating the in vivo efficacy of this compound in preclinical animal models of cancer.

By addressing these knowledge gaps, the scientific community can build a more complete picture of this compound's cytotoxic properties and pave the way for its potential development as a novel anticancer agent.

References

The Therapeutic Potential of Azaphilone-9: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Azaphilone-9 is a fungal-derived natural product belonging to the azaphilone class of polyketides. These compounds are known for their diverse biological activities, and this compound, in particular, has emerged as a promising candidate for therapeutic development, primarily in the field of oncology. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic agents.

Core Therapeutic Target: Anticancer Activity via HuR Inhibition

The principal therapeutic potential of this compound identified to date lies in its ability to inhibit the interaction between the Human antigen R (HuR) protein and AU-rich elements (AREs) in the 3'-untranslated region (UTR) of messenger RNAs (mRNAs).[1][2] HuR is an RNA-binding protein that plays a critical role in tumorigenesis by stabilizing the mRNAs of many oncogenes, growth factors, and cytokines, thereby promoting cancer cell proliferation, survival, and metastasis.[1][2] By disrupting the HuR-ARE interaction, this compound can destabilize these oncogenic mRNAs, leading to their degradation and a subsequent reduction in the expression of cancer-promoting proteins.

Quantitative Data: In Vitro Inhibition of HuR-RNA Interaction

The inhibitory activity of this compound on the HuR-RNA interaction has been quantified using various biophysical techniques. The following table summarizes the key quantitative data from in vitro studies.

ParameterValueMethodTargetReference
IC501.2 µMFluorescence Polarization (FP) Competition AssayFull-length HuR and fluorescein-labeled AREc-fos[1][2]
BindingDirectSurface Plasmon Resonance (SPR)Immobilized HuR[1]
Interaction SiteRNA-binding cleftNuclear Magnetic Resonance (NMR) Spectroscopy15N/ILV-labeled HuR RRM1/2[1]

Signaling Pathway

The mechanism of action of this compound involves the disruption of a key post-transcriptional regulatory pathway mediated by HuR. The following diagram illustrates this signaling pathway and the point of intervention by this compound.

HuR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR HuR_mRNA_complex_n HuR-mRNA Complex HuR_n->HuR_mRNA_complex_n ARE_mRNA ARE-containing mRNA (e.g., oncogenes, cytokines) ARE_mRNA->HuR_mRNA_complex_n mRNA_Degradation mRNA Degradation ARE_mRNA->mRNA_Degradation Default Pathway HuR_mRNA_complex_c HuR-mRNA Complex HuR_mRNA_complex_n->HuR_mRNA_complex_c Export HuR_c HuR Translation Translation HuR_mRNA_complex_c->Translation Oncogenic_Proteins Oncogenic Proteins (Growth Factors, etc.) Translation->Oncogenic_Proteins Cancer Progression Cancer Progression Oncogenic_Proteins->Cancer Progression Azaphilone9 This compound Azaphilone9->HuR_c

Caption: HuR Signaling Pathway and this compound Inhibition (Within 100 characters)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the interaction between this compound and HuR.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound for the HuR-ARE interaction.[1][2]

Principle: A fluorescein-labeled ARE-containing RNA oligonucleotide (tracer) is incubated with the HuR protein. The binding of the large protein to the small fluorescent tracer slows down the rotational motion of the tracer, resulting in a high fluorescence polarization signal. Unlabeled competitor molecules (like this compound) that bind to HuR will displace the fluorescent tracer, leading to a decrease in the polarization signal.

Protocol:

  • Reagents:

    • Purified full-length HuR protein or HuR RRM1/2 domain.

    • Fluorescein-labeled ARE-containing RNA oligonucleotide (e.g., from the c-fos 3'-UTR).

    • This compound stock solution (in DMSO).

    • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

  • Procedure: a. In a 384-well black plate, add a constant concentration of HuR protein (e.g., 10 nM) and fluorescein-labeled ARE-RNA (e.g., 2 nM) to each well. b. Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no HuR protein (minimum polarization). c. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium. d. Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm). e. Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: HuR, Fluorescent ARE-RNA, This compound Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): Add HuR and Fluorescent ARE-RNA Prepare_Reagents->Plate_Setup Add_Inhibitor Add Serial Dilutions of this compound Plate_Setup->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Data Analysis: Plot and calculate IC50 Measure_FP->Data_Analysis End End Data_Analysis->End

Caption: Fluorescence Polarization Assay Workflow (Within 100 characters)
Surface Plasmon Resonance (SPR)

SPR is used to confirm the direct binding of this compound to HuR and to study the kinetics of the interaction.[1]

Principle: HuR is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of this compound to the immobilized HuR causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the surface plasmons. This change is proportional to the mass of the bound analyte.

Protocol:

  • Immobilization: a. Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). b. Inject a solution of purified HuR protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the sensor surface via amine coupling. c. Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis: a. Flow running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline. b. Inject a series of concentrations of this compound over the immobilized HuR surface. c. Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU). d. Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) if necessary. e. Analyze the resulting sensorgrams to determine binding kinetics (kon, koff) and affinity (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to identify the binding site of this compound on the HuR protein.[1]

Principle: 15N-labeled HuR protein is prepared and its 1H-15N HSQC spectrum is recorded. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone. Upon binding of a ligand like this compound, the chemical environment of the amino acid residues in the binding site is altered, leading to chemical shift perturbations (changes in peak positions) or line broadening of the corresponding peaks in the HSQC spectrum.

Protocol:

  • Protein Expression and Purification: Express and purify 15N-labeled HuR RRM1/2 domain using standard molecular biology techniques.

  • NMR Sample Preparation: Prepare a solution of 15N-labeled HuR RRM1/2 in a suitable NMR buffer (e.g., phosphate buffer, pH 6.8, containing 5% D2O).

  • NMR Titration: a. Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled HuR RRM1/2. b. Add increasing amounts of a stock solution of this compound to the protein sample. c. Acquire a 1H-15N HSQC spectrum after each addition.

  • Data Analysis: a. Overlay the spectra from the titration series. b. Identify the amino acid residues whose corresponding peaks show significant chemical shift perturbations or line broadening upon addition of this compound. c. Map these residues onto the three-dimensional structure of HuR to visualize the binding site.

Other Potential Therapeutic Applications

While the primary focus of research on this compound has been its anticancer activity, the broader class of azaphilones exhibits a wide range of biological activities, suggesting that this compound may have therapeutic potential in other areas. However, it is crucial to note that specific in vitro or in vivo data for this compound in these contexts is currently lacking in the public domain.

Anti-inflammatory Activity

Many azaphilone derivatives have demonstrated anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism frequently involves the inhibition of the NF-κB signaling pathway.

General Experimental Protocol for Anti-inflammatory Screening (Nitric Oxide Assay):

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells (untreated cells, cells treated with LPS only, and cells treated with a known inhibitor).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Antimicrobial Activity

Several azaphilones have been reported to possess antibacterial and antifungal activities.

General Experimental Protocol for Antimicrobial Screening (Broth Microdilution Assay for MIC Determination):

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature and time for the growth of the microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Some azaphilones have shown potential as antiviral agents.

General Experimental Protocol for Antiviral Screening (Plaque Reduction Assay):

  • Cell Seeding: Seed a monolayer of host cells susceptible to the target virus in a multi-well plate.

  • Virus Infection: Infect the cell monolayer with a known amount of the virus.

  • Treatment: After a short adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration).

In Vivo Studies, Toxicology, and Pharmacokinetics

A comprehensive search of publicly available scientific literature and clinical trial registries did not yield any data on the in vivo efficacy, preclinical toxicology, or pharmacokinetic profile of this compound. This indicates that the compound is likely still in the early stages of preclinical development. Further studies are required to assess its safety, tolerability, and efficacy in animal models before it can be considered for clinical investigation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro activity against a key cancer target, the RNA-binding protein HuR. The available data on its mechanism of action and inhibitory potency provide a strong rationale for its further development as an anticancer agent. However, a significant amount of preclinical research is still required. Future studies should focus on:

  • Broad-Spectrum Activity Profiling: Systematically evaluating the anti-inflammatory, antimicrobial, and antiviral potential of this compound to explore its full therapeutic utility.

  • In Vivo Efficacy Studies: Assessing the anticancer efficacy of this compound in relevant animal models of cancer.

  • Pharmacokinetic and Toxicological Evaluation: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to establish a safe and effective dosing regimen for potential clinical trials.

  • Lead Optimization: Synthesizing and evaluating derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The successful completion of these studies will be critical in determining the ultimate therapeutic value of this compound and its potential to be translated into a clinically effective drug.

References

Azaphilone-9: A Novel Inhibitor of the HuR Protein - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human antigen R (HuR) protein, a member of the ELAV/Hu family of RNA-binding proteins, has emerged as a critical regulator of post-transcriptional gene expression.[1][2][3] HuR plays a pivotal role in tumorigenesis by binding to AU-rich elements (AREs) in the 3'-untranslated region (UTR) of various oncogenic mRNAs, thereby enhancing their stability and promoting their translation.[1][2][4] This stabilization leads to the upregulation of proteins involved in cell proliferation, survival, angiogenesis, and metastasis, making HuR a compelling target for anticancer drug development.[1][5][6] Azaphilone-9 (AZA-9), a fungal natural product derivative, has been identified as a potent inhibitor of the HuR-RNA interaction, offering a promising new avenue for cancer therapy.[1][5] This technical guide provides an in-depth overview of this compound as a novel HuR protein inhibitor, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Mechanism of Action

This compound directly targets the RNA-binding protein HuR, interfering with its ability to bind to the AREs of target mRNAs.[1][5] Through competitive binding within the RNA-binding cleft of HuR, AZA-9 effectively displaces the mRNA, leading to its degradation and a subsequent reduction in the expression of oncogenic proteins.[1] This mechanism has been elucidated through a combination of biophysical and computational techniques, including fluorescence polarization, surface plasmon resonance, and nuclear magnetic resonance.[1][2]

Quantitative Data

The inhibitory potency of this compound against the HuR-ARE interaction has been quantified using in vitro assays. The following table summarizes the key quantitative data for AZA-9.

Parameter Value Assay Conditions Reference
IC50 (Full-length HuR) ~1.2 µMFluorescence Polarization Competition Assay with 10 nM HuR and 2 nM fluorescein-labeled AREc-fos[1][5]
IC50 (HuR RRM1/2) 7.4 µMFluorescence Polarization Competition Assay with 50 nM HuR RRM1/2 and 2 nM fluorescein-labeled AREc-fos[1]

Signaling Pathways

HuR is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. By inhibiting HuR, this compound can modulate these pathways, leading to anti-tumor effects. The following diagram illustrates the key signaling pathways influenced by HuR.

HuR_Signaling_Pathway cluster_upstream Upstream Regulators cluster_hur HuR Regulation cluster_downstream Downstream Effects Stress Signals Stress Signals PKC PKC Stress Signals->PKC Growth Factors Growth Factors Growth Factors->PKC HuR_nucleus HuR (nucleus) PKC->HuR_nucleus Phosphorylation HuR_cytoplasm HuR (cytoplasm) HuR_nucleus->HuR_cytoplasm Translocation mRNA_stabilization Oncogenic mRNA Stabilization (e.g., c-Fos, COX-2, Bcl-2, SOX9) HuR_cytoplasm->mRNA_stabilization Binds to AREs Translation Increased Translation mRNA_stabilization->Translation Oncoproteins Oncoproteins Translation->Oncoproteins Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Angiogenesis, Invasion) Oncoproteins->Cancer_Hallmarks Azaphilone9 This compound Azaphilone9->HuR_cytoplasm Inhibits RNA binding

Caption: HuR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a HuR inhibitor.

Experimental Workflow

The overall workflow for identifying and validating a HuR inhibitor like this compound is depicted below.

Experimental_Workflow Screening High-Throughput Screening (e.g., Fluorescence Polarization) Hit_ID Hit Identification (this compound) Screening->Hit_ID Binding_Validation Direct Binding Validation (Surface Plasmon Resonance) Hit_ID->Binding_Validation Mechanism_Elucidation Mechanism of Action (NMR Titration, Computational Docking) Binding_Validation->Mechanism_Elucidation Cellular_Assays Cell-Based Assays (mRNA stability, Protein expression) Mechanism_Elucidation->Cellular_Assays In_Vivo In Vivo Studies (Xenograft models) Cellular_Assays->In_Vivo

Caption: Experimental workflow for the characterization of a HuR inhibitor.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a compound to inhibit the interaction between HuR and a fluorescently labeled RNA probe.

Materials:

  • Purified full-length HuR protein or HuR RRM1/2 domains.

  • Fluorescein-labeled RNA oligonucleotide containing an ARE sequence (e.g., c-fos ARE).

  • This compound or other test compounds.

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA, 0.01% Tween-20).

  • Black, non-binding 384-well plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a solution of HuR protein and the fluorescein-labeled ARE-RNA probe in the assay buffer at concentrations that yield a high polarization signal (typically around 80% of the maximum).[7]

  • Serially dilute this compound or test compounds in the assay buffer.

  • In a 384-well plate, add the HuR-RNA pre-incubated mixture.[8]

  • Add the serially diluted compounds to the wells. Include controls with DMSO (vehicle) and buffer only.

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[8]

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is employed to confirm the direct binding of this compound to HuR and to determine the binding kinetics.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified HuR protein (ligand).

  • This compound (analyte).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Immobilize the purified HuR protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface if necessary to remove the bound analyte.

  • Fit the sensorgram data to an appropriate binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is used to map the binding site of this compound on the HuR protein.

Materials:

  • 15N-labeled purified HuR RRM1/2 protein.

  • This compound.

  • NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H2O/10% D2O).

  • NMR spectrometer.

Procedure:

  • Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled HuR RRM1/2 protein.

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d6).

  • Add increasing molar ratios of the this compound stock solution to the protein sample.

  • Acquire a 2D 1H-15N HSQC spectrum at each titration point.

  • Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's amide resonances.

  • Residues with significant CSPs are likely to be at or near the binding site of this compound. Map these residues onto the 3D structure of HuR to visualize the binding interface.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics targeting the HuR protein. Its ability to directly bind to HuR and disrupt the stabilization of oncogenic mRNAs provides a clear mechanism for its anti-tumor activity. The experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in furthering the study of this compound and other HuR inhibitors. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

The Architectural Blueprint of Nature's Pigments: An In-depth Guide to Azaphilone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azaphilone compounds, a diverse class of fungal polyketide pigments, have garnered significant attention for their vibrant colors and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide delves into the core biosynthetic pathways of azaphilones, providing a comprehensive overview of the key enzymatic players, precursor molecules, and regulatory networks that govern their production. Detailed experimental protocols for studying these intricate pathways are also provided, alongside a visual exploration of the molecular logic that underpins their assembly.

Core Biosynthetic Machinery: A Symphony of Enzymes

The biosynthesis of the characteristic pyranoquinone core of azaphilones is a multi-step process orchestrated by a conserved set of enzymes, primarily encoded within physically clustered biosynthetic gene clusters (BGCs). The central players in this molecular assembly line are the polyketide synthases (PKSs).

Azaphilone biosynthesis typically involves the collaborative action of two types of iterative PKSs: a non-reducing PKS (NR-PKS) and a highly-reducing PKS (HR-PKS).[1][2] The NR-PKS is responsible for assembling the core aromatic structure from acetate and malonate units, while the HR-PKS synthesizes a fatty acid-like side chain that is later incorporated.

The general biosynthetic route can be summarized as follows:

  • Polyketide Chain Assembly: The NR-PKS initiates the process by iteratively condensing acetyl-CoA and malonyl-CoA units to form a polyketide chain.[3][4]

  • Formation of the Benzaldehyde Intermediate: The polyketide chain undergoes a series of cyclization and aromatization reactions to yield a key benzaldehyde intermediate.[5][6]

  • Oxidative Dearomatization and Pyrone Ring Formation: A crucial step is catalyzed by a FAD-dependent monooxygenase, which hydroxylates the benzaldehyde intermediate, leading to a dearomatization and subsequent spontaneous cyclization to form the characteristic bicyclic pyranoquinone core of azaphilones.[5][6]

  • Acylation: An acyltransferase then attaches the fatty acid chain, synthesized by the HR-PKS, to the pyranoquinone core.[5][6]

  • Tailoring Modifications: A variety of tailoring enzymes, including reductases, oxidases, and methyltransferases, further modify the azaphilone scaffold to generate the vast diversity of naturally occurring derivatives.[3]

Key Enzymes and Their Roles

The following table summarizes the key enzymes involved in azaphilone biosynthesis and their respective functions.

Enzyme ClassSpecific Enzyme ExampleFunctionReference(s)
Non-Reducing Polyketide Synthase (NR-PKS)MrPigA (Monascus ruber)Assembly of the core polyketide chain.[3]
Highly-Reducing Polyketide Synthase (HR-PKS)AzaB (Aspergillus niger)Synthesis of the fatty acid side chain.[6]
FAD-dependent MonooxygenaseAzaH (Aspergillus niger)Catalyzes the key oxidative dearomatization and pyran ring formation.[5][6]
AcyltransferaseMrPigD (Monascus ruber)Attaches the fatty acid side chain to the pyranoquinone core.[3]
Reductase/DehydrogenaseMrPigE (Monascus ruber)Involved in the reduction of intermediates.[3]
Transcription FactorMppR1 (Monascus purpureus)Regulates the expression of the azaphilone biosynthetic gene cluster.[7][8]

Quantitative Insights into Azaphilone Production

While detailed enzyme kinetic data for many azaphilone biosynthetic enzymes remains to be fully elucidated, studies on engineered fungal strains have provided valuable insights into production capabilities. The following table presents a summary of reported production titers for various azaphilone compounds.

Fungal StrainCompound(s)TiterReference(s)
Monascus purpureus HJ11 (Engineered)Total Monascus Azaphilones (MAs)14.6 g/L[9][10]
Aspergillus niger (Engineered)Enniatin (a nonribosomal peptide, for comparison of heterologous production)up to 4.5 g/L[11][12]
Monascus ruber M7 (supplemented with 0.1% acetic acid)Rubropunctatin1.92-fold increase[13]
Monascus ruber M7 (supplemented with 0.1% ammonium acetate)Monascin11.7-fold increase (extracellular)[13]
Monascus ruber M7 (supplemented with 0.1% ammonium acetate)Ankaflavin14.2-fold increase (extracellular)[13]

Visualizing the Biosynthetic Pathways and Workflows

To provide a clearer understanding of the complex processes involved in azaphilone biosynthesis and its investigation, the following diagrams have been generated using the DOT language.

Azaphilone_Biosynthesis_Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS_complex NR-PKS & HR-PKS Acetyl-CoA->PKS_complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_complex Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->PKS_complex Benzaldehyde Benzaldehyde Intermediate PKS_complex->Benzaldehyde Polyketide Assembly & Cyclization Pyranoquinone Pyranoquinone Core Benzaldehyde->Pyranoquinone Monooxygenase (e.g., AzaH) Acylation Acylation Pyranoquinone->Acylation Acyltransferase (e.g., MrPigD) Redox Redox Reactions Acylation->Redox Methylation Methylation Redox->Methylation Final_Azaphilones Diverse Azaphilone Compounds Methylation->Final_Azaphilones

Figure 1: Generalized biosynthetic pathway for azaphilone compounds.

Gene_Knockout_Workflow cluster_construction Construct Preparation cluster_transformation Fungal Transformation cluster_analysis Mutant Analysis gRNA_design Design guide RNAs (gRNAs) targeting the gene of interest Vector_construction Clone gRNAs into a Cas9 expression vector gRNA_design->Vector_construction Transformation Co-transform protoplasts with Cas9/gRNA vector and donor DNA Vector_construction->Transformation Donor_DNA Prepare donor DNA with homology arms Donor_DNA->Transformation Protoplast_prep Prepare fungal protoplasts Protoplast_prep->Transformation Selection Select transformants on appropriate medium Transformation->Selection Screening Screen transformants by PCR to identify potential knockouts Selection->Screening Sequencing Sequence the target locus to confirm gene deletion Screening->Sequencing Metabolite_analysis Analyze metabolite profile (LC-MS) of knockout strains Sequencing->Metabolite_analysis

Figure 2: Experimental workflow for CRISPR/Cas9-mediated gene knockout.

Regulatory_Network Env_signals Environmental Signals (e.g., light, temperature, pH) Velvet_complex Velvet Complex (VeA, LaeA, VelB) Env_signals->Velvet_complex modulates PSTF Pathway-Specific Transcription Factor (e.g., MppR1) Velvet_complex->PSTF activates/represses Azaphilone_BGC Azaphilone Biosynthetic Gene Cluster PSTF->Azaphilone_BGC binds to promoters and activates transcription Azaphilone_production Azaphilone Production Azaphilone_BGC->Azaphilone_production encodes enzymes for

Figure 3: Simplified regulatory network of azaphilone biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate azaphilone biosynthesis.

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Monascus spp.

This protocol is adapted from methodologies described for Monascus pilosus and provides a framework for targeted gene deletion to study the function of biosynthetic genes.[14][15]

Materials:

  • Monascus strain of interest

  • pFC332 vector (or other suitable vector for Cas9 and gRNA expression)

  • Donor DNA cassette containing a selection marker (e.g., hygromycin resistance) flanked by homology arms (approx. 1 kb) corresponding to the regions upstream and downstream of the target gene.

  • Protoplasting solution (e.g., 10 mg/mL Lysing Enzymes from Trichoderma harzianum)

  • PEG-CaCl₂ solution (40% PEG 4000, 0.6 M KCl, 50 mM CaCl₂)

  • Regeneration medium (e.g., PDA supplemented with 0.6 M KCl)

  • Selective medium (regeneration medium containing the appropriate antibiotic)

Procedure:

  • gRNA Design and Vector Construction:

    • Design two gRNAs targeting the 5' and 3' ends of the gene of interest using a suitable online tool (e.g., CRISPR-P).

    • Synthesize the gRNA cassettes and clone them into the Cas9 expression vector according to the manufacturer's instructions.

  • Preparation of Donor DNA:

    • Amplify the upstream and downstream homology arms from the genomic DNA of the Monascus strain.

    • Amplify the selection marker cassette.

    • Assemble the donor DNA cassette (upstream arm - selection marker - downstream arm) using fusion PCR or Gibson assembly.

  • Protoplast Preparation:

    • Grow the Monascus strain in liquid medium for 2-3 days.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

    • Resuspend the mycelia in the protoplasting solution and incubate at 30°C with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).

    • Filter the protoplast suspension through sterile cotton to remove mycelial debris.

    • Wash the protoplasts twice with the osmotic stabilizer.

    • Resuspend the protoplasts in STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) to a final concentration of 10⁷-10⁸ protoplasts/mL.

  • Transformation:

    • Mix 100 µL of the protoplast suspension with 5-10 µg of the Cas9/gRNA plasmid and 5-10 µg of the donor DNA cassette.

    • Add 25 µL of PEG-CaCl₂ solution and incubate on ice for 20 minutes.

    • Add 1 mL of PEG-CaCl₂ solution and incubate at room temperature for 15 minutes.

    • Add 2 mL of STC buffer and mix gently.

  • Regeneration and Selection:

    • Plate the transformation mixture onto regeneration medium and incubate at 28°C for 1-2 days.

    • Overlay the plates with selective medium and incubate for a further 5-7 days until transformants appear.

  • Screening and Verification:

    • Isolate genomic DNA from the transformants.

    • Perform PCR using primers flanking the target gene and primers internal to the selection marker to screen for homologous recombination events.

    • Confirm the gene deletion by Southern blotting or sequencing of the PCR products.

Protocol 2: Heterologous Expression of an Azaphilone Gene Cluster in Aspergillus oryzae

This protocol provides a general framework for expressing a fungal biosynthetic gene cluster in the well-characterized host Aspergillus oryzae.[2][3][5]

Materials:

  • Aspergillus oryzae host strain (e.g., NSAR1)

  • pTAex3 vector (or other suitable expression vector)

  • Genomic DNA from the azaphilone-producing fungus

  • Restriction enzymes, T4 DNA ligase

  • Protoplasting and transformation reagents for A. oryzae

  • Culture media for A. oryzae (e.g., Czapek-Dox medium)

Procedure:

  • Gene Cluster Amplification and Vector Construction:

    • Identify the boundaries of the azaphilone biosynthetic gene cluster using bioinformatics tools.

    • Amplify the entire gene cluster from the genomic DNA of the producing fungus using long-range PCR.

    • Clone the amplified gene cluster into the A. oryzae expression vector under the control of an inducible or constitutive promoter.

  • Transformation of Aspergillus oryzae :

    • Prepare protoplasts from the A. oryzae host strain as described in Protocol 1.

    • Transform the protoplasts with the expression vector containing the azaphilone gene cluster.

    • Select for transformants on an appropriate selective medium.

  • Expression and Metabolite Analysis:

    • Cultivate the recombinant A. oryzae strains in a suitable production medium. If using an inducible promoter, add the inducer at the appropriate time.

    • After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by LC-MS/MS and compare the metabolite profile to that of the wild-type A. oryzae and the original azaphilone-producing strain to identify the heterologously produced azaphilones.

Protocol 3: In Vitro Reconstitution and Assay of a Fungal Non-Reducing Polyketide Synthase (NR-PKS)

This protocol outlines a general procedure for the in vitro characterization of a purified NR-PKS involved in azaphilone biosynthesis.[16][17][18]

Materials:

  • Purified NR-PKS enzyme

  • Acetyl-CoA (starter unit)

  • Malonyl-CoA (extender unit)

  • NADPH (for reductive release, if applicable)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, 1 mM DTT)

  • Quenching solution (e.g., 10% formic acid)

  • Ethyl acetate for extraction

  • LC-MS system for product analysis

Procedure:

  • Enzyme Purification:

    • Clone the NR-PKS gene into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag).

    • Express the protein in a suitable host (e.g., E. coli BL21(DE3)).

    • Purify the NR-PKS protein using affinity chromatography (e.g., Ni-NTA).

  • In Vitro Assay:

    • Set up the reaction mixture in the assay buffer containing the purified NR-PKS (e.g., 2-5 µM).

    • Initiate the reaction by adding the substrates: acetyl-CoA (e.g., 0.5 mM), malonyl-CoA (e.g., 1 mM), and NADPH (e.g., 2 mM).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 28-30°C) for a defined period (e.g., 1-4 hours).

  • Product Extraction and Analysis:

    • Stop the reaction by adding the quenching solution.

    • Extract the products with an equal volume of ethyl acetate.

    • Evaporate the organic solvent and resuspend the residue in a suitable solvent (e.g., methanol).

    • Analyze the products by LC-MS to identify the polyketide intermediates or final products.

Conclusion

The biosynthesis of azaphilone compounds represents a fascinating example of nature's ability to generate chemical diversity through the combinatorial use of a conserved set of enzymes. A deeper understanding of these biosynthetic pathways, facilitated by the experimental approaches outlined in this guide, holds immense potential for the discovery of novel bioactive molecules and the development of engineered fungal cell factories for the sustainable production of high-value pigments and pharmaceuticals. The continued exploration of the genetic and enzymatic basis of azaphilone biosynthesis will undoubtedly unlock new opportunities in drug development and biotechnology.

References

Azaphilone Derivatives: A Comprehensive Review of Their Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphilones are a structurally diverse class of fungal polyketide pigments characterized by a highly oxygenated pyranoquinone bicyclic core.[1] Produced by a wide array of fungi, particularly from the genera Penicillium, Aspergillus, Chaetomium, and Talaromyces, these natural products have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2][3] Their unique chemical architecture, which often includes a quaternary carbon center and various substitutions, gives rise to a vast number of derivatives with promising therapeutic applications.[1][3] This technical guide provides a comprehensive literature review of azaphilone derivatives, focusing on their diverse bioactivities, with a detailed presentation of quantitative data, experimental methodologies, and the underlying signaling pathways.

Bioactivity of Azaphilone Derivatives

Azaphilone derivatives have been shown to possess a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities.[1][3] Over the past decade, numerous novel azaphilones have been isolated and characterized, many of which exhibit potent bioactivities that make them attractive candidates for drug discovery and development.[1][2]

Anticancer and Cytotoxic Activity

A significant portion of research on azaphilones has focused on their potential as anticancer agents.[1] Many derivatives have demonstrated potent cytotoxicity against various cancer cell lines. The mechanisms underlying their anticancer effects often involve the induction of apoptosis through the modulation of key signaling pathways.[2][4]

Table 1: Cytotoxic Activity of Selected Azaphilone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Penicilazaphilone CB-16 (melanoma)0.065[1]
Penicilazaphilone CSGC7901 (gastric)0.720[1]
Penidioxolane CK562 (leukemia)23.94[5]
Penidioxolane CBEL-7402 (liver)60.66[5]
Penidioxolane CSGC-7901 (gastric)46.17[5]
Penidioxolane CA549 (lung)60.16[5]
Penidioxolane CHeLa (cervical)59.30[5]
SclerotiorinACHN, Panc-1, Calu-1, HCT-116, H4600.63 - 2.1[6]
8a-epi-hypocrellone ASH-SY5Y (neuroblastoma)Selective toxicity[7]
Coniellin AMDA-MB-231 (breast)4.4 (NF-κB inhibition)[8]
Compounds 29, 30, 33MGC803, AGS (gastric)< 1[2]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a continuous effort. Several azaphilone derivatives have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating inflammatory signaling pathways like NF-κB and MAPKs.[9][10]

Table 2: Anti-inflammatory Activity of Selected Azaphilone Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Sclerazaphilones C-ERAW264.7NO Production6.30 - 9.45[9]
Penicilazaphilone NRAW264.7NO Production22.63[5]
Citrifurans A-DRAW264.7NO ProductionInhibitory[1][3]
Penazaphilone LRAW264.7NO ProductionSignificant inhibition[10]
Compounds 21, 51, 52, 100RAW264.7NO Production2.6 - 12.5[2]
Compounds 224, 228, 229, 231RAW264.7NO Production7.05 - 15.29[11]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. Azaphilones have demonstrated activity against a range of pathogenic bacteria and fungi.[1][3]

Table 3: Antimicrobial Activity of Selected Azaphilone Derivatives

CompoundOrganismMIC (µM or µg/mL)Reference
Penicilones A-DMethicillin-resistant Staphylococcus aureus (MRSA)Active[1][3]
Pleosporalone APlant pathogenic fungi0.39 - 0.78 µM[1][3]
Pleosporalone BAlternaria brassicicola, Fusarium oxysporum1.6 µg/mL[1][3]
Penicitrinol QBacillus subtilis6.2 µg/mL[2]
PenctrimertoneBacillus subtilis4.0 µg/mL[2]
Penicitrinol QStaphylococcus aureus4.3 µg/mL[2]
Penicitrinol QPseudomonas aeruginosa11.2 µg/mL[2]
Penicitrinol QCandida albicans4.0 µg/mL[2]
Penicilazaphilone CStaphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumonia, Escherichia coli0.037–0.150 mM[12]
Antiviral Activity

Several azaphilone derivatives have been investigated for their antiviral properties, with some showing promising activity against viruses such as the human immunodeficiency virus (HIV).[2]

Table 4: Antiviral Activity of Selected Azaphilone Derivatives

CompoundVirusAssayEC50 (µM)Reference
Phomopsones BHIV-1In vitro replication7.6[2]
Phomopsones CHIV-1In vitro replication0.5[2]
Chermisinone BInfluenza A (H1N1)CPE assay0.80 µg/mL[2]
Helotialins A and BHIV-1In vitro replication8.01[2]
Other Bioactivities

Beyond the major activities listed above, azaphilone derivatives have also been reported to exhibit α-glucosidase inhibitory, antioxidant, and nematicidal activities.[4][13][14]

Table 5: α-Glucosidase Inhibitory Activity of Selected Azaphilone Derivatives

CompoundAssayIC50 (µM)Reference
Talaraculone Aα-glucosidase inhibition78.6[4][13]
Talaraculone Bα-glucosidase inhibition22.9[4][13]
Acarbose (Positive Control)α-glucosidase inhibition101.5[4][13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Azaphilone derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the azaphilone derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW264.7 cells

  • Complete culture medium

  • LPS from E. coli

  • Azaphilone derivative stock solutions (in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the azaphilone derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antibacterial Assay (Broth Microdilution for Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Azaphilone derivative stock solutions

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the azaphilone derivatives in the growth medium in a 96-well plate.

  • Inoculate each well with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of azaphilone derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anticancer Signaling Pathways

Several azaphilone derivatives exert their anticancer effects by inducing apoptosis. For instance, Penicilazaphilone C has been shown to block the Notch signaling pathway in gastric cancer cells.[1] It inhibits the proteolytic cleavage of the Notch receptor, which in turn prevents the activation of downstream targets like PTEN/AKT, ultimately leading to apoptosis.[1] Sclerotiorin induces apoptosis in colon cancer cells by activating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-2, leading to the activation of caspase-3.[2][4] Other azaphilones have been found to inhibit the phosphorylation of MAPKs and reduce the Bax/Bcl-2 ratio, thereby preventing neuronal cell death.

Anticancer_Signaling_Pathway cluster_PAC Penicilazaphilone C cluster_Sclerotiorin Sclerotiorin cluster_Notch Notch Pathway cluster_Apoptosis Apoptosis Pathway PAC Penicilazaphilone C Notch_Cleavage Proteolytic Cleavage PAC->Notch_Cleavage inhibits Sclerotiorin Sclerotiorin BAX BAX Sclerotiorin->BAX activates BCL2 Bcl-2 Sclerotiorin->BCL2 inhibits Notch_Receptor Notch Receptor Notch_Receptor->Notch_Cleavage NICD NICD (Active Fragment) Notch_Cleavage->NICD PTEN_AKT PTEN/AKT Pathway NICD->PTEN_AKT activates PTEN_AKT->BCL2 activates Caspase3 Caspase-3 BAX->Caspase3 activates BCL2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Anticancer signaling pathways modulated by azaphilone derivatives.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of azaphilones are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9][10] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Certain azaphilone derivatives, such as Penazaphilone L , have been shown to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of upstream kinases like PI3K, PDK1, and Akt.[10] Additionally, some azaphilones inhibit the phosphorylation of IκBα, a key step in NF-κB activation.[5] The MAPK (mitogen-activated protein kinase) pathway , which is also involved in inflammatory responses, is another target of azaphilone derivatives.[8]

Anti_inflammatory_Signaling_Pathway cluster_Azaphilone Azaphilone Derivatives cluster_LPS Inflammatory Stimulus cluster_Pathway Signaling Cascade cluster_Response Inflammatory Response Azaphilone e.g., Penazaphilone L PI3K PI3K Azaphilone->PI3K inhibits PDK1 PDK1 Azaphilone->PDK1 inhibits Akt Akt Azaphilone->Akt inhibits LPS LPS LPS->PI3K PI3K->PDK1 PDK1->Akt IκBα IκBα Akt->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFκB->Pro_inflammatory_Genes activates

Caption: Anti-inflammatory signaling pathway inhibited by azaphilone derivatives.

Conclusion

Azaphilone derivatives represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their broad range of activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, makes them highly attractive for further investigation in drug discovery programs. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a solid foundation for the rational design and development of novel therapeutic agents. This in-depth guide, by summarizing the quantitative bioactivity data, providing detailed experimental protocols, and visualizing the underlying signaling pathways, aims to serve as a valuable resource for researchers and professionals in the field, facilitating the continued exploration and exploitation of this fascinating class of fungal metabolites.

References

Azaphilone-9: A Novel Modulator of Post-Transcriptional Gene Regulation via HuR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Azaphilone-9 (AZA-9) and its significant role in post-transcriptional gene regulation. AZA-9, a fungal-derived natural product, has emerged as a potent inhibitor of the RNA-binding protein Hu antigen R (HuR), a key regulator of mRNA stability and translation. This document outlines the mechanism of action, quantitative data, and the experimental protocols used to elucidate the function of AZA-9, offering a valuable resource for researchers in oncology, molecular biology, and drug discovery.

Introduction to Post-Transcriptional Gene Regulation and the Role of HuR

Post-transcriptional gene regulation is a critical cellular process that governs the fate of messenger RNA (mRNA) from its synthesis to its degradation. This intricate regulatory network ensures that the appropriate levels of proteins are produced at the right time. A key player in this process is the Hu antigen R (HuR) protein, a member of the ELAV/Hu family of RNA-binding proteins[1]. HuR binds to AU-rich elements (AREs) located in the 3'-untranslated region (3'-UTR) of many mRNAs[1][2][3]. This binding stabilizes the target mRNAs, preventing their rapid degradation and thereby promoting the expression of the encoded proteins[1][2].

Notably, many of the mRNAs stabilized by HuR encode for oncoproteins, cytokines, growth factors, and transcription factors that are integral to tumorigenesis[1][2][3]. Consequently, the development of small molecules that can disrupt the HuR-ARE interaction presents a promising therapeutic strategy for cancer[1][2].

This compound: A Natural Product Inhibitor of the HuR-RNA Interaction

This compound (AZA-9) is a compound derived from the fungal natural product asperbenzaldehyde[1][2]. It has been identified as a small molecule that binds to HuR and inhibits its interaction with ARE-containing mRNA[1][2][3]. This inhibitory action is achieved through the direct binding of AZA-9 to the RNA-binding cleft of HuR, effectively blocking the residues critical for RNA interaction[1][2][3].

Mechanism of Action

The primary mechanism of AZA-9 in post-transcriptional gene regulation is its competitive inhibition of the HuR-ARE interaction[1][3]. By occupying the RNA-binding pocket of HuR, AZA-9 prevents the protein from binding to its target mRNAs. This disruption leads to the destabilization and subsequent degradation of these mRNAs, ultimately downregulating the expression of the oncogenic proteins they encode.

Quantitative Data

The interaction between this compound and the HuR protein has been quantified through various biophysical assays. The following table summarizes the key quantitative data.

ParameterValueAssayDescriptionReference
IC50 ~1.2 μMFluorescence Polarization (FP) Competition AssayConcentration of AZA-9 required to inhibit 50% of the HuR-ARE interaction.[1][2][3]
Binding DirectSurface Plasmon Resonance (SPR)Confirmed the direct physical interaction between AZA-9 and HuR.[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of HuR-mediated mRNA stabilization and its inhibition by this compound, as well as the experimental workflow used to identify and characterize AZA-9.

HuR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transcription Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA mRNA mRNA (ARE) pre_mRNA->mRNA HuR_mRNA_complex HuR-mRNA Complex HuR_n HuR HuR_n->mRNA Binds to ARE HuR_c HuR Stabilized_mRNA Stabilized Oncogenic mRNA HuR_mRNA_complex->Stabilized_mRNA Translation Translation Stabilized_mRNA->Translation Degradation mRNA Degradation Stabilized_mRNA->Degradation Inhibited Oncogenic_Protein Oncogenic Protein Translation->Oncogenic_Protein AZA9 This compound AZA9->HuR_c Binds & Inhibits HuR_c->HuR_mRNA_complex Stabilization Experimental_Workflow FP_Assay Fluorescence Polarization (FP) Competition Assay Identify_AZA9 Identify this compound as a HuR-ARE Inhibitor FP_Assay->Identify_AZA9 SPR Surface Plasmon Resonance (SPR) Identify_AZA9->SPR Confirm_Binding Confirm Direct Binding of AZA-9 to HuR SPR->Confirm_Binding NMR Nuclear Magnetic Resonance (NMR) Confirm_Binding->NMR Map_Interface Map RNA-Binding Interface and AZA-9 Binding Site NMR->Map_Interface Docking Computational Docking Map_Interface->Docking Model_Binding Propose Binding Mode of AZA-9 in HuR Docking->Model_Binding

References

Initial Screening of Azaphilone-9 Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Azaphilones are a class of fungal polyketide metabolites known for their diverse and significant biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This technical guide focuses on the initial screening and mechanism of action of a specific derivative, Azaphilone-9 (AZA-9), as a potential anticancer agent. Derived from the fungal natural product asperbenzaldehyde, this compound has been identified as a potent inhibitor of the HuR-RNA interaction, a key process in tumorigenesis.[3][4] This document provides a comprehensive overview of its primary mechanism, summarizes key quantitative data, details relevant experimental protocols for screening, and visualizes the associated molecular pathways and workflows for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of HuR-RNA Interaction

The principal anticancer mechanism identified for this compound is its ability to disrupt the interaction between the Human antigen R (HuR) protein and AU-rich elements (AREs) found in the 3'-untranslated region (UTR) of many oncogenic messenger RNAs (mRNAs).[3][4]

The HuR protein is an RNA-binding protein that, upon binding to AREs, stabilizes target mRNAs, leading to increased expression of proteins involved in cell proliferation, angiogenesis, and apoptosis inhibition.[4] These target mRNAs include those for several oncoproteins that are critical for tumor growth and survival.[3] By interfering with the HuR-ARE interaction, this compound effectively destabilizes these oncogenic mRNAs, reducing the translation of oncoproteins and thereby inhibiting cancer cell growth and progression.[3][4]

Initial screening using a fluorescence polarization (FP) competition assay identified this compound as a compound that binds to HuR and inhibits its interaction with RNA.[3] This direct binding was subsequently confirmed through surface plasmon resonance (SPR) analysis.[3][4]

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its inhibitory concentration against the HuR-RNA interaction. For context, the cytotoxic activities of other azaphilone compounds against various cancer cell lines are also presented.

Table 1: Inhibitory Activity of this compound

Target Interaction Assay Type IC50 Value Reference

| HuR-ARE RNA Interaction | Fluorescence Polarization | ~1.2 µM |[3][4] |

Table 2: Cytotoxic Activity of Related Azaphilone Compounds Against Cancer Cell Lines Note: The following data is for Penidioxolane C, an azaphilone compound related to this compound, and is provided for contextual understanding of the compound class.

Compound Cell Line Cancer Type IC50 Value (µM) Reference
Penidioxolane C K562 Human Myeloid Leukemia 23.94 ± 0.11 [1]
Penidioxolane C BEL-7402 Human Liver Cancer 60.66 ± 0.13 [1]
Penidioxolane C SGC-7901 Human Gastric Cancer 46.17 ± 0.17 [1]
Penidioxolane C A549 Human Non-small Cell Lung Cancer 60.16 ± 0.26 [1]

| Penidioxolane C | HeLa | Human Cervical Cancer | 59.30 ± 0.60 |[1] |

Experimental Protocols

This section details the methodologies for the initial screening and characterization of this compound's anticancer activity.

Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with this compound across a range of concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The results are used to calculate the percentage of cell viability relative to the control and determine the IC50 value.

Target Engagement: Fluorescence Polarization (FP) Competition Assay

This assay was used to identify this compound as an inhibitor of the HuR-RNA interaction.[3]

  • Principle : A small, fluorescein-labeled RNA probe (representing an ARE) is incubated with the purified HuR protein. The large HuR-RNA complex tumbles slowly in solution, resulting in high fluorescence polarization.

  • Competition : Test compounds, such as this compound, are added to the mixture. If a compound binds to HuR and displaces the fluorescent RNA probe, the probe tumbles more rapidly, leading to a decrease in fluorescence polarization.

  • Screening : A library of compounds is screened. A significant drop in polarization indicates a "hit."

  • IC50 Determination : The potency of the inhibitor (this compound) is determined by titrating the compound concentration and measuring the corresponding decrease in fluorescence polarization to calculate the IC50 value.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

While the primary mechanism of this compound is identified as HuR inhibition, related azaphilones are known to induce apoptosis and cell cycle arrest.[5][6] These assays are crucial for further mechanistic studies.

  • Cell Preparation : Cells are treated with this compound for a defined period. Both adherent and floating cells are collected to ensure apoptotic cells are included.

  • Staining for Apoptosis (Annexin V/Propidium Iodide) :

    • Cells are washed and resuspended in Annexin V binding buffer.

    • Fluorescein-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a DNA stain that enters only late apoptotic or necrotic cells with compromised membranes) are added.

    • Samples are analyzed on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Staining for Cell Cycle (Propidium Iodide) :

    • Cells are fixed in cold ethanol to permeabilize the membranes.

    • Cells are treated with RNase to prevent staining of double-stranded RNA.

    • Propidium Iodide is added to stain the cellular DNA.

    • The DNA content is quantified by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Visualizations: Workflows and Signaling Pathways

Screening Workflow for HuR Inhibitors

G cluster_0 Screening Phase cluster_1 Validation Phase Compound_Library Compound Library (~2000 compounds) FP_Assay Fluorescence Polarization (FP) Competition Assay Compound_Library->FP_Assay Hits Identification of Hits (Azaphilone Class) FP_Assay->Hits AZA9 This compound (AZA-9) Selected Hit Hits->AZA9 SPR Surface Plasmon Resonance (SPR) AZA9->SPR NMR NMR Spectroscopy AZA9->NMR Binding_Confirmation Confirmation of Direct Binding to HuR SPR->Binding_Confirmation NMR->Binding_Confirmation G AZA9 This compound HuR HuR Protein AZA9->HuR Binds to Stabilization mRNA Stabilization HuR->Stabilization Binds HuR->Stabilization Blocks ARE_mRNA Oncogenic mRNA (with AREs) ARE_mRNA->Stabilization Degradation mRNA Degradation Stabilization->Degradation Shifts to Translation Oncoprotein Translation Stabilization->Translation Leads to Degradation->Translation Prevents Growth Tumor Growth & Survival Translation->Growth Inhibition Inhibition of Tumor Growth & Survival Translation->Inhibition Results in G Azaphilone Azaphilone Derivative (e.g., PAC) AKT AKT Signaling Azaphilone->AKT Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Azaphilone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Azaphilone->Bax Upregulates AKT->Bcl2 Inhibits Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols for the Production and Purification of Azaphilone-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphilones are a class of fungal polyketide pigments characterized by a highly oxygenated pyrano-quinone bicyclic core.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] Azaphilone-9, a notable member of this family, has been identified as a fungal natural product that binds to HuR and inhibits the HuR-RNA interaction in vitro, suggesting its potential in cancer therapy.[3]

This document provides a comprehensive overview of the methodologies for the production of this compound through fungal fermentation, followed by detailed protocols for its extraction and purification. The procedures outlined are compiled from established methods for the isolation of azaphilones and related polyketides from fungal cultures.

Data Presentation

Table 1: Fungal Culture Media for Azaphilone Production
Media TypeCompositionTypical Incubation ConditionsReference
Yeast Extract Sucrose (YES)Yeast Extract: 20 g/L, Sucrose: 150 g/L, Agar: 20 g/L25-28°C for 7-14 days[4]
Glucose Minimal Medium (GMM)Glucose: 10 g/L, various salts and trace elements29-37°C for 4-10 days[5]
Potato Dextrose Agar/Broth (PDA/PDB)Potato Infusion: 4 g/L, Dextrose: 20 g/L25-28°C for 5-21 days[5]
Malt Extract Agar/Broth (MEA/MEB)Malt Extract: 20 g/L, Peptone: 1 g/L, Sucrose: 20 g/L28°C for up to 16 days[6]
Table 2: Solvent Systems for Extraction of Azaphilones
Solvent SystemExtraction MethodTargetReference
Ethyl AcetateLiquid-liquid extraction of broth or solid-liquid extraction of biomassExtracellular and cell-surface metabolites[1]
Ethyl Acetate with 1% Formic AcidSolid-liquid extraction of biomassIntracellular azaphilones[4]
MethanolSolid-liquid extraction of biomassBroad range of metabolites[5]
DichloromethaneLiquid-liquid extraction post-methanol addition to brothLess polar metabolites[5]
Pressurized Liquid Extraction (PLE)Sequential extraction with solvents of decreasing polarity (e.g., Water, 50% Methanol, 50% Ethanol, Methanol, Ethanol)Fractionation of intracellular pigments based on polarity[7]
Table 3: Chromatographic Parameters for Azaphilone Purification and Analysis

| Chromatography Technique | Column | Mobile Phase/Gradient | Detection | Reference | | :--- | :--- | :--- | :--- | | UHPLC-HRMS/MS Analysis | Agilent Poroshell 120 phenyl-hexyl (2.1 × 250 mm, 2.7 µm) | Linear gradient of water (A) and acetonitrile (B), both with 20 mM formic acid. 10% B to 100% B in 15 min. | QTOF MS in positive ESI mode |[4] | | Semi-preparative HPLC Purification | Luna II C18 (250 × 10 mm, 5 µm) | Water/acetonitrile gradient with 50 ppm TFA | Photodiode array (PDA) detector |[8] | | Flash Chromatography | Diol column | Step-gradient of methanol in dichloromethane | UV detection |[8] |

Experimental Protocols

Protocol 1: Fungal Fermentation for this compound Production

This protocol describes the cultivation of an this compound producing fungal strain, such as a genetically engineered Aspergillus nidulans or a suitable Penicillium species.

1. Media Preparation:

  • Prepare Yeast Extract Sucrose (YES) broth (20 g/L yeast extract, 150 g/L sucrose in distilled water).

  • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.

  • Autoclave the flasks at 121°C for 15 minutes.

2. Inoculation:

  • Aseptically inoculate each flask with a spore suspension (final concentration of 1 x 10^6 spores/mL) or a mycelial plug of the fungal strain.

3. Incubation:

  • Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 10-14 days in the dark.

4. Monitoring:

  • Visually inspect the cultures for growth and pigment production. The appearance of yellow, orange, or red pigments in the broth and/or mycelium is indicative of azaphilone production.

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the fungal culture.

1. Separation of Mycelium and Broth:

  • Separate the fungal biomass from the culture broth by vacuum filtration through cheesecloth or a similar filter.

2. Extraction from Culture Broth:

  • To the filtered broth, add an equal volume of ethyl acetate.

  • Transfer the mixture to a separatory funnel and shake vigorously for 5 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer twice more with ethyl acetate.

  • Pool the ethyl acetate extracts.

3. Extraction from Mycelium:

  • The collected fungal biomass is subjected to solid-liquid extraction.

  • Suspend the mycelium in ethyl acetate acidified with 1% formic acid (v/v).[4]

  • Stir or sonicate the mixture for 30 minutes.

  • Separate the solvent from the biomass by filtration.

  • Repeat the extraction of the mycelium twice more.

  • Pool the ethyl acetate extracts from the mycelium.

4. Concentration:

  • Combine all the ethyl acetate extracts (from both broth and mycelium).

  • Dry the combined extract over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

1. Flash Chromatography (Initial Fractionation):

  • Dissolve the crude extract in a minimal amount of dichloromethane.

  • Load the dissolved extract onto a silica gel or diol-functionalized silica flash chromatography column.

  • Elute the column with a step gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 95:5) and UV visualization.

  • Pool fractions containing the compound of interest based on the TLC profile.

2. Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Concentrate the pooled fractions from flash chromatography.

  • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

  • Purify the sample using a semi-preparative reversed-phase C18 HPLC column.

  • Elute with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.05%) to improve peak shape.

  • Monitor the elution at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 350-400 nm for azaphilones).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to yield the purified compound.

3. Purity Assessment:

  • Assess the purity of the final compound by analytical HPLC-MS.

  • Confirm the identity of this compound by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Azaphilone9_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification start Inoculation of Fungal Strain incubation Incubation (10-14 days) start->incubation separation Separation of Biomass and Broth incubation->separation extraction Solvent Extraction (Ethyl Acetate) separation->extraction concentration Concentration to Crude Extract extraction->concentration flash_chrom Flash Chromatography concentration->flash_chrom hplc Semi-preparative HPLC flash_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound Production and Purification.

Signaling_Pathway PKS Polyketide Synthase (PKS) Intermediate Polyketide Intermediate PKS->Intermediate TailoringEnzymes Tailoring Enzymes (e.g., Oxygenases, Cyclases) Intermediate->TailoringEnzymes AzaphiloneCore Azaphilone Core Structure TailoringEnzymes->AzaphiloneCore FinalModification Further Modifications AzaphiloneCore->FinalModification Azaphilone9 This compound FinalModification->Azaphilone9

Caption: Generalized Biosynthetic Pathway of Azaphilones.

References

Application Note: Studying Azaphilone-9 Interaction with HuR Protein Using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for a Fluorescence Polarization (FP) assay to study the interaction between Azaphilone-9 and the RNA-binding protein Hu antigen R (HuR). HuR is a key regulator of post-transcriptional gene expression and is implicated in various diseases, including cancer.[1][2][3] this compound has been identified as an inhibitor of the HuR-RNA interaction.[1][2] This FP assay offers a robust, high-throughput method for characterizing this interaction and screening for other potential inhibitors.

Introduction

The RNA-binding protein Hu antigen R (HuR) stabilizes target mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions, playing a crucial role in tumorigenesis.[1][2][3] Consequently, inhibiting the interaction between HuR and ARE-containing mRNAs presents a promising therapeutic strategy. This compound, a fungal natural product, has been shown to bind to HuR and disrupt this critical interaction.[1][2]

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[4][5][6][7][8] The principle of FP is based on the observation that when a small, fluorescently labeled molecule (tracer) is excited with polarized light, it tumbles rapidly, resulting in the emission of depolarized light.[4][5][6][8] However, when this tracer binds to a much larger molecule, its rotation slows significantly, and the emitted light remains polarized.[9][10][11] This change in polarization provides a direct measure of the binding event.

This application note details a competitive FP assay to characterize the inhibitory effect of this compound on the HuR-RNA interaction. In this format, a fluorescently labeled RNA oligo (tracer) binds to the HuR protein, resulting in a high FP signal. In the presence of a competing inhibitor like this compound, the tracer is displaced from HuR, leading to a decrease in the FP signal. This allows for the determination of the inhibitor's potency, typically expressed as an IC50 value.[1][2]

Principle of the Fluorescence Polarization Assay

The fundamental principle of the Fluorescence Polarization assay is illustrated below. A small fluorescently labeled molecule (tracer) in solution, when excited by plane-polarized light, rotates rapidly before emitting light. This rapid tumbling results in the emission of largely depolarized light. When the tracer binds to a larger protein, its rotational motion is slowed, and the emitted light remains significantly polarized. This difference in polarization is measured and used to quantify the binding interaction.

FP_Principle cluster_0 Free Tracer cluster_1 Bound Tracer FreeTracer Tracer Emission0 Depolarized Emission Light FreeTracer->Emission0 Rapid Tumbling & Emission Excitation0 Polarized Excitation Light Excitation0->FreeTracer Excitation Protein Protein BoundTracer Tracer Emission1 Polarized Emission Light BoundTracer->Emission1 Slow Tumbling & Emission Excitation1 Polarized Excitation Light Excitation1->BoundTracer Excitation

Figure 1: Principle of Fluorescence Polarization Assay.

Experimental Workflow

The experimental workflow for determining the IC50 of this compound on the HuR-RNA interaction using a competitive FP assay is outlined below. The process involves preparing the reagents, setting up the assay plate with varying concentrations of the inhibitor, incubating to allow the binding to reach equilibrium, and finally, reading the fluorescence polarization signal.

FP_Workflow cluster_prep Reagent Preparation cluster_setup Assay Plate Setup (384-well) Prep_Buffer Prepare Assay Buffer Prep_HuR Dilute HuR Protein Prep_Buffer->Prep_HuR Prep_Tracer Dilute Fluorescent RNA Tracer Prep_Buffer->Prep_Tracer Prep_Aza9 Prepare this compound Serial Dilutions Prep_Buffer->Prep_Aza9 Add_HuR_Tracer Add HuR and Tracer Mixture to all Wells Prep_HuR->Add_HuR_Tracer Prep_Tracer->Add_HuR_Tracer Add_Aza9 Add this compound Dilutions to Wells Prep_Aza9->Add_Aza9 Add_Controls Add Controls: - Tracer only (Min FP) - HuR + Tracer (Max FP) Incubate Incubate at Room Temperature Add_Controls->Incubate Add_Aza9->Incubate Add_HuR_Tracer->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Data Analysis: - Plot FP vs. [this compound] - Calculate IC50 Read_FP->Analyze

Figure 2: Experimental Workflow for the this compound FP Assay.

Materials and Methods

Reagents and Buffers
ReagentStock ConcentrationFinal ConcentrationVendor (Example)
HuR Protein (recombinant)1 µM10 nMIn-house or commercial
Fluorescein-labeled AREc-fos RNA1 µM2 nMIDT
This compound10 mM in DMSO0.1 µM - 100 µMCayman Chemical
Assay Buffer1X1X-

Assay Buffer (1X):

  • 20 mM Tris-HCl, pH 7.5

  • 150 mM NaCl

  • 3 mM MgCl₂

  • 0.5 mM EDTA

  • 0.05% (v/v) IGEPAL CA-630 (or similar non-ionic detergent)

  • 100 µg/mL Bovine Gamma Globulin (BGG)

Equipment
  • Fluorescence polarization plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Black, low-volume, non-binding 384-well microplates.

  • Multichannel pipettes.

  • Reagent reservoirs.

Experimental Protocol

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in 1X Assay Buffer containing DMSO, ensuring the final DMSO concentration in the assay does not exceed 1%.

    • Prepare working solutions of HuR protein and the fluorescent RNA tracer in 1X Assay Buffer.

  • Assay Plate Setup:

    • The final assay volume is 20 µL per well.

    • Negative Control (Min FP): Add 10 µL of 1X Assay Buffer and 10 µL of 4 nM RNA tracer.

    • Positive Control (Max FP): Add 10 µL of 1X Assay Buffer containing 20 nM HuR and 10 µL of 4 nM RNA tracer.

    • Inhibitor Wells: Add 5 µL of each this compound dilution to the respective wells. Then add a 15 µL mixture of HuR and tracer to achieve the final concentrations.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Fluorescence Polarization Measurement:

    • Set the plate reader to the appropriate excitation (~485 nm) and emission (~535 nm) wavelengths for fluorescein.

    • Allow the plate to equilibrate to the reader's temperature for 5 minutes before reading.

    • Measure the fluorescence polarization (in mP units) of each well.

Data Analysis

  • Calculate Percent Inhibition: The percentage of inhibition for each this compound concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

    • mP_sample: FP value of the well with this compound.

    • mP_min: Average FP value of the negative control (tracer only).

    • mP_max: Average FP value of the positive control (HuR + tracer).

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the HuR-RNA interaction.

Expected Results

The FP assay should yield a clear sigmoidal dose-response curve for this compound. The calculated IC50 value is expected to be in the low micromolar range, consistent with published data (~1.2 µM).[1][2]

This compound (µM)% Inhibition (Example)
0.15%
0.520%
1.045%
2.070%
5.090%
10.098%

Troubleshooting

  • Low FP signal window (mP_max - mP_min):

    • Ensure the purity and correct concentration of the HuR protein and RNA tracer.

    • Optimize the concentrations of HuR and tracer. A titration of both components is recommended during assay development.

  • High variability between replicate wells:

    • Ensure accurate and consistent pipetting.

    • Check for and prevent bubble formation in the wells.

    • Ensure complete mixing of reagents in the wells.

  • Compound interference:

    • Test for autofluorescence of the compound at the assay wavelengths.

    • If the compound is fluorescent, its contribution to the signal should be subtracted.

Conclusion

The Fluorescence Polarization assay is a sensitive and high-throughput method for studying the interaction between this compound and the HuR protein. This application note provides a comprehensive protocol that can be readily implemented for inhibitor characterization and screening campaigns, facilitating the discovery of novel modulators of HuR function.

References

Unveiling the Binding Secrets of Azaphilone-9: An Application Note on Surface Plasmon Resonance (SPR) Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Surface Plasmon Resonance (SPR) for characterizing the binding kinetics of Azaphilone-9 (AZA-9), a fungal-derived natural product, to its protein target, Hu antigen R (HuR). AZA-9 has been identified as an inhibitor of the HuR-RNA interaction, a critical pathway in the stabilization of oncogenic mRNAs, making it a promising candidate for cancer therapy development.[1][2][3][4][5] Understanding the kinetics of this interaction is paramount for structure-activity relationship (SAR) studies and the optimization of AZA-9 derivatives.

Introduction to SPR for Small Molecule Analysis

Surface Plasmon Resonance is a label-free, real-time optical biosensing technique that enables the quantitative analysis of molecular interactions.[6][7] In a typical SPR experiment for small molecule analysis, a protein target (ligand) is immobilized on a sensor chip surface. The small molecule of interest (analyte) is then flowed over this surface at various concentrations. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[6] This allows for the determination of key kinetic parameters:

  • Association rate constant (k_on_): The rate at which the analyte binds to the ligand.

  • Dissociation rate constant (k_off_): The rate at which the analyte-ligand complex dissociates.

  • Equilibrium dissociation constant (K_D_): A measure of the binding affinity, calculated as the ratio of k_off_ to k_on_.

Application: this compound and HuR Binding Kinetics

AZA-9 has been shown to directly bind to the RNA-binding protein HuR, thereby inhibiting its function in stabilizing AU-rich element (ARE)-containing mRNAs of proto-oncogenes.[1][2][4] SPR has been successfully employed to confirm this direct interaction.[1][3][4][5]

Experimental Objective

To determine the binding kinetics (k_on_, k_off_, and K_D_) of this compound to immobilized HuR protein using Surface Plasmon Resonance.

Materials and Reagents
Material/ReagentSupplier (Example)Purpose
SPR InstrumentBiacore (Cytiva), OpenSPR (Nicoya)Real-time interaction analysis
Sensor ChipCM5 (Cytiva), COOH Sensor (Nicoya)Surface for ligand immobilization
Recombinant Human HuR ProteinR&D Systems, AbcamLigand
This compoundCayman Chemical, Santa Cruz BiotechnologyAnalyte
Amine Coupling KitCytiva, NicoyaFor covalent immobilization of HuR
Running Buffer (e.g., HBS-EP+)CytivaMobile phase for the experiment
Regeneration Solution (e.g., Glycine-HCl pH 2.5)Sigma-AldrichTo remove bound analyte from the ligand
Dimethyl Sulfoxide (DMSO)Sigma-AldrichTo dissolve this compound
Experimental Workflow

The following diagram illustrates the general workflow for an SPR-based analysis of this compound and HuR binding kinetics.

G cluster_prep Preparation cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, AZA-9 dilutions) prep_instrument Prepare SPR Instrument prep_reagents->prep_instrument activate_surface Activate Sensor Surface (EDC/NHS) prep_instrument->activate_surface immobilize_hur Immobilize HuR Protein activate_surface->immobilize_hur deactivate_surface Deactivate Surface (Ethanolamine) immobilize_hur->deactivate_surface inject_aza9 Inject AZA-9 (Association) deactivate_surface->inject_aza9 inject_buffer Inject Running Buffer (Dissociation) inject_aza9->inject_buffer generate_sensorgram Generate Sensorgram inject_buffer->generate_sensorgram fit_data Fit Data to Kinetic Model generate_sensorgram->fit_data determine_kinetics Determine kon, koff, KD fit_data->determine_kinetics

References

Application Notes and Protocols for Analyzing Azaphilone-Protein Interactions using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphilones are a class of fungal polyketide pigments known for their diverse chemical structures and significant biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] Understanding the molecular mechanisms behind these activities often involves elucidating their interactions with specific protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these interactions at an atomic level, providing valuable insights into binding events, affinities, and the structural details of the interaction interface.

This document provides detailed application notes and experimental protocols for utilizing various NMR techniques to analyze the interaction between azaphilones and their protein targets. The featured techniques include Saturation Transfer Difference (STD) NMR, Chemical Shift Perturbation (CSP), and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY).

Key NMR Techniques for Studying Azaphilone-Protein Interactions

Saturation Transfer Difference (STD) NMR

STD NMR is a ligand-observed experiment ideal for identifying binding events and mapping the binding epitope of a small molecule.[4] It relies on the transfer of saturation from the protein to a bound ligand. Protons of the azaphilone in close proximity to the protein receive the most saturation, resulting in stronger signals in the STD spectrum.[5]

Chemical Shift Perturbation (CSP)

CSP, or chemical shift mapping, is a protein-observed technique that monitors changes in the chemical shifts of a protein's nuclei upon ligand binding.[5] This method is excellent for identifying the ligand-binding site on the protein and can be used to determine the dissociation constant (Kd) of the interaction.[6] It typically requires an isotopically labeled (e.g., ¹⁵N) protein.

Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY)

WaterLOGSY is another sensitive ligand-observed technique that detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein.[1] It is particularly useful for screening for weakly binding ligands.[7]

Quantitative Data on Azaphilone-Protein Interactions

The following table summarizes quantitative data from studies on azaphilone-protein/pathway interactions, providing a reference for expected binding affinities and inhibitory concentrations.

Azaphilone DerivativeTarget Protein/PathwayMethodQuantitative Value (IC₅₀/K_d)Reference
Azaphilone-9 (AZA-9)HuR (RNA-binding protein)Fluorescence PolarizationIC₅₀ ~1.2 µM[8][9]
Coniellin ANF-κB ActivationLuciferase Reporter AssayIC₅₀ = 4.4 µM[1][10]
Penicilazaphilone C (PAC)Gastric Cancer CellsMTT AssayIC₅₀ ~0.4 µM[11]
Penicilazaphilone NNO Production (anti-inflammatory)Griess AssayIC₅₀ = 22.63 ± 2.95 µM[12]
Sclerotiorin analogue 1Endothelin-A ReceptorRadioligand Binding AssayIC₅₀ = 9 µM[13]
Sclerotiorin analogue 2Endothelin-A ReceptorRadioligand Binding AssayIC₅₀ = 28 µM[13]

Experimental Protocols

Protocol 1: Saturation Transfer Difference (STD) NMR

This protocol outlines the steps for identifying the binding of an azaphilone to a target protein and mapping its binding epitope.

1. Sample Preparation:

  • Prepare a stock solution of the purified target protein in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O). A typical protein concentration is 10-50 µM.

  • Prepare a stock solution of the azaphilone compound in a compatible deuterated solvent (e.g., DMSO-d₆).

  • The final NMR sample should contain the protein and the azaphilone at a molar ratio of 1:50 to 1:100 (protein:azaphilone). The final concentration of the azaphilone is typically in the range of 0.5-2 mM.

  • Prepare a control sample containing only the azaphilone at the same concentration.

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum of the azaphilone-only sample for reference.

  • For the protein-azaphilone sample, acquire a 1D ¹H spectrum to ensure the presence of both components.

  • Set up the STD experiment using a standard pulse sequence (e.g., stddiffesgp).

  • On-resonance irradiation: Select a frequency in a region of the spectrum where only protein signals are present (e.g., -0.5 to 0.5 ppm for aliphatic protons or 7.5 to 8.5 ppm for aromatic protons, ensuring no overlap with azaphilone signals).

  • Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

  • Use a saturation time (typically a train of Gaussian pulses) of 1-3 seconds.

  • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.

  • The difference spectrum (off-resonance minus on-resonance) will show signals only from the azaphilone protons that are in close contact with the protein.

3. Data Analysis:

  • Process the STD spectrum. The signals in the difference spectrum correspond to the binding epitope of the azaphilone.

  • Calculate the STD amplification factor (STDamp) for each proton of the azaphilone: STDamp = (I₀ - I_sat) / I₀ * (excess of ligand), where I₀ is the intensity in the off-resonance spectrum and I_sat is the intensity in the on-resonance spectrum.

  • Normalize the STD effects by setting the largest STD amplification to 100%. The relative intensities of the other signals will indicate their proximity to the protein surface.

Protocol 2: Chemical Shift Perturbation (CSP) using ¹H-¹⁵N HSQC

This protocol is for identifying the binding site of an azaphilone on a ¹⁵N-labeled protein.

1. Sample Preparation:

  • Express and purify the target protein with uniform ¹⁵N labeling.

  • Prepare a stock solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 10% D₂O, pH 7.4) to a final concentration of 100-500 µM.

  • Prepare a concentrated stock solution of the azaphilone in the same buffer (if soluble) or in a deuterated organic solvent (e.g., DMSO-d₆). The final concentration of the organic solvent in the NMR sample should be kept low (<5%) to avoid protein denaturation.

2. NMR Data Acquisition:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

  • Perform a titration by adding increasing amounts of the azaphilone stock solution to the protein sample. Molar ratios of protein to ligand may range from 1:0.25 to 1:10 or higher, depending on the binding affinity.

  • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point. It is crucial to ensure that the sample conditions (temperature, pH) remain constant throughout the titration.

3. Data Analysis:

  • Process and overlay the series of ¹H-¹⁵N HSQC spectra.

  • Identify the amide cross-peaks that shift their position upon addition of the azaphilone.

  • Calculate the weighted average chemical shift perturbation (Δδ) for each residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a scaling factor (typically around 0.14-0.2).[5]

  • Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to visualize the binding site.

  • If the interaction is in the fast exchange regime, the dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of the ligand concentration to a binding isotherm.

Protocol 3: Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY)

This protocol is designed for screening azaphilones for binding to a target protein.

1. Sample Preparation:

  • Prepare a stock solution of the target protein in a buffer containing 90% H₂O and 10% D₂O. The final protein concentration is typically in the range of 1-20 µM.

  • Prepare a stock solution of the azaphilone in the same buffer or a compatible co-solvent. The final ligand concentration is typically 50-200 µM.

  • Prepare a control sample with only the azaphilone at the same concentration.

2. NMR Data Acquisition:

  • Acquire a reference 1D ¹H spectrum of the azaphilone-only sample.

  • For the protein-azaphilone sample, set up the WaterLOGSY experiment using a pulse sequence with selective water excitation and gradient-based water suppression.

  • The experiment relies on the transfer of magnetization from water to the ligand via the protein.

  • A mixing time of 1-2 seconds is typically used to allow for magnetization transfer.

3. Data Analysis:

  • In the WaterLOGSY spectrum of the protein-ligand mixture, signals from binding compounds will typically have the opposite phase to signals from non-binding compounds.

  • Compare the spectrum of the mixture with the reference spectrum of the azaphilone alone. A change in signal phase or a significant enhancement of the signal intensity is indicative of binding.

Visualizations

Experimental Workflow for NMR-based Azaphilone-Protein Interaction Analysis

G cluster_ligand Ligand-Observed Experiments cluster_protein Protein-Observed Experiments STD_NMR STD NMR characterization Interaction Characterization STD_NMR->characterization Hit epitope_mapping Ligand Epitope Mapping STD_NMR->epitope_mapping WaterLOGSY WaterLOGSY WaterLOGSY->characterization Hit CSP_NMR Chemical Shift Perturbation (CSP) (¹H-¹⁵N HSQC) binding_site Protein Binding Site Identification CSP_NMR->binding_site affinity Binding Affinity (Kd) Determination CSP_NMR->affinity start Azaphilone + Target Protein binding_screen Binding Screening start->binding_screen binding_screen->STD_NMR Confirmation binding_screen->WaterLOGSY Primary Screen no_binding No Interaction binding_screen->no_binding No Signal characterization->epitope_mapping characterization->binding_site characterization->affinity

Caption: Workflow for NMR analysis of azaphilone-protein interactions.

Signaling Pathway: Azaphilone Inhibition of the PI3K/Akt/NF-κB Pathway

Some azaphilones have been shown to exert their anti-inflammatory effects by inhibiting the PI3K/Akt signaling pathway, which leads to the suppression of NF-κB activation.[2][11][14]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) I_kappa_B_alpha IκBα Akt->I_kappa_B_alpha Inhibits (Phosphorylation) NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B Sequesters in Cytoplasm nucleus Nucleus NF_kappa_B->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Induces azaphilone Azaphilone azaphilone->PI3K Inhibits azaphilone->Akt Inhibits

Caption: Azaphilone inhibition of the PI3K/Akt/NF-κB signaling pathway.

References

Application Notes and Protocols for In Vitro Assay Development of Azaphilone-9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaphilones are a class of fungal polyketide pigments known for their diverse and significant biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and enzyme inhibitory effects[1][2][3]. Azaphilone-9 (AZA-9), a derivative of the fungal natural product asperbenzaldehyde, has emerged as a compound of interest due to its specific biological targets and potential therapeutic applications[4][5]. These application notes provide detailed protocols for key in vitro assays to characterize the biological activities of this compound, facilitating its evaluation as a potential drug candidate.

Anti-inflammatory Activity Assessment

This compound has demonstrated moderate anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells[1][6]. The following protocol describes an in vitro assay to quantify this activity.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on NO production in murine macrophage cell line RAW 264.7 stimulated with LPS.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent as an indicator of NO production.

Materials:

  • RAW 264.7 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 value of this compound.

Quantitative Data Summary:

CompoundTargetAssayIC50 (µM)Reference
This compoundNitric Oxide ProductionGriess Assay in LPS-stimulated RAW264.7 cells22.63 ± 2.95[1][6]

Signaling Pathway Diagram:

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide iNOS_Protein->NO Azaphilone9 This compound Azaphilone9->iNOS_Protein Inhibition

Caption: LPS-induced Nitric Oxide Production Pathway.

Antitumor Activity Assessment

Azaphilones have been reported to exhibit cytotoxic effects against various cancer cell lines[1][2]. The following protocol outlines a common method to assess the cytotoxic potential of this compound.

Protocol 2: Cell Viability Assay using CCK-8

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., K562, BEL-7402, SGC-7901, A549, HeLa)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value for each cell line.

Quantitative Data Summary (for a related Azaphilone):

CompoundCell LineAssayIC50 (µM)Reference
Penidioxolane C (an Azaphilone)K562 (Human myeloid leukemia)Cytotoxicity Assay23.94 ± 0.11[1]
BEL-7402 (Human liver cancer)60.66 ± 0.13[1]
SGC-7901 (Human gastric cancer)46.17 ± 0.17[1]
A549 (Human non-small cell lung cancer)60.16 ± 0.26[1]
HeLa (Human cervical cancer)59.30 ± 0.60[1]

Experimental Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells (96-well plate) Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Add_AZA9 Add this compound (various concentrations) Incubate_24h->Add_AZA9 Incubate_48h Incubate (48 hours) Add_AZA9->Incubate_48h Add_CCK8 Add CCK-8 Reagent Incubate_48h->Add_CCK8 Incubate_1_4h Incubate (1-4 hours) Add_CCK8->Incubate_1_4h Measure_Abs Measure Absorbance (450 nm) Incubate_1_4h->Measure_Abs Calculate_Viability Calculate % Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for Cytotoxicity Assessment.

Inhibition of HuR-RNA Interaction

This compound has been identified as an inhibitor of the interaction between the RNA-binding protein Hu antigen R (HuR) and AU-rich elements (AREs) in the 3'-untranslated region (UTR) of target mRNAs. This interaction stabilizes many oncogenic mRNAs, and its inhibition is a potential anti-cancer strategy[4][5].

Protocol 3: Fluorescence Polarization (FP) Competition Assay

Objective: To determine the ability of this compound to inhibit the binding of HuR to an ARE-containing RNA probe.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to another molecule. A small, fluorescently labeled RNA probe will tumble rapidly in solution, resulting in low polarization. When bound by the much larger HuR protein, the complex tumbles more slowly, leading to an increase in polarization. A competing compound that displaces the RNA probe from HuR will cause a decrease in polarization.

Materials:

  • Recombinant HuR protein

  • Fluorescein-labeled ARE-containing RNA oligonucleotide (e.g., from c-fos or Msi1)

  • This compound (dissolved in DMSO)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1% NP-40, 1 mM DTT)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Preparation: Prepare a solution containing 10 nM HuR and 2 nM fluorescein-labeled ARE RNA in the binding buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells of the 384-well plate. Include a vehicle control (DMSO).

  • Incubation: Add the HuR-RNA mixture to the wells and incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Data Analysis:

    • Normalize the data to the controls (0% inhibition for HuR-RNA only, 100% inhibition for RNA only).

    • Plot the percentage of inhibition as a function of this compound concentration.

    • Determine the IC50 value.

Quantitative Data Summary:

CompoundTargetAssayIC50 (µM)Reference
This compoundHuR-ARE InteractionFluorescence Polarization Competition Assay~1.2[4][5]

Logical Relationship Diagram:

HuR_Inhibition_Logic HuR HuR Protein HuR_ARE_Complex HuR-ARE Complex HuR->HuR_ARE_Complex ARE_RNA ARE-containing mRNA ARE_RNA->HuR_ARE_Complex mRNA_Stabilization mRNA Stabilization HuR_ARE_Complex->mRNA_Stabilization mRNA_Degradation mRNA Degradation Oncogene_Expression Oncogene Expression mRNA_Stabilization->Oncogene_Expression Azaphilone9 This compound Azaphilone9->HuR_ARE_Complex Inhibition Azaphilone9->mRNA_Degradation Promotes

Caption: Inhibition of HuR-mediated mRNA Stabilization.

Antimicrobial Activity Assessment

Azaphilones are known for their antimicrobial properties[2][3]. The following protocol describes a standard method for evaluating the antibacterial activity of this compound.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. If using resazurin, a color change from blue to pink indicates bacterial growth.

  • Data Recording: Record the MIC value for each bacterial strain.

Quantitative Data Summary (for a related Azaphilone):

CompoundBacterial StrainAssayMIC (µg/mL)Reference
Colletotrichone A (an Azaphilone)Escherichia coliBroth Microdilution1.0[2]
Bacillus subtilis0.1[2]

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of This compound in Broth Inoculate_Wells Inoculate Wells Serial_Dilution->Inoculate_Wells Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Wells Incubate_24h Incubate (18-24 hours) Inoculate_Wells->Incubate_24h Observe_Growth Observe for Visible Growth Incubate_24h->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Caption: Workflow for MIC Determination.

References

Application Notes and Protocols for Evaluating Azaphilone-9 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Azaphilone-9, a fungal natural product with potential anti-cancer and anti-inflammatory properties. The following protocols are designed for researchers, scientists, and drug development professionals to assess the biological activity of this compound in a cellular context.

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on cell viability and to calculate its cytotoxic concentration (IC50), colorimetric assays such as the MTT or MTS assay can be employed. These assays measure the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound and related compounds.

CompoundCell LineAssayIC50 (µM)Reference
Penicilazaphilone N (9)RAW 264.7Anti-inflammatory (NO production)22.63 ± 2.95[3]
Penidioxolane C (4)K562Cytotoxicity23.94 ± 0.11[3]
BEL-7402Cytotoxicity60.66 ± 0.13[3]
SGC-7901Cytotoxicity46.17 ± 0.17[3]
A549Cytotoxicity60.16 ± 0.26[3]
HeLaCytotoxicity59.30 ± 0.60[3]
This compound (AZA-9)HuR-ARE interactionFluorescence Polarization~1.2[4]
Experimental Protocol: MTT Assay

This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][5]

Materials:

  • Target cells (e.g., cancer cell lines like HeLa, A549, or inflammatory cell lines like RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[1][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[6]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Mix gently by pipetting up and down or by using a plate shaker for 15 minutes.[5]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[6]

    • The reference wavelength should be more than 650 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat cells with varying concentrations of this compound incubate_24h_1->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add 10 µL of MTT solution (5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add 100 µL of solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay

To investigate whether this compound induces programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[7][8][9][10] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][10] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with different concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.[8]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow: Apoptosis Assay

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and treat cells with This compound in 6-well plates start->seed_and_treat harvest_cells Harvest both floating and adherent cells seed_and_treat->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_stain Incubate for 15 min at RT in the dark stain_cells->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow interpret_data Quantify viable, apoptotic, and necrotic cell populations analyze_flow->interpret_data end_node End interpret_data->end_node

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis

To determine if this compound affects cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells can be performed.[11][12][13][14] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol for fixation.[14]

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[11]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed and treat cells with This compound start->seed_and_treat harvest_cells Harvest cells seed_and_treat->harvest_cells wash_and_fix Wash with PBS and fix in cold 70% ethanol harvest_cells->wash_and_fix incubate_fix Incubate at -20°C for at least 2h wash_and_fix->incubate_fix stain_cells Stain with PI/RNase A solution incubate_fix->stain_cells incubate_stain Incubate for 30 min at RT in the dark stain_cells->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow quantify_phases Quantify percentage of cells in G0/G1, S, and G2/M phases analyze_flow->quantify_phases end_node End quantify_phases->end_node

Caption: Workflow for cell cycle analysis using PI staining.

Signaling Pathway Analysis

Azaphilones have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[15][16] Western blotting can be used to analyze the effect of this compound on the phosphorylation and expression levels of key proteins in these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation.[17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[18][19]

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[20] It consists of a cascade of protein kinases, including Raf, MEK, and ERK.[20] Dysregulation of this pathway is common in cancer.[21]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates

References

In Vivo Delivery of Azaphilone-9: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphilone-9, a fungal-derived natural product, has emerged as a promising therapeutic candidate due to its inhibitory activity against the RNA-binding protein HuR.[1][2] HuR is implicated in the progression of various diseases, including cancer, by stabilizing oncogenic mRNAs.[3][4] The effective in vivo delivery of this compound is paramount for preclinical evaluation of its therapeutic efficacy. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound, focusing on methods suitable for this hydrophobic small molecule. The protocols described herein are based on established methodologies for the delivery of similar small molecule inhibitors and are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Introduction

This compound is a small molecule with a molecular weight of 435.314 g/mol and a chemical formula of C21H23BrO5.[1] Its hydrophobic nature presents a challenge for in vivo delivery, often requiring specialized formulation strategies to ensure adequate bioavailability and therapeutic exposure. This document outlines three primary approaches for the in vivo administration of this compound:

  • Vehicle-Based Formulation: Direct administration of this compound dissolved or suspended in a suitable vehicle.

  • Liposomal Formulation: Encapsulation of this compound within lipid-based nanoparticles (liposomes) for intravenous delivery.

  • Polymeric Nanoparticle Formulation: Encapsulation of this compound within biodegradable polymer-based nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).

Each of these methods offers distinct advantages and is suited for different experimental objectives. The choice of delivery method will depend on factors such as the desired route of administration, pharmacokinetic profile, and the specific research question being addressed.

Signaling Pathway of HuR Inhibition

This compound exerts its biological effect by targeting the RNA-binding protein HuR. The following diagram illustrates the simplified signaling pathway affected by this compound.

HuR_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR HuR_c HuR HuR_n->HuR_c Shuttling ARE_mRNA_n ARE-mRNA ARE_mRNA_c ARE-mRNA HuR_c->ARE_mRNA_c Binding Translation Translation ARE_mRNA_c->Translation Oncogenic_Proteins Oncogenic Proteins (e.g., Bcl-2, COX-2, VEGF) Translation->Oncogenic_Proteins Cell_Survival Cancer Cell Survival & Proliferation Oncogenic_Proteins->Cell_Survival Promotes Azaphilone9 This compound Azaphilone9->HuR_c Inhibits Binding

Simplified signaling pathway of HuR inhibition by this compound.

Data Presentation: Formulation and Dosing Parameters

The following tables summarize key quantitative data for the proposed in vivo delivery methods, compiled from studies on analogous hydrophobic small molecule inhibitors.

Table 1: Vehicle-Based Formulations for In Vivo Administration of Hydrophobic Inhibitors

Vehicle CompositionDrug ConcentrationRoute of AdministrationDosing RegimenAnimal ModelReference
20% N,N-Dimethylacetamide, 40% Propylene Glycol, 40% Polyethylene Glycol 400 (DPP)Up to 30 mg/mLIntravenous (slow infusion)N/ARat[5]
5% Dextrose in Water (D5W)Dependent on drug solubilityIntravenousN/ARat[5]
Polyethylene Glycol 400 (PEG 400)Up to 5,000 mg/kg/day (vehicle only)OralDaily for 2 weeksRat[6]
Dimethyl Sulfoxide (DMSO)>1,100 mg/kg/day (vehicle only)OralDaily for 2 weeksRat[6]
Corn Oil / Olive Oil / Sesame OilUp to 9,000 mg/kg/day (vehicle only)OralDaily for 2 weeksRat[7]

Table 2: Liposomal Formulations for In Vivo Delivery of Small Molecule Inhibitors

Lipid CompositionDrug Loading MethodMean Particle Size (nm)Route of AdministrationAnimal ModelReference
DSPC/Cholesterol/DSPE-PEG2000Passive Loading~100IntravenousMouse[8]
Egg PC/CholesterolThin-film hydration100-200IntravenousMouse[9]

Table 3: PLGA Nanoparticle Formulations for In Vivo Delivery of Hydrophobic Drugs

PolymerStabilizerOrganic SolventMean Particle Size (nm)Route of AdministrationAnimal ModelReference
PLGAPolyvinyl alcohol (PVA)Ethyl acetate279.3 ± 2.5OralRat[10]
PLGADidodecyldimethyl ammonium bromide (DMAB)Ethyl acetate116.0 ± 2.6OralRat[10]
PLGAChitosan/MowiolEthyl acetate50-400N/AN/A[11]

Experimental Protocols

Protocol 1: Vehicle-Based Formulation and Intraperitoneal Administration

This protocol is adapted from in vivo studies of the small molecule HuR inhibitor 1c.[12][13]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Preparation of the Vehicle: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG 400, and 50% saline. For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG 400, and 500 µL of saline.

  • Dissolving this compound: Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20 g mouse with an injection volume of 200 µL). Vortex and sonicate briefly if necessary to ensure complete dissolution.

  • Animal Dosing:

    • Gently restrain the mouse.

    • Wipe the injection site (lower abdominal quadrant) with an alcohol swab.

    • Insert the needle at a shallow angle into the peritoneal cavity.

    • Inject the this compound formulation slowly and steadily.

    • Monitor the animal for any adverse reactions post-injection.

Workflow Diagram:

Vehicle_Formulation_Workflow start Start prepare_vehicle Prepare Vehicle (10% DMSO, 40% PEG 400, 50% Saline) start->prepare_vehicle dissolve_aza9 Dissolve this compound in Vehicle prepare_vehicle->dissolve_aza9 animal_dosing Intraperitoneal Injection in Mouse Model dissolve_aza9->animal_dosing monitor Monitor Animal animal_dosing->monitor end End monitor->end

Workflow for vehicle-based intraperitoneal delivery of this compound.
Protocol 2: Liposomal Formulation of this compound by Thin-Film Hydration

This protocol provides a general method for encapsulating hydrophobic drugs like this compound into liposomes.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Add this compound to the lipid solution at a specific drug-to-lipid ratio (e.g., 1:20 w/w).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 60°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 10-15) to ensure a homogenous size distribution.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using a validated analytical method (e.g., HPLC).

Workflow Diagram:

Liposome_Formulation_Workflow start Start dissolve_lipids_aza9 Dissolve Lipids and this compound in Chloroform start->dissolve_lipids_aza9 form_film Form Thin Lipid Film (Rotary Evaporation) dissolve_lipids_aza9->form_film hydrate_film Hydrate Film with PBS to form MLVs form_film->hydrate_film extrude Extrude to form LUVs (e.g., 100 nm) hydrate_film->extrude purify Purify Liposomes extrude->purify characterize Characterize Size, Zeta Potential, and Encapsulation Efficiency purify->characterize end End characterize->end

Workflow for preparing this compound loaded liposomes.
Protocol 3: PLGA Nanoparticle Formulation by Emulsion-Diffusion-Evaporation

This method is suitable for encapsulating hydrophobic drugs like this compound into biodegradable PLGA nanoparticles.[10][14]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Ethyl acetate

  • Polyvinyl alcohol (PVA) or Didodecyldimethyl ammonium bromide (DMAB) as a stabilizer

  • Deionized water

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and this compound in ethyl acetate.

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1% w/v PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Diffusion and Nanoparticle Formation: Dilute the emulsion with a large volume of water under constant stirring. This causes the ethyl acetate to diffuse into the aqueous phase, leading to the precipitation of PLGA and the formation of nanoparticles encapsulating this compound.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours to evaporate the residual ethyl acetate.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small volume of water containing a cryoprotectant (e.g., trehalose) and lyophilized.

  • Characterization:

    • Determine the particle size and zeta potential using DLS.

    • Assess the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency.

Workflow Diagram:

PLGA_Nanoparticle_Workflow start Start prepare_organic Prepare Organic Phase: PLGA + this compound in Ethyl Acetate start->prepare_organic prepare_aqueous Prepare Aqueous Phase: Stabilizer in Water start->prepare_aqueous emulsify Form o/w Emulsion (Homogenization/Sonication) prepare_organic->emulsify prepare_aqueous->emulsify diffuse_evaporate Solvent Diffusion & Evaporation emulsify->diffuse_evaporate collect_wash Collect and Wash Nanoparticles (Centrifugation) diffuse_evaporate->collect_wash lyophilize Lyophilize for Storage (Optional) collect_wash->lyophilize characterize Characterize Nanoparticles collect_wash->characterize lyophilize->characterize end End characterize->end

Workflow for preparing this compound loaded PLGA nanoparticles.

Conclusion

The successful in vivo evaluation of this compound hinges on the selection and optimization of an appropriate delivery method. The protocols provided in this document offer a starting point for researchers to formulate and administer this promising therapeutic agent in preclinical models. It is recommended that preliminary studies be conducted to determine the solubility and stability of this compound in various vehicles and formulation components to tailor these protocols for optimal performance. Careful characterization of the final formulation is crucial to ensure reproducibility and to accurately interpret the in vivo efficacy and pharmacokinetic data.

References

Application Notes and Protocols for the Computational Docking of Azaphilone-9 to HuR Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human antigen R (HuR) protein is a critical post-transcriptional regulator of gene expression, primarily by stabilizing AU-rich element (ARE)-containing messenger RNAs (mRNAs).[1][2] Many of these target mRNAs encode for oncoproteins, growth factors, and cytokines, making HuR a significant factor in tumorigenesis.[3][4] Consequently, HuR has emerged as a promising therapeutic target for cancer. Azaphilone-9 (AZA-9), a fungal natural product, has been identified as a small molecule that binds to HuR and disrupts its interaction with RNA.[1][5] This document provides detailed protocols for the computational docking of AZA-9 to the HuR protein, offering a foundational workflow for researchers aiming to explore this interaction or discover novel HuR inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative metrics derived from experimental and computational studies of the this compound and HuR interaction. These values are crucial for validating and interpreting the results of computational docking simulations.

ParameterDescriptionValueReference Protein/Complex
IC50 The concentration of AZA-9 required to inhibit 50% of the HuR-ARE RNA interaction.~1.2 μMFull-length HuR
IC50 The concentration of AZA-9 required to inhibit 50% of the HuR-ARE RNA interaction.7.4 μMHuR RRM1/2 Fragment
Binding Affinity (Kd) Dissociation constant for the binding of HuR to its target RNA.3.3 nMFull-length HuR with AREc-fos
Binding Affinity (Kd) Dissociation constant for the binding of HuR to its target RNA.22.2 nMHuR RRM1/2 with AREc-fos
Docking Score The calculated energy of the docked AZA-9-HuR complex after minimization.-304.85 Rosetta Energy UnitsAZA-9 with HuR RRM1/2
Interface Score The difference in score between the complex and the sum of the individual protein and ligand scores.-14.94 Rosetta Energy UnitsAZA-9 with HuR RRM1/2

Table 1: Summary of quantitative data for the this compound and HuR protein interaction. Data sourced from Kaur et al., 2017.[1]

HuR Signaling and Inhibition by this compound

The HuR protein plays a pivotal role in cancer by stabilizing mRNAs that promote cell proliferation and survival.[6] Under normal conditions, HuR binds to these target mRNAs in the nucleus and facilitates their export to the cytoplasm, where they are translated into proteins. In many cancers, HuR is overexpressed, leading to an abundance of oncoproteins. This compound acts by competitively binding to the RNA-binding cleft of HuR, preventing it from stabilizing its target mRNAs and thereby reducing the expression of oncogenes.[1]

HuR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Pathway ARE_mRNA Oncogenic ARE-mRNA (e.g., c-Fos, Cyclins) HuR_mRNA_Complex HuR-mRNA Complex ARE_mRNA->HuR_mRNA_Complex HuR_N HuR Protein HuR_N->HuR_mRNA_Complex Binds to AREs HuR_mRNA_Complex_C HuR-mRNA Complex HuR_mRNA_Complex->HuR_mRNA_Complex_C Nuclear Export Ribosome Ribosome HuR_mRNA_Complex_C->Ribosome Promotes Translation Oncoproteins Oncoproteins & Growth Factors Ribosome->Oncoproteins Tumorigenesis Tumorigenesis Oncoproteins->Tumorigenesis Degradation mRNA Degradation ARE_mRNA_C Unbound ARE-mRNA ARE_mRNA_C->Degradation AZA9 This compound HuR_N_Inhib HuR Protein AZA9->HuR_N_Inhib Competitively Binds

Caption: HuR signaling pathway and its inhibition by this compound.

Computational Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following workflow outlines the key steps for docking this compound into the HuR protein's binding site.

Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB A. Obtain Protein Structure (PDB ID: 4ED5) PrepProt B. Prepare HuR Receptor - Remove RNA & water - Add hydrogens PDB->PrepProt Grid D. Define Binding Site (RNA-binding cleft of RRM1/2) PrepProt->Grid Ligand C. Prepare AZA-9 Ligand - Obtain 3D structure - Generate conformers Dock E. Perform Molecular Docking (e.g., using FRED, AutoDock) Ligand->Dock Grid->Dock Score F. Score & Rank Poses (Based on binding energy) Dock->Score Visualize G. Visualize Interactions - H-bonds, hydrophobic contacts - Analyze key residues Score->Visualize Refine H. Post-Docking Refinement (e.g., Energy Minimization) Visualize->Refine

Caption: General workflow for computational docking of AZA-9 to HuR.

Experimental Protocols

Protocol 1: In Silico Docking of this compound to HuR Protein

This protocol details the computational procedure for modeling the interaction between AZA-9 and the HuR protein, based on published methodologies.[1][7]

A. Preparation of the HuR Protein Receptor

  • Structure Retrieval: Download the crystal structure of the HuR RRM1/2 domains in complex with RNA from the Protein Data Bank (PDB). The recommended entry is PDB ID: 4ED5 .[1][8]

  • Initial Cleanup: Open the PDB file in a molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio).

  • Remove Non-essential Molecules: Delete all non-protein molecules from the structure file. This includes the RNA chain, water molecules (HOH), and any other heteroatoms or co-solvents.

  • Prepare the Receptor: Use a protein preparation utility, such as those found in Schrödinger Maestro, MOE (Molecular Operating Environment), or AutoDock Tools. This step typically involves:

    • Adding polar hydrogens.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing side chains or loops if necessary.

    • Performing a brief energy minimization to relieve steric clashes.

  • Save the Receptor File: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., .pdbqt for AutoDock, .oeb for OpenEye).

B. Preparation of the this compound Ligand

  • Structure Generation: Obtain the 3D structure of this compound. This can be done by:

    • Downloading from a chemical database like PubChem or ZINC.

    • Sketching the 2D structure in a chemical drawing program (e.g., ChemDraw) and converting it to 3D.

  • Conformer Generation: Small molecules are flexible and can adopt multiple conformations. It is critical to generate a library of low-energy 3D conformers. This can be accomplished using software like OpenEye's OMEGA, Schrödinger's LigPrep, or the RDKit library in Python.[1]

  • Save Ligand Files: Save the generated conformers in a multi-conformer file format supported by the docking program (e.g., .mol2, .sdf).

C. Molecular Docking Procedure

  • Define the Binding Site (Grid Generation): The binding site for AZA-9 is the RNA-binding cleft located at the interface of the RRM1 and RRM2 domains.[1][9]

    • Define a docking box (or grid) that encompasses this entire cleft.

    • The center of the box can be defined based on the position of the co-crystallized RNA in the original 4ED5 structure or by identifying key binding residues mentioned in the literature (e.g., Y26, K55, R97, R153).[1][9]

  • Select Docking Software: Choose a molecular docking program. The original study used FRED from OpenEye Software.[1] Widely used alternatives include AutoDock Vina, Glide, and GOLD.

  • Configure Docking Parameters: Set the parameters for the docking run. This includes:

    • Input Files: Specify the prepared receptor (HuR) and ligand (AZA-9 conformer library) files.

    • Search Algorithm: Select the algorithm for exploring ligand poses (e.g., genetic algorithm, Monte Carlo). Use standard or high-precision settings for best results.

    • Scoring Function: The software will use a scoring function to estimate the binding affinity for each pose.

  • Execute the Docking Run: Launch the docking simulation. The time required will vary depending on the complexity of the molecules and the exhaustiveness of the search.

D. Post-Docking Analysis and Refinement

  • Analyze Docking Poses: The docking software will output a series of predicted binding poses for AZA-9, each with a corresponding score.

  • Scoring and Ranking: Rank the poses based on their docking scores. The top-scoring poses represent the most probable binding modes.

  • Visual Inspection: Load the receptor-ligand complex of the top-ranked poses into a molecular visualizer.

    • Examine the interactions between AZA-9 and HuR. Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Verify that AZA-9 interacts with key residues within the RNA-binding cleft (Y26, K55, R97, R153) as this would correlate with experimental data.[1][7]

  • Refinement (Optional but Recommended): Perform a full-atom energy minimization on the top-scoring docked complex using a more sophisticated force field, as was done in the original study with ROSETTA.[1] This step refines the pose and can provide a more accurate binding energy calculation.

Protocol 2: Overview of Experimental Validation Methods

Computational predictions must be validated by experimental data. The following are brief overviews of the key in vitro assays used to confirm the AZA-9-HuR interaction.[1][3]

A. Fluorescence Polarization (FP) Competition Assay

  • Principle: This assay measures the change in the polarization of fluorescently labeled RNA upon binding to the much larger HuR protein. Small molecules that compete with the RNA for binding to HuR will cause a decrease in polarization.

  • Methodology:

    • A fluorescently labeled ARE-RNA probe is incubated with the HuR protein.

    • The fluorescence polarization is measured, establishing a baseline for the bound complex.

    • Increasing concentrations of the test compound (AZA-9) are added to the mixture.

    • The decrease in fluorescence polarization is measured in a dose-dependent manner.

    • The data is used to calculate the IC50 value, which represents the concentration of AZA-9 needed to displace 50% of the fluorescent RNA probe.

B. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It is used to confirm direct binding and measure kinetics.

  • Methodology:

    • The HuR protein is immobilized onto the surface of an SPR sensor chip.

    • A buffer solution is flowed continuously over the chip to establish a stable baseline.

    • Increasing concentrations of AZA-9 are injected and flowed over the surface.[1]

    • The binding of AZA-9 to the immobilized HuR protein causes a change in the refractive index, which is detected as a response signal.

    • The dose-dependent increase in the response signal confirms direct interaction between AZA-9 and HuR.[1]

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Azaphilones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly substituted pyranoquinone core, exhibiting a wide range of colors, typically yellow, orange, or red.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and cytotoxic properties. As natural product chemistry and drug discovery continue to explore the vast chemical diversity of fungi, efficient and robust methods for the purification of azaphilones are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of natural products. Its high resolution and versatility make it ideal for separating complex mixtures of fungal metabolites to yield highly pure azaphilones for structural elucidation and biological screening. This document provides a detailed protocol for the HPLC purification of azaphilones, from crude extract preparation to final purification, along with representative data and workflows.

Data Presentation

The retention time and yield of purified azaphilones are highly dependent on the specific compound, the complexity of the crude extract, and the HPLC system and conditions used. The following tables provide representative data for the preparative HPLC purification of various azaphilones as reported in the literature.

Table 1: Representative Preparative HPLC Parameters for Azaphilone Purification

ParameterSettingReference
Column C18, 10 x 250 mm, 5 µm[2]
Mobile Phase A Water + 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile or Methanol[3]
Gradient 5% to 95% B over 30 min[3]
Flow Rate 2-5 mL/min[3]
Detection Photodiode Array (PDA) at 254, 365, and 450 nm
Injection Volume 100-500 µL of concentrated extract

Table 2: Example Yields of Purified Azaphilones from Fungal Cultures

Azaphilone DerivativeFungal SourcePurification Yield (mg/L of culture)Reference
Penazaphilone JPenicillium hirayamae15.4 mg from a larger fraction[3]
Penazaphilone DPenicillium hirayamae1.8 mg from a subfraction[3]
Isochromophilone VIPenicillium hirayamae2.0 mg from a subfraction[3]
Sclerketide EPenicillium hirayamae7.2 mg from a subfraction[3]
Compound 5Penicillium sclerotiorum166.3 mg from a subfraction[2]
Compound 2Penicillium sclerotiorum28.4 mg from a subfraction[2]
Compound 3Penicillium sclerotiorum28.1 mg from a subfraction[2]
Compound 4Penicillium sclerotiorum164 mg from a subfraction[2]
Compound 7Penicillium sclerotiorum119.8 mg from a subfraction[2]

Note: Yields can vary significantly based on fermentation conditions, extraction efficiency, and the number of purification steps.

Experimental Protocols

This section provides a step-by-step guide for the extraction, sample preparation, and HPLC purification of azaphilones from fungal cultures.

Fungal Cultivation and Extraction
  • Cultivation: Grow the azaphilone-producing fungal strain in a suitable liquid or solid medium. Incubation times and conditions (temperature, agitation) should be optimized for maximum pigment production.

  • Extraction of Mycelia and Broth:

    • Separate the fungal mycelia from the liquid broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Extract the mycelia by sonication in methanol or ethyl acetate.[3]

    • Combine all organic extracts.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Sample Preparation for HPLC
  • Fractionation (Optional but Recommended): For complex crude extracts, an initial fractionation step can improve the efficiency of the final HPLC purification.

    • Perform silica gel column chromatography on the crude extract.

    • Elute with a gradient of solvents, such as n-hexane/ethyl acetate followed by dichloromethane/methanol, to separate the extract into fractions of increasing polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target azaphilones.

  • Preparation of HPLC Sample:

    • Dissolve the crude extract or the enriched fraction in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10-50 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification Protocol

This protocol is a general guideline and should be optimized for the specific azaphilone of interest.

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the retention time of the target azaphilone(s).

    • Use a mobile phase of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

    • Run a broad gradient (e.g., 5-100% B over 20-30 minutes) to elute all compounds.

    • Identify the peak corresponding to the target azaphilone based on its UV-Vis spectrum (azaphilones typically have characteristic absorbance maxima).

  • Preparative HPLC Scale-Up:

    • Switch to a preparative C18 column with the same stationary phase chemistry (e.g., 10 x 250 mm or larger).

    • Scale up the flow rate and injection volume according to the column dimensions. A general rule is to scale the flow rate by the square of the ratio of the column diameters.[3][4][5][6]

    • Adjust the gradient to optimize the separation of the target peak from closely eluting impurities. A shallower gradient around the elution time of the target compound can improve resolution.

  • Fraction Collection:

    • Collect the eluent corresponding to the peak of the target azaphilone. Automated fraction collectors triggered by UV absorbance are ideal for this purpose.

  • Purity Analysis and Final Processing:

    • Analyze the collected fraction(s) using the analytical HPLC method to confirm purity.

    • Combine pure fractions and evaporate the solvent to obtain the purified azaphilone.

    • The purified compound can then be subjected to structural elucidation (NMR, MS) and biological activity testing.

Mandatory Visualization

Experimental Workflow for Azaphilone Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Downstream Analysis Fungal_Culture Fungal Culture Filtration Filtration Fungal_Culture->Filtration Liquid_Broth Liquid Broth Filtration->Liquid_Broth Mycelia Mycelia Filtration->Mycelia Solvent_Extraction_Broth Solvent Extraction (Ethyl Acetate) Liquid_Broth->Solvent_Extraction_Broth Solvent_Extraction_Mycelia Solvent Extraction (Methanol/Ethyl Acetate) Mycelia->Solvent_Extraction_Mycelia Combined_Extract Combined Organic Extract Solvent_Extraction_Broth->Combined_Extract Solvent_Extraction_Mycelia->Combined_Extract Evaporation Solvent Evaporation Combined_Extract->Evaporation Crude_Extract Crude Azaphilone Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Chromatography (Optional) Crude_Extract->Silica_Gel HPLC_Sample_Prep HPLC Sample Preparation Crude_Extract->HPLC_Sample_Prep Silica_Gel->HPLC_Sample_Prep Analytical_HPLC Analytical HPLC (Method Development) HPLC_Sample_Prep->Analytical_HPLC Preparative_HPLC Preparative HPLC (Scale-up) Analytical_HPLC->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Purified_Azaphilone Purified Azaphilone Purity_Analysis->Purified_Azaphilone Structural_Elucidation Structural Elucidation (NMR, MS) Purified_Azaphilone->Structural_Elucidation Bioactivity_Testing Bioactivity Testing Purified_Azaphilone->Bioactivity_Testing

Caption: Workflow for the extraction and purification of azaphilones from fungal cultures.

Simplified Azaphilone Biosynthetic Pathway

G PKS Polyketide Synthase (PKS) + Fatty Acid Synthase (FAS) Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate NR_PKS Non-Reducing PKS (NR-PKS) Polyketide_Intermediate->NR_PKS Aromatic_Intermediate Aromatic Intermediate NR_PKS->Aromatic_Intermediate Oxidoreductases Oxidoreductases & Other Modifying Enzymes Aromatic_Intermediate->Oxidoreductases Azaphilone_Core Azaphilone Core Structure Oxidoreductases->Azaphilone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Methyltransferases) Azaphilone_Core->Tailoring_Enzymes Diverse_Azaphilones Diverse Azaphilones Tailoring_Enzymes->Diverse_Azaphilones

Caption: A simplified overview of the biosynthetic pathway leading to diverse azaphilones.

References

Application Notes and Protocols for Utilizing Azaphilone-9 in the Study of RNA-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azaphilone-9 (AZA-9) is a fungal-derived natural product that has been identified as a potent inhibitor of the interaction between the RNA-binding protein (RBP) Hu antigen R (HuR) and AU-rich elements (AREs) within the 3'-untranslated region (UTR) of target messenger RNAs (mRNAs).[1][2] HuR is a key regulator of post-transcriptional gene expression, and its binding to ARE-containing mRNAs, which often encode oncoproteins and cytokines, leads to their stabilization and increased translation.[1][2] By competitively binding to the RNA-binding cleft of HuR, AZA-9 disrupts this interaction, making it a valuable tool for studying the function of HuR and a potential starting point for the development of novel therapeutics, particularly in oncology.[1][3][4] These application notes provide detailed protocols for utilizing AZA-9 to investigate HuR-RNA interactions.

Mechanism of Action of this compound

AZA-9 directly binds to the RNA Recognition Motifs (RRMs) 1 and 2 of HuR, competitively inhibiting the binding of ARE-containing RNA.[1][4] This interaction has been characterized using a suite of biophysical and computational techniques, which are detailed in the experimental protocols below.

Data Presentation: Quantitative Analysis of this compound and HuR Interaction

The following tables summarize the key quantitative data from studies on the interaction between AZA-9 and HuR.

Table 1: Inhibitory Activity of this compound

Assay ComponentIC50 (μM)
AZA-9 disrupting HuR-AREc-fos interaction~1.2
AZA-9 disrupting HuR RRM1/2-AREc-fos interaction~1.2

Data sourced from fluorescence polarization competition assays.[1][2]

Table 2: Binding Affinity of HuR and AREc-fos RNA

Interacting MoleculesBinding Affinity (Kd) (nM)
HuR and AREc-fosNot specified
HuR RRM1/2 and AREc-fosNot specified

While the primary study demonstrated binding, specific Kd values for these interactions were not provided in the abstract.

Table 3: Surface Plasmon Resonance (SPR) Analysis of AZA-9 and HuR

AnalyteLigandObservation
AZA-9Immobilized HuRDose-dependent increase in optical response

This qualitative observation from SPR confirms the direct binding of AZA-9 to HuR.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments to study the interaction of AZA-9 with RNA-binding proteins like HuR.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory concentration (IC50) of AZA-9 on the HuR-ARE RNA interaction.

Materials:

  • Full-length HuR or HuR RRM1/2 protein

  • Fluorescein-labeled ARE-containing RNA oligonucleotide (e.g., AREc-fos)

  • This compound (AZA-9)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% Tween-20)

  • 384-well black, non-binding surface microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Preparation of Reagents:

    • Prepare a 2X solution of HuR protein (e.g., 20 nM for full-length HuR, 100 nM for HuR RRM1/2) in Assay Buffer.

    • Prepare a 2X solution of fluorescein-labeled ARE RNA (e.g., 4 nM) in Assay Buffer.

    • Prepare a serial dilution of AZA-9 in Assay Buffer at 4X the final desired concentrations.

  • Assay Setup:

    • Add 10 µL of the 4X AZA-9 serial dilutions to the wells of the 384-well plate.

    • For positive control wells (no inhibition), add 10 µL of Assay Buffer.

    • For negative control wells (no protein), add 20 µL of Assay Buffer.

    • Add 10 µL of the 2X HuR protein solution to the AZA-9 and positive control wells.

    • Add 10 µL of Assay Buffer to the negative control wells.

    • Add 20 µL of the 2X fluorescein-labeled ARE RNA solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 535 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each AZA-9 concentration.

    • Plot the percentage of inhibition against the logarithm of the AZA-9 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to verify the direct binding of AZA-9 to HuR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • HuR protein

  • This compound (AZA-9)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., PBS with 0.005% P20 surfactant)

  • Amine coupling kit (EDC, NHS)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.

    • Inject the HuR protein solution in the immobilization buffer over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of AZA-9 concentrations in the running buffer.

    • Inject the AZA-9 solutions over the immobilized HuR surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.

    • Analyze the sensorgrams to observe the dose-dependent binding of AZA-9 to HuR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is employed to map the binding site of AZA-9 on HuR.

Materials:

  • 15N-labeled HuR RRM1/2 protein

  • This compound (AZA-9)

  • NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O)

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Prepare a solution of 15N-labeled HuR RRM1/2 in the NMR buffer.

    • Prepare a stock solution of AZA-9 in a suitable deuterated solvent.

  • NMR Titration:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled HuR RRM1/2 alone.

    • Titrate the protein solution with increasing molar ratios of AZA-9.

    • Acquire a 2D 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Analyze the chemical shift perturbations (CSPs) and/or peak broadening of the backbone amide resonances of HuR RRM1/2 upon AZA-9 binding.

    • Map the residues with significant CSPs or peak broadening onto the structure of HuR RRM1/2 to identify the binding interface.

Computational Docking

Computational docking is used to predict the binding mode of AZA-9 in the RNA-binding cleft of HuR.

Software:

  • Molecular docking software (e.g., AutoDock, Glide, GOLD)

  • Protein and ligand preparation software (e.g., Maestro, Chimera)

Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of HuR (e.g., from the Protein Data Bank).

    • Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing the energy.

    • Generate a 3D conformer of AZA-9 and assign partial charges.

  • Docking Simulation:

    • Define the binding site on HuR, typically centered on the RNA-binding cleft identified from experimental data (e.g., NMR).

    • Perform the docking simulation to generate a series of possible binding poses for AZA-9.

  • Analysis of Results:

    • Score and rank the docking poses based on the predicted binding energy or other scoring functions.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between AZA-9 and HuR residues.

    • Compare the predicted binding mode with experimental data (e.g., from NMR) for validation.

Visualizations

Signaling Pathway and Experimental Workflows

HuR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARE_mRNA ARE-mRNA (e.g., oncogenes, cytokines) HuR_n HuR ARE_mRNA->HuR_n Binding HuR_c HuR HuR_n->HuR_c Nuclear Export ARE_mRNA_c ARE-mRNA HuR_c->ARE_mRNA_c Stabilization Ribosome Ribosome Translation Translation Ribosome->Translation mRNA_Degradation mRNA Degradation AZA9 This compound AZA9->HuR_c Inhibition ARE_mRNA_c->Ribosome Translation Initiation ARE_mRNA_c->mRNA_Degradation Default Pathway

Caption: Role of HuR in mRNA stabilization and the inhibitory effect of this compound.

AZA9_Experimental_Workflow cluster_screening Primary Screening & Validation cluster_characterization Biophysical & Structural Characterization FP Fluorescence Polarization (Competition Assay) SPR Surface Plasmon Resonance (Direct Binding) IC50 IC50 FP->IC50 Determine IC50 Direct_Binding Direct_Binding SPR->Direct_Binding Confirm Direct Interaction NMR NMR Spectroscopy (1H-15N HSQC Titration) Docking Computational Docking Binding_Site Binding_Site NMR->Binding_Site Map Binding Site Binding_Mode Binding_Mode Docking->Binding_Mode Predict Binding Mode

Caption: Experimental workflow for characterizing the interaction of this compound with HuR.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azaphilone-9 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Azaphilone-9 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

This compound is a fungal-derived natural product that has garnered interest for its potential therapeutic properties, including its ability to bind to the RNA-binding protein HuR and inhibit its interaction with RNA.[1] For in vitro assays, ensuring this compound is fully dissolved at the desired concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, resulting in an unknown and lower effective concentration in the assay, which can mask the true biological activity of the compound.

Q2: What is the recommended solvent for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize solvent-induced toxicity. Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the specific cell line and assay being used.

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?

This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous solution. Please refer to the troubleshooting guide below for a stepwise approach to resolving this issue.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during its use in in vitro assays.

Step 1: Visual Confirmation of Precipitation
  • Issue: Cloudiness or visible particles appear in the well after adding the this compound solution.

  • Action: Centrifuge a sample of the final solution. The presence of a pellet confirms precipitation.

Step 2: Optimize the Dilution Protocol
  • Issue: Direct dilution from a high-concentration DMSO stock into the aqueous buffer causes precipitation.

  • Action: Employ a serial dilution method. Instead of a single large dilution, perform several smaller, sequential dilutions in your assay medium. This gradual decrease in DMSO concentration can help maintain solubility.

Step 3: Adjust the Final DMSO Concentration
  • Issue: The compound precipitates even with serial dilution.

  • Action: Increase the final concentration of DMSO in your assay, if your cell line or assay components can tolerate it. Remember to include an equivalent DMSO concentration in your vehicle control.

Step 4: Utilize Mechanical Assistance
  • Issue: The compound is not fully dissolving in the final solution.

  • Action: After dilution, gently vortex or sonicate the solution for a short period. This can help to redissolve small precipitates.

Step 5: Consider Co-solvents
  • Issue: Precipitation persists despite the above measures.

  • Action: For non-cell-based assays, the use of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final solution might improve solubility. However, compatibility with the assay and potential for solvent-induced artifacts must be carefully evaluated. For cell-based assays, this is generally not recommended due to potential toxicity.

Quantitative Solubility Data

SolventMolar SolubilitySolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)10 mM~4.35 mg/mL

Note: The solubility in mg/mL was calculated using the molecular weight of this compound (435.314 g/mol ).[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 435.314 g/mol * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated micropipettes

Procedure:

  • Calculate the required dilution: Determine the dilution factor needed to achieve the desired final concentration of this compound in your assay, ensuring the final DMSO concentration is at an acceptable level (e.g., ≤ 0.1%).

  • Perform serial dilutions: It is highly recommended to perform serial dilutions of the 10 mM stock solution in cell culture medium to reach the final desired concentration. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you could first dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate solution (containing 10% DMSO). Then, dilute this intermediate solution 1:100 in your final assay volume.

  • Prepare vehicle control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound treated samples.

  • Add to cells: Add the final working solutions of this compound and the vehicle control to your cell culture plates. Mix gently by swirling the plate.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store serial_dilution Perform Serial Dilutions in Assay Medium store->serial_dilution vehicle_control Prepare Vehicle Control (DMSO in Medium) store->vehicle_control add_to_assay Add to In Vitro Assay serial_dilution->add_to_assay vehicle_control->add_to_assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed? optimize_dilution Optimize Dilution Protocol (Serial Dilutions) start->optimize_dilution Yes increase_dmso Increase Final DMSO Concentration (if tolerated) optimize_dilution->increase_dmso Precipitation Persists end_success Problem Resolved optimize_dilution->end_success Resolved mechanical_assist Use Vortexing/Sonication increase_dmso->mechanical_assist Precipitation Persists increase_dmso->end_success Resolved consider_cosolvent Consider Co-solvents (for non-cellular assays) mechanical_assist->consider_cosolvent Precipitation Persists mechanical_assist->end_success Resolved consider_cosolvent->end_success Resolved end_fail Consult Further consider_cosolvent->end_fail Precipitation Persists

Caption: Troubleshooting workflow for this compound precipitation.

hur_signaling_pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects of HuR azaphilone9 This compound hur HuR (RNA-Binding Protein) azaphilone9->hur are_mrna ARE-containing mRNAs (e.g., for cytokines, growth factors) hur->are_mrna Binds to mrna_stability Increased mRNA Stability are_mrna->mrna_stability protein_expression Increased Protein Expression mrna_stability->protein_expression cellular_effects Cell Proliferation, Survival, Inflammation protein_expression->cellular_effects

Caption: Simplified signaling pathway of HuR and its inhibition by this compound.

References

troubleshooting Azaphilone-9 instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Azaphilone-9 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a fungal-derived natural product that acts as a small molecule inhibitor.[1][2] Its primary mechanism of action is the inhibition of the interaction between the RNA-binding protein Hu antigen R (HuR) and AU-rich elements (AREs) in the 3'-untranslated region (UTR) of target messenger RNAs (mRNAs).[1][2] By binding to the RNA-binding cleft of HuR, this compound prevents the stabilization of many oncogenic mRNAs, which can play a significant role in tumorigenesis.[1][2]

Q2: I'm observing a decrease in the expected activity of this compound in my cell culture experiments over time. What could be the cause?

A decrease in this compound activity is often due to its instability in the cell culture medium. Azaphilones as a class of compounds are known to be susceptible to aminophilic reactions.[3][4][5] Cell culture media are rich in amino acids, and the pyran oxygen in the core structure of this compound can be replaced by a nitrogen atom from these amino acids. This chemical modification can alter the biological activity of the compound.

Q3: Are there specific components in my cell culture medium that are likely to react with this compound?

Yes, the high concentration of amino acids in standard cell culture media like DMEM and RPMI-1640 is the most likely cause of this compound instability.[3][4][5] Additionally, the presence of serum can introduce various proteins and enzymes that may also interact with or degrade the compound. The slightly alkaline pH of most cell culture media (typically 7.2-7.4) can also contribute to the degradation of pH-sensitive small molecules.

Q4: How can I test the stability of this compound in my specific cell culture medium?

You can perform a stability study by incubating this compound in your cell culture medium (with and without serum) over a time course (e.g., 0, 2, 4, 8, 24, 48 hours) at 37°C. At each time point, you can collect an aliquot of the medium and analyze the concentration of the parent this compound compound using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates instability.

Q5: What can I do to minimize the instability of this compound in my experiments?

To minimize instability, consider the following strategies:

  • Prepare fresh solutions: Prepare your this compound stock solution and working solutions immediately before each experiment.

  • Reduce incubation time: If possible, design your experiments with shorter incubation times.

  • Replenish the medium: For longer-term experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24 hours).

  • Consider serum-free media: If your cell line can be maintained in serum-free media, this may reduce degradation caused by serum components.

  • Optimize storage: Store your this compound stock solution at -80°C and minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your this compound stock solution is properly prepared and stored.

    • Perform a Stability Study: Follow the "Experimental Protocol for Assessing this compound Stability" outlined below to determine the half-life of this compound in your specific cell culture conditions.

    • Adjust Experimental Design: Based on the stability data, you may need to shorten your experimental timeline or replenish the this compound containing medium more frequently.

Issue 2: Visible color change of the cell culture medium after adding this compound.
  • Possible Cause: Azaphilones are pigments, and a color change may be expected. However, a progressive color change over time could indicate a chemical reaction and degradation. The aminophilic reaction with amino acids can result in a color shift.[3][4]

  • Troubleshooting Steps:

    • Monitor Spectrophotometrically: Measure the absorbance spectrum of your medium with this compound at different time points. A shift in the maximum absorbance wavelength can indicate the formation of degradation products.

    • Correlate with Activity: Compare the color change with the biological activity of the compound. If a significant color change correlates with a loss of activity, it is likely due to degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (Hours)% Remaining in DMEM (with 10% FBS)% Remaining in RPMI-1640 (with 10% FBS)% Remaining in Serum-Free Medium
0100100100
2929098
4858295
8706590
24453875
48201555

Table 2: Hypothetical Half-Life (T1/2) of this compound in Different Media

MediumHalf-Life (Hours)
DMEM (with 10% FBS)~22
RPMI-1640 (with 10% FBS)~19
Serum-Free Medium~40

Experimental Protocols

Experimental Protocol for Assessing this compound Stability

Objective: To determine the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Methodology:

  • Preparation of this compound Spiked Medium:

    • Prepare a working solution of this compound in your cell culture medium (with or without serum, as required for your experiments) at the final concentration used in your assays.

    • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.

  • Incubation:

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis. The 0-hour time point should be processed immediately after preparation.

  • Sample Preparation for HPLC:

    • Protein Precipitation (for media with serum): To 100 µL of the collected medium, add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

    • For serum-free media: Dilute the sample with the initial mobile phase if necessary and transfer to an HPLC vial.

  • HPLC Analysis:

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determine the optimal wavelength for this compound using a UV-Vis spectrophotometer or a PDA detector.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time to visualize the degradation kinetics and estimate the half-life.

Mandatory Visualization

Azaphilone9_Signaling_Pathway cluster_nucleus Nucleus HuR HuR ARE_mRNA Oncogenic mRNA (with AU-rich elements) HuR->ARE_mRNA Binds Stable_mRNA Stabilized mRNA ARE_mRNA->Stable_mRNA Leads to Translation Translation Stable_mRNA->Translation Oncoproteins Oncoproteins (e.g., Bcl-2, Msi1) Translation->Oncoproteins Downstream Downstream Effects (Wnt/Notch Signaling, Apoptosis Inhibition) Oncoproteins->Downstream Azaphilone9 This compound Azaphilone9->HuR Inhibits

Caption: this compound inhibits the HuR-mRNA interaction, preventing mRNA stabilization.

Experimental_Workflow A Prepare this compound in Cell Culture Medium B Incubate at 37°C A->B C Collect Aliquots at Different Time Points B->C D Sample Preparation (Protein Precipitation) C->D E HPLC Analysis D->E F Quantify Remaining This compound E->F

Caption: Workflow for assessing the stability of this compound in cell culture media.

Logical_Relationship A Observed Decrease in This compound Activity B Potential Instability in Cell Culture Medium A->B C Aminophilic Reaction with Amino Acids B->C D Serum Component Interaction B->D E Perform Stability Study (HPLC) B->E F Optimize Experimental Protocol E->F

Caption: Troubleshooting logic for decreased this compound activity.

References

Technical Support Center: Azaphilone-9 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Azaphilone-9 and related azaphilone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing an azaphilone core?

A1: The synthesis of the azaphilone core can be approached through several methods. A common chemical synthesis strategy involves a Sonogashira coupling of a bromo-benzaldehyde to install diversity, followed by oxidative dearomatization and subsequent buffer-mediated cycloisomerization of a vinylogous acid.[1] Chemoenzymatic approaches have also been developed, utilizing enzymes such as flavin-dependent monooxygenase (FDMO) and acyl transferase (AT) to achieve high selectivity.[2][3][4][5][6] These enzymatic methods can offer exquisite site- and stereoselectivity under mild conditions, using O2 as the terminal oxidant.[7]

Q2: My reaction shows high conversion to the product, but the isolated yield is consistently low. What are the potential causes?

A2: A significant discrepancy between conversion rate and isolated yield is a common issue, particularly in chemoenzymatic syntheses. One major cause is product loss during workup and purification. For instance, the characteristically red azaphilone product can precipitate with protein and cellular debris.[3][5] This may be due to the product covalently linking to free amino groups on proteins through condensation onto the azaphilone pyran ring.[3][4] Difficulties in scale-up and purification of certain azaphilone derivatives can also contribute to lower isolated yields.[1]

Q3: How can I prevent product loss during the workup of a chemoenzymatic synthesis?

A3: To mitigate product loss due to precipitation with proteins, a "scavenger" molecule can be introduced. Adding a small molecule amine to the reaction mixture after the enzymatic conversion can out-compete the condensation reaction with protein amino groups, thus keeping the azaphilone product in solution for extraction.[4] Another approach is to optimize the extraction and isolation procedure itself, for example, by carefully selecting the extraction solvent.[4][5]

Q4: What factors influence the selectivity between different azaphilone isomers (e.g., linear vs. angular)?

A4: In chemoenzymatic synthesis, substrate-selective catalysis plays a crucial role. The catalyst's ability to discriminate between two intermediates that exist in equilibrium can direct the final cyclization to form either a linear or an angular tricyclic core.[2][3][4] For example, the selective acylation of the open form of an o-quinol intermediate can lead to the formation of linear tricyclic azaphilones.[4][5] The choice of solvent during workup can also influence the final isolated product, as the open and closed forms of the product may have different stabilities in different solvents.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inefficient Acylation: Incomplete reaction with the acid chloride.Increase the amount of acid chloride (an additional 0.5 equivalents may be needed for aryl-substituted scaffolds) and extend the reaction time.[1] Consider using microwave irradiation to drive the reaction to completion.[1]
Poor Nucleophilicity of Amine: Bulky or less nucleophilic amines may react slowly.Increase the reaction time to up to 24 hours to ensure complete conversion.[1]
Sub-optimal pH: The pH of the reaction medium can affect enzyme activity and reaction rates.For fermentative production, acidic conditions (e.g., pH 2.5) can favor the accumulation of orange azaphilone pigments by reducing their conversion to red metabolites.[8]
Formation of Enamine Side Product Instead of Pyridone Slow Cyclization Rate: The elimination reaction to form the enamine is faster than the desired cyclization.Use a polymer-supported carboxylic acid resin (e.g., Amberlite IRC-76). This can function as a Brønsted acid catalyst to enhance the cyclization rate and also act as an amine scavenger.[1] The azaphilone alcohol itself may help activate the carbonyl through hydrogen bonding, facilitating cyclization.[1]
Low Isolated Yield Despite High Conversion Product Precipitation: The azaphilone product may precipitate with proteins during workup.[3][5]Add a small molecule amine (e.g., allylamine) after the reaction to compete with protein condensation.[4][5]
Product Adsorption: The product may adsorb to filtration media or other surfaces.Ensure proper selection of filtration media (e.g., Celite®) and thorough elution with an appropriate solvent like CH2Cl2.[1]
Difficulty in Product Purification Complex Reaction Mixture: Presence of unreacted starting materials, side products, and catalysts.Utilize mass-directed preparative HPLC for purification of the crude material.[1]
Product Instability: The product may degrade during purification.Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) and consider purification under an inert atmosphere if the product is sensitive to oxidation.

Experimental Protocols

Protocol 1: General Procedure for Acylation of Azaphilones (Chemset 2 Synthesis)

This protocol is for the esterification of the azaphilone core.[1]

  • To a solution of the azaphilone (1 equivalent), add the desired acid chloride (2 equivalents).

  • Stir the mixture for 3 minutes.

  • Add polymer-supported 4-(dimethylamino)pyridine (PS-DMAP) (2 equivalents).

  • Stir the solution at room temperature for 24-48 hours. For less reactive substrates, consider heating under microwave conditions (e.g., 80°C for 15 minutes).[1]

  • Filter the reaction mixture over Celite®, eluting with CH2Cl2, to remove the polymer support.

  • Evaporate the solvent from the filtrate to yield the crude product, which can then be purified by mass-directed preparative HPLC.[1]

Protocol 2: General Procedure for Vinylogous 4-Pyridone Synthesis (Chemset 3 Synthesis)

This protocol describes the condensation of an acylated azaphilone with a primary amine.[1]

  • To a solution of the azaphilone (1 equivalent) in acetonitrile/water (10:1, 2 mL), add the primary amine (1.3 equivalents).

  • Stir the mixture at room temperature for 8 hours.

  • Heat the reaction mixture under microwave conditions (120°C, 15 minutes).

  • After cooling to room temperature, add dry Amberlite IRC-76 resin (10-15 mg).

  • Heat the mixture again under microwave conditions (120°C, 15 minutes).

  • Filter the reaction to remove the resin and evaporate the solvent to obtain the product.

Data Summary

Table 1: Chemoenzymatic Synthesis of Linear Tricyclic Azaphilones[3][5]
Substrate (R¹ Group)Conversion (%)Isolated Yield (%)
CH=CHCH₃91-99%26-39%
H74-91%N/A
OMe74-91%N/A
F74-91%N/A
Cl74-91%N/A
Br74-91%N/A

Note: The discrepancy between high conversion and low isolated yield in this enzymatic process prompted optimization of the workup procedure.[3][5]

Visualized Workflows and Logic

G General Workflow for Azaphilone Synthesis & Diversification cluster_0 Core Synthesis start Bromo-benzaldehyde (7) s1 Sonogashira Coupling (Install R¹ diversity) start->s1 s2 Alkynyl Benzaldehydes (8) s1->s2 s3 Oxidative Dearomatization & Cycloisomerization s2->s3 s4 Azaphilone Core (9) s3->s4 d1 Acylation (Chemset 2) (Install R³ diversity) s4->d1 d2 Esterified Azaphilones (11) d1->d2 d3 Condensation with Amines (Chemset 3) (Install R⁴ diversity) d2->d3 d4 Vinylogous 4-Pyridones (12) d3->d4

Caption: A generalized workflow for the chemical synthesis and subsequent diversification of the azaphilone scaffold.[1]

G Troubleshooting Low Isolated Yield cluster_workup Workup & Purification Issues cluster_reaction Reaction Condition Issues start Problem: Low Isolated Yield q1 Is the reaction conversion high (checked by TLC/LC-MS)? start->q1 cause1 Potential Cause: Product precipitating with protein (in chemoenzymatic synthesis). q1->cause1 Yes cause3 Potential Cause: Incomplete reaction. q1->cause3 No sol1 Solution: Add a small molecule amine scavenger post-reaction. cause1->sol1 cause2 Potential Cause: Product lost during purification (adsorption, degradation). cause1->cause2 sol2 Solution: Optimize purification method (e.g., preparative HPLC). Use milder conditions. cause2->sol2 sol3 Solution: Increase reaction time/temp, add more reagent, or use microwave irradiation. cause3->sol3 cause4 Potential Cause: Formation of side products. cause3->cause4 sol4 Solution: Add catalyst to favor desired pathway (e.g., acid resin). cause4->sol4

Caption: A logical flowchart to diagnose and address common causes of low isolated yield in azaphilone synthesis.

References

Azaphilone-9 Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Azaphilone-9 and related azaphilone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: Researchers often face several challenges during the purification of this compound. The most common issues include:

  • Low Recovery Yield: this compound is often present in low concentrations in crude fungal extracts, making it challenging to obtain a high yield after multiple purification steps.

  • Co-elution of Structurally Similar Impurities: Fungal extracts typically contain a complex mixture of related azaphilone derivatives and other secondary metabolites that have similar polarities, leading to difficulties in separation.

  • Compound Instability: Azaphilones can be sensitive to factors such as pH, light, and temperature, potentially leading to degradation or isomerization during the purification process. For instance, some azaphilones are known to undergo spontaneous isomerization, which can complicate purification and analysis.[1][2]

  • Selection of Appropriate Chromatographic Conditions: Identifying the optimal combination of stationary and mobile phases for effective separation requires careful method development.

Q2: My this compound sample appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: Degradation of this compound can be attributed to several factors. Azaphilone pigments, in general, can be sensitive to pH changes and may lose color in extremely acidic or basic conditions.[3] To mitigate degradation, consider the following:

  • pH Control: Buffer your mobile phases to maintain a neutral or slightly acidic pH. The use of formic acid (0.1%) in the mobile phase is a common practice in the HPLC purification of azaphilones, which can help in maintaining stability and improving peak shape.[4]

  • Temperature: Avoid excessive heat. Conduct purification steps at room temperature or below if possible. If concentrating the sample, use a rotary evaporator at a low temperature.

  • Light Exposure: Protect your sample from direct light, as some polyketides are light-sensitive. Use amber vials or cover your glassware with aluminum foil.

  • Minimize Time in Solution: Prolonged exposure to solvents, especially those that can facilitate reactions, should be avoided. Process samples promptly after extraction and dissolution.

Q3: I am observing multiple peaks on my analytical HPLC that are very close to my target this compound peak. How can I improve the resolution?

A3: Poor resolution between this compound and impurities is a common issue. To improve separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient during the elution of your compound of interest can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution profile and improve resolution.

  • Use a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase column.

  • Adjust the pH of the Mobile Phase: As mentioned, adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape and may also enhance the separation of acidic or basic impurities.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.Consider using a different stationary phase like reversed-phase C18 silica or Sephadex LH-20.[1][2]
Compound Degradation: The compound may be degrading on the acidic surface of the silica gel.Neutralize the silica gel by washing it with a solvent containing a small amount of a weak base (e.g., triethylamine) before packing the column, or opt for a less acidic stationary phase.
Inappropriate Solvent System: The elution solvent may not be strong enough to desorb the compound from the column.Perform small-scale TLC experiments with different solvent systems to identify a mobile phase that provides good separation and moves the compound off the baseline.
Broad or Tailing Peaks in HPLC Secondary Interactions: The compound may be interacting with residual silanol groups on the silica-based stationary phase.Add a competing agent like triethylamine to the mobile phase or use an end-capped HPLC column. Lowering the pH with formic or trifluoroacetic acid can also help by protonating silanol groups.[1]
Column Overload: Injecting too much sample can lead to poor peak shape.Reduce the sample concentration or the injection volume.
Column Degradation: The column performance may have deteriorated over time.Wash the column according to the manufacturer's instructions or replace it if necessary.
Presence of Inseparable Isomers Spontaneous Isomerization: Some azaphilones can exist as E/Z isomers that are difficult to separate under standard chromatographic conditions.[1][2]Chiral HPLC may be necessary to separate enantiomers or diastereomers.[5] For E/Z isomers, exploring different temperatures or solvent systems in your chromatography might alter the equilibrium and allow for better separation.
Product is not Crystallizing Solution is Not Supersaturated: The concentration of the compound in the solvent is too low.Concentrate the solution by slowly evaporating the solvent.
Presence of Impurities: Impurities can inhibit crystal formation.Subject the material to another round of chromatography to improve its purity before attempting recrystallization.
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent system of two miscible solvents (one in which the compound is soluble and one in which it is not) can also be effective.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound purification, based on successful protocols for similar azaphilone compounds.

Protocol 1: Extraction and Initial Fractionation
  • Extraction: The fungal culture (e.g., grown on solid rice medium) is extracted multiple times with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • Elution: The column is eluted with a stepwise gradient of increasing polarity, for example, starting with 100% hexane, followed by mixtures of hexane/ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally with 100% ethyl acetate and then methanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol is for the fine purification of fractions obtained from column chromatography.

  • System: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 21.2 x 150 mm, 5 µm).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% to 100% B

    • 30-35 min: 100% B (isocratic wash)

    • 35-40 min: Re-equilibration at 20% B

  • Flow Rate: Typically 5-15 mL/min for a semi-preparative or preparative column.

  • Detection: Wavelength is chosen based on the UV-Vis spectrum of this compound (often in the range of 254 nm and 370 nm).[4]

  • Fraction Collection: Fractions corresponding to the target peak are collected, combined, and the solvent is removed under reduced pressure.

Protocol 3: Purity Assessment by Analytical HPLC
  • System: An analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Similar to the preparative method (e.g., water/acetonitrile with 0.1% formic acid).

  • Gradient Elution: A faster gradient is typically used for analytical purposes.

  • Flow Rate: 0.8-1.2 mL/min.

  • Purity Determination: The purity of the isolated this compound is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected during the purification of azaphilone compounds, based on literature reports. Note that yields are highly dependent on the starting material and the specific compound.

Purification Step Starting Material Typical Yield Purity Reference
Initial Extraction Fungal Culture (e.g., 100 Petri dishes)4.64 g (crude extract)<10%[4]
Silica Gel Column Chromatography Crude Extract (4.64 g)806 mg (of a target fraction)10-40%[4]
Preparative HPLC Column Fraction (21.2 mg)1.8 mg>95%[4]
Semi-preparative HPLC Column Fraction (312 mg)28.4 mg>95%[1][2]

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Fractionation cluster_purification Fine Purification cluster_analysis Analysis FungalCulture Fungal Culture CrudeExtract Crude Extract FungalCulture->CrudeExtract Ethyl Acetate Extraction ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Semi-pure Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC Selected Fractions PureAzaphilone9 Pure this compound PrepHPLC->PureAzaphilone9 AnalyticalHPLC Analytical HPLC PureAzaphilone9->AnalyticalHPLC PurityAssessment Purity Assessment AnalyticalHPLC->PurityAssessment

Caption: General experimental workflow for this compound purification.

References

Technical Support Center: Overcoming Autofluorescence Issues with Azaphilone-9 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the intrinsic fluorescence of Azaphilone-9 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause autofluorescence?

This compound is a fungal natural product belonging to the azaphilone class of compounds.[1][2] Azaphilones are known fungal pigments, characterized by a pyrone-quinone core structure, which is responsible for their color (typically yellow, orange, or red).[3][4][5] This inherent chromophoric nature is the reason this compound is likely to exhibit fluorescence, which can interfere with fluorescence-based assays.

Q2: In which types of assays is this compound autofluorescence likely to be a problem?

Autofluorescence from this compound can be a concern in any assay that utilizes fluorescence as a readout. This is particularly relevant for assays in the blue-green spectral range, where endogenous autofluorescence is most common. This compound has been used in fluorescence polarization (FP) competition assays, indicating its presence in fluorescent experimental setups.[6]

Q3: What are the typical excitation and emission wavelengths for azaphilone compounds?

Troubleshooting Guides

Problem 1: High background fluorescence observed in an assay containing this compound.

High background fluorescence can mask the specific signal from your intended fluorophore, reducing the signal-to-noise ratio and potentially leading to false positives.

Initial Assessment Workflow

start High Background Fluorescence Observed unstained_control Run Unstained Control (Cells/Buffer + this compound, no fluorescent probe) start->unstained_control autofluorescence_present Is significant fluorescence detected? unstained_control->autofluorescence_present source_azaphilone Autofluorescence is likely due to this compound autofluorescence_present->source_azaphilone Yes source_other Autofluorescence from other sources (e.g., media, cells, plates) autofluorescence_present->source_other No troubleshoot_azaphilone Proceed to this compound Specific Troubleshooting source_azaphilone->troubleshoot_azaphilone troubleshoot_general Implement General Autofluorescence Reduction Strategies source_other->troubleshoot_general

Caption: Initial workflow to determine the source of autofluorescence.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Experimental Protocol
Spectral Overlap The excitation and/or emission spectra of this compound overlap with your assay's fluorophore.1. Characterize this compound Spectrum: If possible, determine the excitation and emission spectra of this compound in your assay buffer using a spectrophotometer. 2. Switch to a Red-Shifted Fluorophore: Choose a fluorophore with excitation and emission wavelengths further away from those of this compound, preferably in the red or far-red region of the spectrum.
High Concentration of this compound The concentration of this compound is high enough to produce a significant background signal.1. Titrate this compound: Determine the lowest effective concentration of this compound for your experiment to minimize its fluorescent contribution. 2. Optimize Assay Sensitivity: If possible, increase the sensitivity of your detector for your specific fluorophore to improve the signal-to-background ratio.
Assay Media and Components Components in the cell culture media (e.g., phenol red, riboflavin, serum) are contributing to the background fluorescence.1. Use Phenol Red-Free Media. 2. Reduce Serum Concentration: Titrate the serum concentration to the lowest level that maintains cell health. 3. Switch to a Low-Fluorescence Medium: Consider using a commercially available low-fluorescence medium.
Cellular Autofluorescence Endogenous cellular components (e.g., NADH, flavins) are contributing to the background.1. Use a Quenching Agent: Treat cells with a quenching agent like 0.1% sodium borohydride in PBS for 30 minutes. Note: This may affect cell viability and should be tested for compatibility with your assay. 2. Optimize Fixation: If using fixed cells, minimize fixation time and consider using a non-aldehyde fixative like chilled methanol.
Problem 2: Inconsistent or variable fluorescence readings in the presence of this compound.

Variability in fluorescence can be caused by the chemical instability of this compound or its interaction with other assay components.

Logical Troubleshooting Flow

start Inconsistent Fluorescence Readings check_stability Assess this compound Stability (Time-course fluorescence measurement) start->check_stability is_stable Is fluorescence stable over time? check_stability->is_stable photobleaching Investigate Photobleaching is_stable->photobleaching No check_interactions Assess Interactions with Assay Components is_stable->check_interactions Yes chemical_instability Investigate Chemical Instability photobleaching->chemical_instability

Caption: Troubleshooting inconsistent fluorescence readings.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Experimental Protocol
Photobleaching This compound fluorescence is decaying upon exposure to excitation light.1. Reduce Excitation Intensity: Lower the intensity of the excitation light source on your plate reader or microscope. 2. Minimize Exposure Time: Reduce the duration of light exposure during measurement. 3. Use an Antifade Reagent: If applicable (e.g., in microscopy), use a mounting medium containing an antifade reagent.
Chemical Instability The chemical structure of this compound is changing over the course of the experiment, altering its fluorescent properties.1. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 2. Protect from Light: Store stock solutions and experimental plates protected from light. 3. Assess pH Sensitivity: Check if the fluorescence of this compound is sensitive to the pH of your assay buffer and adjust if necessary.
Interaction with Assay Components This compound may be interacting with other molecules in the assay, leading to quenching or enhancement of its fluorescence.1. Run Controls with Individual Components: Measure the fluorescence of this compound in the presence of each individual assay component (e.g., buffer, protein, substrate) to identify any interactions. 2. Modify Buffer Composition: If an interaction is identified, consider modifying the buffer (e.g., adding a non-ionic detergent like Tween-20 at 0.01%) to minimize non-specific interactions.

Data Presentation

Table 1: Spectral Properties of a Representative Azaphilone Compound (Penazaphilone J)

Parameter Wavelength (nm)
UV-Vis Absorption Maxima224, 371, 474[7]
Emission Maximum (Excitation at 470 nm for Penazaphilone L)~600[8]

Table 2: Common Sources of Autofluorescence and Recommended Mitigation Strategies

Source of Autofluorescence Typical Emission Range Mitigation Strategy
Cellular (NADH, Riboflavin) 450-550 nmUse red-shifted fluorophores (>600 nm), chemical quenching (e.g., sodium borohydride)
Extracellular Matrix (Collagen, Elastin) 400-500 nmUse red-shifted fluorophores, chemical quenching (e.g., Sudan Black B)
Culture Media (Phenol Red, Serum) 500-600 nmUse phenol red-free media, reduce serum concentration
Fixatives (Aldehyde-based) Broad (400-600 nm)Minimize fixation time, use non-aldehyde fixatives (e.g., chilled methanol), treat with sodium borohydride

Experimental Protocols

Protocol 1: Determining the Emission Spectrum of this compound

  • Prepare a solution of this compound in your assay buffer at the working concentration.

  • Use a scanning spectrofluorometer.

  • Set the excitation wavelength to a value within the known absorption range of azaphilones (e.g., 370 nm or 470 nm).

  • Scan the emission spectrum across a relevant range (e.g., 400-750 nm).

  • Repeat with different excitation wavelengths to find the optimal excitation and the corresponding emission maximum.

Protocol 2: Sodium Borohydride Quenching of Autofluorescence

  • Culture and treat your cells as required for your primary experiment.

  • If cells are fixed, perform fixation and permeabilization steps first.

  • Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS.

  • Aspirate the culture medium or buffer from the cells.

  • Add the sodium borohydride solution to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Aspirate the sodium borohydride solution and wash the cells three times with PBS.

  • Proceed with your standard staining protocol.

Signaling Pathway Diagram: General Strategy for Mitigating Autofluorescence

cluster_0 Assay Preparation cluster_1 Sample Preparation cluster_2 Fluorophore & Detection Media_Choice Use Phenol Red-Free, Low-Fluorescence Media Improved_Signal Improved Signal-to-Noise Ratio Media_Choice->Improved_Signal Reduce_Serum Minimize Serum Concentration Reduce_Serum->Improved_Signal Fixation Optimize Fixation (e.g., chilled methanol) Fixation->Improved_Signal Quenching Apply Chemical Quenching (e.g., Sodium Borohydride) Quenching->Improved_Signal Red_Shifted_Dye Select Red-Shifted Fluorophore (>600 nm) Red_Shifted_Dye->Improved_Signal Spectral_Unmixing Utilize Spectral Unmixing (if available) Spectral_Unmixing->Improved_Signal High_Autofluorescence High Autofluorescence Interference High_Autofluorescence->Media_Choice High_Autofluorescence->Reduce_Serum High_Autofluorescence->Fixation High_Autofluorescence->Quenching High_Autofluorescence->Red_Shifted_Dye High_Autofluorescence->Spectral_Unmixing

Caption: A multi-pronged approach to reducing autofluorescence in assays.

References

optimizing buffer conditions for Azaphilone-9 binding studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in Azaphilone-9 binding studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Question: I am not observing any binding signal between my protein and this compound. What are the potential causes and solutions?

Answer:

A lack of binding signal is a common issue that can stem from several factors. A systematic approach is crucial to identify the root cause.

  • Protein Inactivity: The primary suspect is often the stability and activity of your target protein. Ensure the protein is correctly folded and functional in your chosen buffer. It's advisable to perform an activity assay or use a known positive control ligand if available.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or other components of your buffer may not be conducive to binding.

    • pH: Proteins are stable and active within a specific pH range. If the buffer pH is near the protein's isoelectric point (pI), it can lead to aggregation and insolubility.[1][2] It's recommended to screen a range of pH values, typically at least 1 pH unit away from the pI.[1]

    • Ionic Strength: Salt concentration affects electrostatic interactions.[3][4] Try screening a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to see if binding is restored.

  • Compound-Related Issues: this compound may have limited solubility in your aqueous buffer. The use of a small percentage of a co-solvent like DMSO is common, but ensure the final concentration is consistent between your protein and ligand solutions and is compatible with your assay technique.[5] For Isothermal Titration Calorimetry (ITC), the recommended upper limit for DMSO is typically 10%.[5]

  • Assay-Specific Problems: The issue might lie with the experimental technique itself (e.g., SPR, FP, ITC). Review the instrument parameters and ensure they are appropriate for detecting a small molecule binding event.

Question: My protein is aggregating or precipitating during the experiment. How can I improve its solubility and stability?

Answer:

Protein aggregation is a significant hurdle that can obscure true binding events.[4] Several strategies can be employed to mitigate this issue.

  • Optimize Buffer pH and Ionic Strength: As mentioned, ensure the buffer pH is not near the protein's pI.[1][2] Both high and low salt concentrations can influence aggregation, so screening different ionic strengths is recommended.[4]

  • Use Stabilizing Additives: Various additives can help maintain protein solubility.[1] See the data table below for common examples and their typical working concentrations.

    • Glycerol: Often used as a cryoprotectant and stabilizer, typically at 5-20% (v/v).[5]

    • Reducing Agents: To prevent oxidation-induced aggregation, especially for proteins with surface-exposed cysteines, include a reducing agent like DTT or TCEP. TCEP is often preferred for its stability over time.[4]

    • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can prevent hydrophobic interactions that lead to aggregation.[1][4]

  • Work at Optimal Temperatures: Proteins are generally more stable at lower temperatures. Performing purifications and experiments at 4°C can reduce aggregation.[1][6] For storage, -80°C with a cryoprotectant is often recommended.[1]

Question: I'm observing a high background or non-specific binding in my assay. How can I reduce it?

Answer:

Non-specific binding (NSB) can create false-positive signals and make it difficult to determine the true binding affinity.[7] NSB can be caused by hydrophobic or electrostatic interactions between your analyte and the assay surface or other components.[8][9]

  • Adjust Buffer Composition:

    • Increase Salt Concentration: Higher ionic strength can disrupt non-specific electrostatic interactions.[8]

    • Include Additives:

      • Detergents: A low concentration (e.g., 0.01% - 0.05%) of a non-ionic surfactant like Tween-20 or NP40 can effectively reduce NSB caused by hydrophobic interactions.[7][8][10]

      • Carrier Proteins: Bovine Serum Albumin (BSA) can be added to the buffer to block non-specific sites on surfaces.[8]

  • Check Compound Aggregation: Small molecules can form aggregates at high concentrations, which can lead to non-specific interactions. Test the solubility of this compound under your assay conditions.

  • Control Experiments (SPR): For surface-based techniques like SPR, it is essential to test for NSB by injecting the analyte over a reference surface that is activated and blocked but has no ligand immobilized.[7]

Buffer Optimization Workflow

The following diagram illustrates a systematic approach to optimizing your buffer conditions for this compound binding studies.

Buffer_Optimization_Workflow Start Start: Initial Buffer Condition (e.g., PBS or HEPES pH 7.4, 150mM NaCl) Check_Stability Assess Protein Stability (e.g., via DLS, nanoDSF) Start->Check_Stability Aggregation Aggregation Observed? Check_Stability->Aggregation Run analysis No_Aggregation Protein is Stable Aggregation->No_Aggregation No Screen_pH_Salt Screen pH & Salt - pH range (e.g., 6.5-8.5) - NaCl range (e.g., 50-500mM) Aggregation->Screen_pH_Salt Yes Run_Assay Perform Binding Assay (e.g., SPR, FP, ITC) No_Aggregation->Run_Assay Signal_Check Good Signal-to-Noise? Run_Assay->Signal_Check Signal_Check->Screen_pH_Salt No (Low Signal) NSB_Check High Non-Specific Binding? Signal_Check->NSB_Check Yes Optimize_Additives Optimize Additives: - Reducing Agents (DTT/TCEP) - Glycerol - Detergents (Tween-20) Optimize_Additives->Check_Stability Screen_pH_Salt->Check_Stability Optimize_NSB Reduce NSB: - Increase Salt - Add Detergent (e.g., 0.05% Tween-20) - Add Carrier Protein (BSA) NSB_Check->Optimize_NSB Yes Final_Condition Optimal Buffer Found NSB_Check->Final_Condition No Optimize_NSB->Run_Assay

Caption: A workflow for systematic buffer condition optimization.

Frequently Asked Questions (FAQs)

Question: What is a good starting buffer for this compound binding studies?

Answer:

A common and effective starting point is a buffer that mimics physiological conditions, such as Phosphate-Buffered Saline (PBS) or a HEPES-based buffer.[11] A typical formulation would be 25-100 mM HEPES, pH 7.5, with 150 mM NaCl.[11] Studies on this compound have successfully used techniques like FP and SPR.[12][13] For these, a buffer like 25 mM Tris, pH 7.5, 200 mM NaCl, and 5% glycerol could also be a suitable starting point.[14]

Question: Which buffer additives are commonly used and why?

Answer:

Additives are crucial for maintaining protein stability and reducing non-specific interactions. The choice of additive depends on the specific protein and assay.

AdditiveTypical ConcentrationPurposeReference(s)
Salts (e.g., NaCl, KCl) 50 - 500 mMTo maintain ionic strength and reduce non-specific electrostatic interactions.[4][8]
Glycerol 5 - 20% (v/v)Stabilizer and cryoprotectant; increases solvent viscosity.[1][5]
Reducing Agents (DTT, TCEP) 1 - 5 mMPrevent oxidation of cysteine residues and formation of intermolecular disulfide bonds. TCEP is more stable.[4]
Non-ionic Detergents (Tween-20, NP40, Triton X-100) 0.005 - 0.1% (v/v)Reduce non-specific hydrophobic interactions and prevent aggregation.[1][8][10]
Carrier Proteins (BSA) 0.1 - 1 mg/mLBlock non-specific binding sites on surfaces.[8][10]
DMSO 1 - 10% (v/v)Co-solvent to improve the solubility of hydrophobic small molecules like this compound.[5]

Question: What are the key differences in buffer considerations for SPR, ITC, and Fluorescence Polarization (FP)?

Answer:

While the goal of a stable, active protein in a non-interfering buffer is universal, each technique has unique requirements.

  • Surface Plasmon Resonance (SPR): Buffer composition is critical to minimize bulk refractive index changes between the running buffer and the analyte solution. Additives like detergents are essential to prevent non-specific binding to the sensor chip surface.[7]

  • Isothermal Titration Calorimetry (ITC): Requires precisely matched buffers for the protein in the cell and the ligand in the syringe to avoid large heats of dilution, which can mask the true binding signal.[5] Some buffer systems have high ionization enthalpies (e.g., Tris) which can contribute to the observed heat and complicate thermodynamic analysis if proton exchange occurs upon binding.[15]

  • Fluorescence Polarization (FP): The buffer must be free of components that are intrinsically fluorescent or that quench the fluorescence of your probe.[14] It's also important to avoid conditions that cause light scattering, such as protein aggregation.[16]

Troubleshooting Logic Diagram

Use this diagram to diagnose common experimental problems.

Troubleshooting_Logic Problem Problem Observed No_Signal No/Weak Binding Signal Problem->No_Signal High_NSB High Non-Specific Binding Problem->High_NSB Aggregation Protein Aggregation Problem->Aggregation Sol_Protein Check Protein Activity/Stability (Control experiment, DLS) No_Signal->Sol_Protein Cause? Sol_Buffer Screen pH and Salt Concentration No_Signal->Sol_Buffer Cause? Sol_Compound Check Compound Solubility/Purity No_Signal->Sol_Compound Cause? Sol_NSB_Detergent Add/Increase Detergent (Tween-20) High_NSB->Sol_NSB_Detergent Cause? Sol_NSB_Salt Increase Salt Concentration High_NSB->Sol_NSB_Salt Cause? Sol_Agg_Additives Add Stabilizing Agents (Glycerol, TCEP) Aggregation->Sol_Agg_Additives Cause? Sol_Agg_pH Change pH (away from pI) Aggregation->Sol_Agg_pH Cause?

Caption: A decision tree for troubleshooting common binding assay issues.

Experimental Protocol: Buffer Screening by Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and low-sample-consumption method to screen for optimal buffer conditions that enhance protein thermal stability. An increase in the melting temperature (Tm) of the protein indicates stabilization.[11]

Objective: To identify the buffer (pH, salt, additives) that results in the highest thermal stability for the target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL final concentration).

  • SYPRO Orange dye (or equivalent).

  • Buffer stocks (e.g., HEPES, Tris, Phosphate) at various pH values.

  • Salt stock (e.g., 5M NaCl).

  • Additive stocks (e.g., 50% glycerol, 1M DTT, 1% Tween-20).

  • qPCR instrument with melt-curve analysis capability.

  • 96-well qPCR plates.

Methodology:

  • Plate Preparation:

    • Design a 96-well plate layout to screen a matrix of conditions. For example, screen 4 different pH values against 6 different salt concentrations.

    • In each well of a 96-well qPCR plate, prepare the specific buffer condition by mixing the appropriate stock solutions. Keep the final volume consistent (e.g., 18 µL).

  • Dye Addition:

    • Prepare a working solution of SYPRO Orange dye by diluting the stock (e.g., 1:1000) in your initial protein buffer.

    • Add 1 µL of the diluted dye to each well.

  • Protein Addition:

    • Add 1 µL of the stock protein solution to each well to reach the final desired concentration. The total volume should now be 20 µL.

  • Sealing and Centrifugation:

    • Seal the plate securely with an optical seal.

    • Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt Analysis:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment. A typical protocol is to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • Determine the Tm for the protein under each condition. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve or the peak of the first derivative.[17]

    • Identify the buffer condition(s) that yield the highest Tm, as these are the most stabilizing conditions for your protein. These conditions are excellent candidates for your this compound binding assays.

References

minimizing off-target effects of Azaphilone-9 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Azaphilone-9 (AZA-9) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

A1: this compound is a fungal-derived natural product that directly binds to the RNA-binding protein Hu antigen R (HuR). It competitively inhibits the interaction between HuR and AU-rich elements (AREs) in the 3'-untranslated region (UTR) of target messenger RNAs (mRNAs). This disruption prevents HuR-mediated stabilization of oncogenic mRNAs, such as those encoding for proteins involved in cell proliferation and survival.

Q2: What are the known primary off-targets of this compound?

A2: A known significant off-target of this compound is Musashi-1 (Msi1), another RNA-binding protein with a similar RNA-recognition motif (RRM). AZA-9 has been shown to bind to Msi1 and inhibit its function. Azaphilones as a class of compounds are also known to exhibit a broad range of biological activities, including general cytotoxicity and anti-inflammatory effects, suggesting the potential for multiple off-target interactions.

Q3: Why am I observing high levels of cytotoxicity at concentrations where I expect on-target effects?

A3: High cytotoxicity can arise from several factors:

  • Off-target effects: AZA-9's interaction with targets other than HuR, such as Msi1 or other cellular components, can induce toxicity.

  • On-target toxicity: In some cell lines, the intended inhibition of HuR can lead to apoptosis or cell cycle arrest due to the destabilization of essential mRNAs.

  • Compound characteristics: At high concentrations, small molecules can exhibit non-specific effects, such as membrane disruption or aggregation.

  • Cell line sensitivity: Different cell lines have varying sensitivities to AZA-9 based on their expression levels of HuR, Msi1, and other potential targets, as well as their overall robustness.

Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?

A4: Several experimental strategies can be employed to distinguish between on-target and off-target effects:

  • Dose-response analysis: Compare the IC50 value for HuR-RNA binding inhibition with the EC50 value for cytotoxicity. A large window between these values suggests a higher likelihood of on-target effects at lower concentrations.

  • Target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that AZA-9 is binding to HuR in intact cells at your experimental concentrations.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of HuR. If the cellular phenotype observed with AZA-9 treatment is diminished in HuR-knockdown/knockout cells, it is likely an on-target effect.

  • Rescue experiments: In a HuR-knockout background, re-introducing wild-type HuR should restore sensitivity to AZA-9 if the effect is on-target.

  • Structurally related inactive control: Use a close structural analog of AZA-9 that is known to not bind to HuR. If this control compound produces the same phenotype, the effect is likely off-target.

  • Kinome profiling: To assess broader off-target effects on kinases, a kinome profiling assay can be performed.

Troubleshooting Guides

Problem 1: High background cytotoxicity masking on-target effects.
Possible Cause Troubleshooting Step
AZA-9 concentration is too high.Perform a dose-response curve to determine the optimal concentration range where on-target effects are observed with minimal cytotoxicity. Start with concentrations around the reported IC50 for HuR inhibition (~1.2 µM).
The chosen cell line is overly sensitive.Select a cell line with well-characterized HuR expression. Consider using a panel of cell lines to identify one with a suitable therapeutic window.
Compound solubility or aggregation issues.Ensure AZA-9 is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. Include a vehicle control in all experiments.
Off-target effects are dominant.Employ target validation techniques such as HuR knockdown or knockout to confirm that the observed phenotype is dependent on the intended target.
Problem 2: Inconsistent or non-reproducible results.
Possible Cause Troubleshooting Step
Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Degradation of this compound.Prepare fresh stock solutions of AZA-9 regularly and store them appropriately (protected from light and at the recommended temperature).
Assay variability.Optimize assay parameters such as incubation times, reagent concentrations, and detection methods. Include appropriate positive and negative controls in every experiment.
Problem 3: Difficulty confirming on-target engagement in cells.
Possible Cause Troubleshooting Step
Insufficient target engagement at the tested concentration.Increase the concentration of AZA-9 in your cellular assay, guided by your dose-response data.
The chosen assay is not sensitive enough.Consider using a more direct and sensitive method for measuring target engagement, such as the Cellular Thermal Shift Assay (CETSA).
Antibody issues in downstream analysis (e.g., Western blotting).Validate the specificity of your primary antibodies for HuR and downstream signaling proteins using positive and negative controls (e.g., cell lysates from knockdown/knockout cells).

Quantitative Data Summary

Parameter Value Assay Reference
On-Target Activity
AZA-9 IC50 (HuR-AREc-fos interaction)~1.2 µMFluorescence Polarization
AZA-9 IC50 (HuR RRM1/2-AREc-fos interaction)7.4 µMFluorescence Polarization
Off-Target and Cytotoxic Activity
Azaphilone Cytotoxicity (Leukemia HL-60)ModerateCell Viability Assay
Penazaphilone NO Production Inhibition IC507.05 to 15.29 µMGriess Assay (RAW 264.7 cells)

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for AZA-9 Target Engagement

This protocol is designed to verify the binding of AZA-9 to its target protein, HuR, in intact cells.

Methodology:

  • Cell Culture: Culture a human cell line with known high expression of HuR (e.g., HeLa or U251 glioblastoma cells) to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of AZA-9 (e.g., 0, 1, 5, 10, 25 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heating: After treatment, harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble HuR at each temperature by Western blotting using a validated anti-HuR antibody. A positive target engagement will result in a shift of the melting curve to a higher temperature in the AZA-9 treated samples compared to the vehicle control.

CRISPR-Cas9 Mediated Knockout of HuR for Target Validation

This protocol describes the generation of a HuR knockout cell line to validate the on-target effects of AZA-9.

Methodology:

  • Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the ELAVL1 gene (encoding HuR).

  • Vector Construction and Transfection: Clone the sgRNAs into a Cas9 expression vector. Transfect the chosen cell line with the Cas9/sgRNA construct.

  • Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., puromycin resistance). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand the clones and validate the knockout of HuR at the genomic level by sequencing the target locus and at the protein level by Western blotting.

  • Phenotypic Analysis: Treat the validated HuR knockout cell line and the parental wild-type cell line with AZA-9. A loss or significant reduction of the AZA-9-induced phenotype in the knockout cells confirms an on-target effect.

Caspase-3/7 Activity Assay for Apoptosis Induction

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of AZA-9 concentrations for various time points (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure: Use a commercially available luminescence- or fluorescence-based caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Follow the manufacturer's instructions, which typically involve adding the assay reagent directly to the wells.

  • Signal Detection: Incubate the plate at room temperature for the recommended time and then measure the luminescence or fluorescence using a plate reader. An increase in signal indicates the activation of caspase-3 and/or -7.

Signaling Pathway and Experimental Workflow Diagrams

On_Target_Pathway AZA9 This compound HuR HuR AZA9->HuR Inhibition ARE_mRNA ARE-containing mRNA (e.g., Msi1, Bcl2, XIAP) HuR->ARE_mRNA Stabilization Ribosome Ribosome ARE_mRNA->Ribosome Translation Oncogenic_Proteins Oncogenic Proteins (Msi1, Bcl2, XIAP) Ribosome->Oncogenic_Proteins Cell_Proliferation Cell Proliferation & Survival Oncogenic_Proteins->Cell_Proliferation

Caption: On-target effect of this compound on the HuR signaling pathway.

Off_Target_Pathway AZA9 This compound Msi1 Msi1 AZA9->Msi1 Inhibition Target_mRNA Target mRNA (e.g., Numb, p21) Msi1->Target_mRNA Translational Repression Notch_Wnt Notch & Wnt Signaling Target_mRNA->Notch_Wnt Modulation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Notch_Wnt->Cell_Cycle_Arrest

Caption: Potential off-target effect of this compound via Msi1 inhibition.

Experimental_Workflow Start Start: Observe High Cytotoxicity with AZA-9 Treatment Dose_Response 1. Perform Dose-Response (Cytotoxicity vs. HuR Inhibition) Start->Dose_Response CETSA 2. Confirm Target Engagement (Cellular Thermal Shift Assay) Dose_Response->CETSA Knockout 3. Validate On-Target Effect (CRISPR-Cas9 HuR Knockout) CETSA->Knockout Kinome 4. Assess Broad Off-Targets (Kinome Profiling - Optional) CETSA->Kinome Conclusion Conclusion: Differentiate On- vs. Off-Target Effects Knockout->Conclusion Kinome->Conclusion

Caption: Troubleshooting workflow to distinguish on- and off-target effects.

Apoptosis_Pathway AZA9 This compound HuR_Inhibition HuR Inhibition AZA9->HuR_Inhibition Msi1_Inhibition Msi1 Inhibition AZA9->Msi1_Inhibition Off-target Bcl2_XIAP_down Bcl2/XIAP mRNA Destabilization HuR_Inhibition->Bcl2_XIAP_down p21_up p21 Translation De-repression Msi1_Inhibition->p21_up Mitochondria Mitochondria Bcl2_XIAP_down->Mitochondria Promotes Cytochrome c release Caspase9 Caspase-9 Activation p21_up->Caspase9 Contributes to Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Postulated apoptosis induction pathway by this compound.

Technical Support Center: Enhancing the Bioavailability of Azaphilone-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Azaphilone-9.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability of this compound.

Q1: What is this compound and why is its bioavailability a concern?

This compound is a fungal secondary metabolite with a molecular formula of C₂₁H₂₃BrO₅ and a molecular weight of 435.31 g/mol .[1] Azaphilones are a class of fungal polyketides that are often characterized by a highly oxygenated pyranoquinone bicyclic core.[2][3][4][5][6] Like many fungal natural products, azaphilones are often lipophilic, which can lead to poor aqueous solubility.[2][7] This low solubility is a primary factor contributing to low oral bioavailability, which can limit its therapeutic efficacy in preclinical and clinical studies.[8][9]

Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

The main approaches focus on improving the solubility and/or the permeability of the compound. Key strategies include:

  • Solubility Enhancement:

    • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can improve the dissolution rate.[10]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create a more soluble amorphous form.

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.

  • Permeability Enhancement:

    • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of intestinal membranes.

    • Nanoformulations: Nanoparticles can sometimes be taken up by cells more readily than larger particles, potentially improving absorption.

Q3: Are there any specific formulation approaches that have been successful for other azaphilone compounds?

While specific data on this compound is limited, research on other poorly soluble natural products suggests that nanoformulations and lipid-based delivery systems are promising. For instance, modern genetic engineering has been explored to produce azaphilone pigments with higher water-solubility.[2][7] Additionally, some hydrophilic azaphilone alkaloids have been isolated, suggesting that chemical modification could be a viable strategy.[3]

Q4: What initial experiments should I conduct to characterize the bioavailability challenges of this compound?

A typical starting point would involve:

  • Aqueous Solubility Determination: Quantify the solubility of this compound in water and relevant buffers (e.g., simulated gastric and intestinal fluids).

  • LogP Measurement: Determine the octanol-water partition coefficient (LogP) to understand its lipophilicity.

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess its intestinal permeability.

  • Preliminary In Vivo Pharmacokinetic Study: Administer a simple formulation (e.g., a suspension in a vehicle like carboxymethylcellulose) to an animal model to determine the baseline oral bioavailability.

II. Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem Possible Cause Suggested Solution
Low and variable oral bioavailability in animal studies. Poor aqueous solubility of this compound.1. Micronization/Nanonization: Reduce the particle size of the this compound powder using wet milling or high-pressure homogenization. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion. 3. Develop a Lipid-Based Formulation: Encapsulate this compound in a self-emulsifying drug delivery system (SEDDS) or liposomes.
Precipitation of this compound in aqueous media during in vitro dissolution studies. The compound is "springing back" to its crystalline, less soluble form from a supersaturated solution created by an enabling formulation.1. Incorporate a Precipitation Inhibitor: Add a polymer such as HPMC or PVP to the formulation to maintain a supersaturated state. 2. Optimize the Drug Load: A lower drug-to-carrier ratio in a solid dispersion may prevent precipitation.
Difficulty in preparing a stable nanosuspension. Aggregation or crystal growth of nanoparticles.1. Optimize Stabilizer Concentration: Ensure adequate coverage of the nanoparticle surface with a steric or electrostatic stabilizer (e.g., poloxamers, lecithin). 2. Screen Different Stabilizers: Test a variety of stabilizers to find the most effective one for this compound. 3. Control Processing Parameters: Optimize milling time, bead size, and energy input during production.
Inconsistent results in Caco-2 permeability assays. Poor solubility of this compound in the assay medium leading to inaccurate permeability assessment.1. Use a Co-solvent: Add a small, non-toxic amount of a solvent like DMSO or ethanol to the apical side to improve solubility, ensuring the solvent concentration does not compromise cell monolayer integrity. 2. Formulate with a Solubilizing Excipient: Pre-dissolve this compound in a non-toxic surfactant or cyclodextrin solution before adding it to the assay medium.

III. Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes hypothetical quantitative data for different this compound formulations to illustrate the potential improvements in key bioavailability parameters.

Formulation Strategy Aqueous Solubility (µg/mL) Dissolution Rate (T₈₀ in min) Caco-2 Permeability (Papp x 10⁻⁶ cm/s) In Vivo Bioavailability (%)
Unformulated this compound (Suspension)< 1> 1200.5< 5
Micronized this compound5600.610-15
Nanosuspension25151.225-35
Solid Dispersion (1:5 drug-to-polymer ratio)50101.530-40
SEDDS Formulation> 100 (in emulsion)< 52.540-50

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Preparation of an this compound Nanosuspension by Wet Media Milling

  • Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension by dispersing this compound and Poloxamer 188 in purified water.

    • Add the pre-suspension and milling media to the milling chamber.

    • Mill at a specified speed and temperature for a predetermined duration.

    • Periodically withdraw samples to monitor particle size distribution using a laser diffraction or dynamic light scattering instrument.

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

2. In Vitro Dissolution Testing of an this compound Solid Dispersion

  • Objective: To evaluate the dissolution rate enhancement of an this compound solid dispersion compared to the pure drug.

  • Materials: this compound solid dispersion, pure this compound, dissolution medium (e.g., simulated intestinal fluid with 0.5% sodium lauryl sulfate), USP dissolution apparatus II (paddle).

  • Procedure:

    • Fill the dissolution vessels with the pre-heated dissolution medium.

    • Place a known amount of the this compound solid dispersion or pure drug into each vessel.

    • Rotate the paddles at a specified speed (e.g., 75 rpm).

    • At predetermined time points, withdraw aliquots of the dissolution medium and replace with fresh medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time to generate dissolution profiles.

V. Visualizations

Experimental Workflow for Enhancing this compound Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation a Poor Aqueous Solubility c Particle Size Reduction (Micronization, Nanonization) a->c d Solid Dispersion a->d e Lipid-Based Systems (SEDDS, Liposomes) a->e f Complexation (Cyclodextrins) a->f b Low Permeability b->e b->f g Solubility & Dissolution Testing c->g i Physical Stability c->i d->g d->i e->g h Permeability Assay (Caco-2) e->h e->i f->g f->h f->i j Pharmacokinetic Study (Animal Model) g->j h->j i->j j->a Iterate if needed j->b Iterate if needed

Caption: A workflow diagram illustrating the process of identifying and addressing bioavailability challenges for this compound.

Logical Relationship of Bioavailability Enhancement Strategies

G cluster_0 Core Problem cluster_1 Primary Causes cluster_2 Enhancement Approaches cluster_3 Formulation Examples A Low Bioavailability B Poor Solubility A->B C Low Permeability A->C D Increase Dissolution Rate B->D E Increase Apparent Solubility B->E F Improve Membrane Transport C->F G Nanosuspension D->G H Solid Dispersion E->H I SEDDS E->I F->I J Permeation Enhancers F->J

Caption: A diagram showing the relationship between the core problem of low bioavailability and the strategies to address it.

References

refining dosage and treatment schedules for in vivo Azaphilone-9 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosage and treatment schedules for in vivo studies of Azaphilone-9.

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in a murine model?

Direct in vivo studies detailing specific dosages for this compound in mammalian models are limited in publicly available literature. However, based on toxicity studies of other azaphilone derivatives, a conservative starting point can be extrapolated. For instance, a 90-day oral toxicity study of an azaphilone derived from Talaromyces amestolkiae was conducted to establish safety. While the precise no-observed-adverse-effect level (NOAEL) from that study should be consulted if accessible, researchers can begin with a low dose range, for example, 1-10 mg/kg, and perform dose-escalation studies. It is crucial to include a thorough toxicological evaluation in your initial experiments, including monitoring for clinical signs of toxicity, body weight changes, and histopathological analysis of major organs.

2. How should I formulate this compound for in vivo administration?

This compound, like many fungal polyketides, is expected to be hydrophobic and have low aqueous solubility.[1] Therefore, a suitable vehicle is required for effective in vivo delivery. Common approaches for administering hydrophobic compounds include:

  • Suspension in an oil-based vehicle: Olive oil or corn oil can be used to suspend the compound for oral gavage.

  • Formulation with a surfactant: A small percentage of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, can help to create a stable suspension or emulsion in a saline solution for intraperitoneal (IP) or intravenous (IV) injection.

  • Use of co-solvents: A mixture of solvents like ethanol, polyethylene glycol (PEG), and saline can be used. However, the concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.

It is essential to establish the stability and homogeneity of the formulation before administration. Additionally, a vehicle-only control group is a mandatory component of any in vivo study to differentiate the effects of the compound from those of the vehicle.

3. What are the known signaling pathways affected by this compound?

In vitro studies have shown that this compound binds to the RNA-binding protein Hu antigen R (HuR), inhibiting its interaction with AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs.[2][3] This interaction can modulate the stability of oncogenic mRNAs. HuR is known to be involved in the Wnt/Notch signaling pathway.[2] Other azaphilone compounds have been shown to influence the PI3K/Akt and Notch signaling pathways.[4] Therefore, when designing pharmacodynamic studies, investigating the modulation of these pathways in your model system is a rational starting point.

4. What are the potential challenges and pitfalls to be aware of when working with this compound in vivo?

As with many natural products, researchers may encounter several challenges:

  • Low Bioavailability: Due to its likely hydrophobicity, oral bioavailability may be low.[1] Formulation strategies are key to overcoming this.

  • Variability in Compound Purity: Ensure the purity of your this compound batch is high and consistent across experiments to ensure reproducibility.

  • Off-Target Effects: Natural products can have multiple cellular targets. Thorough characterization of the phenotype and molecular changes in your model is necessary to identify potential off-target effects.

  • Lack of Established Protocols: The limited availability of specific in vivo data for this compound necessitates careful pilot studies to establish optimal dosing and treatment schedules for your specific model and endpoint.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No observable phenotype or target engagement at the initial dose. 1. Insufficient dosage. 2. Poor bioavailability of the compound. 3. Rapid metabolism and clearance of the compound. 4. The chosen animal model is not sensitive to the compound's mechanism of action.1. Perform a dose-escalation study to determine a more effective dose. 2. Re-evaluate the formulation and administration route to improve absorption. Consider pharmacokinetic studies to measure plasma and tissue concentrations. 3. Increase the dosing frequency or consider a different administration route (e.g., continuous infusion). 4. Confirm the expression and relevance of the target (e.g., HuR) in your animal model.
Signs of toxicity in the treated group (e.g., weight loss, lethargy, ruffled fur). 1. The administered dose is too high. 2. The vehicle is causing toxicity. 3. The compound has off-target toxic effects.1. Reduce the dose or the frequency of administration. 2. Carefully examine the vehicle control group. If signs of toxicity are also present in this group, a different vehicle should be tested. 3. Conduct a comprehensive toxicity assessment, including blood chemistry and histopathology of major organs, to identify the affected systems.
High variability in experimental results between animals. 1. Inconsistent formulation and administration. 2. Genetic or environmental variability in the animal colony. 3. Inconsistent timing of sample collection or analysis.1. Ensure the formulation is homogenous and that the administration technique is consistent for all animals. 2. Use age- and sex-matched animals from a reputable supplier. Ensure consistent housing conditions. 3. Standardize all experimental procedures, including the timing of dosing and sample collection.
Difficulty in reproducing results from a previous experiment. 1. Different batch of this compound with varying purity. 2. Subtle changes in the experimental protocol. 3. Changes in animal housing or diet.1. Always use a well-characterized and consistent source of the compound. 2. Maintain detailed and accurate experimental records to ensure protocols are followed precisely. 3. Be aware of any changes in the animal facility environment that could impact the study outcome.

Quantitative Data Summary

Due to the limited public data on in vivo studies of this compound, this table summarizes toxicity data for other azaphilone derivatives to provide a general reference for safety considerations.

Compound Animal Model Dosage Administration Route Observed Effects Reference
Chaetoviridin A, Chaetoviridin E, Chaetomugilin DZebrafish (Danio rerio)Not specifiedNot specifiedNo toxicity observed.[5]
Azaphilone from Talaromyces amestolkiaeRatNot specifiedOral90-day toxicity study conducted.[6]

Note: This table is for informational purposes only and should not be considered a direct guide for this compound dosing. Researchers must conduct their own dose-finding and toxicity studies.

Experimental Protocols

General Protocol for an Initial In Vivo Efficacy and Tolerability Study of this compound in a Murine Cancer Model

This protocol provides a general framework. Specific details will need to be optimized for the particular cancer model and research question.

1. Animal Model:

  • Select an appropriate murine model (e.g., xenograft, patient-derived xenograft (PDX), or genetically engineered mouse model) that is relevant to the proposed therapeutic indication.

  • Use age- and sex-matched animals (e.g., 6-8 week old female athymic nude mice for xenograft studies).

  • Acclimatize animals for at least one week before the start of the experiment.

2. Formulation of this compound:

  • Based on preliminary formulation development, prepare a sterile and homogenous formulation of this compound. For example, a suspension in corn oil for oral gavage.

  • Prepare a vehicle-only formulation to serve as the control.

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., corn oil), administered on the same schedule as the treatment groups.

  • Group 2: Low-dose this compound (e.g., 5 mg/kg).

  • Group 3: Mid-dose this compound (e.g., 15 mg/kg).

  • Group 4: High-dose this compound (e.g., 50 mg/kg).

  • (Optional) Group 5: Positive control (a standard-of-care chemotherapy for the specific cancer model).

4. Administration:

  • Administer the formulation via the chosen route (e.g., oral gavage) at a consistent time each day.

  • The treatment schedule will depend on the goals of the study but could be, for example, once daily for 21 days.

5. Monitoring:

  • Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

  • Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health.

  • Clinical Observations: Observe the animals daily for any signs of toxicity (e.g., changes in posture, activity, grooming, or stool consistency).

6. Endpoint and Sample Collection:

  • The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.

  • At the endpoint, euthanize the animals and collect blood for hematology and clinical chemistry analysis.

  • Collect tumors and major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological analysis and pharmacodynamic marker assessment (e.g., Western blot for proteins in the HuR signaling pathway).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization B Tumor Implantation/Induction A->B C Randomization into Groups B->C D This compound/Vehicle Administration C->D E Monitoring (Tumor Volume, Body Weight, Clinical Signs) D->E F Endpoint Reached E->F G Euthanasia & Sample Collection (Blood, Tumor, Organs) F->G H Data Analysis (Efficacy, Toxicity, Pharmacodynamics) G->H

Caption: A generalized workflow for an in vivo study of this compound.

hur_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR HuR ARE_mRNA ARE-mRNA (e.g., for oncogenes) HuR->ARE_mRNA Binds HuR_mRNA_complex HuR-mRNA Complex HuR->HuR_mRNA_complex ARE_mRNA->HuR_mRNA_complex HuR_mRNA_complex_cyto HuR-mRNA Complex HuR_mRNA_complex->HuR_mRNA_complex_cyto Export mRNA_stabilization mRNA Stabilization & Translation HuR_mRNA_complex_cyto->mRNA_stabilization Oncogene_Protein Oncogenic Protein Expression mRNA_stabilization->Oncogene_Protein Azaphilone9 This compound Azaphilone9->HuR Inhibits Binding

Caption: The inhibitory effect of this compound on the HuR signaling pathway.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates/Inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Azaphilone Azaphilone Compound Azaphilone->PI3K Potential Modulation Azaphilone->Akt Potential Modulation

Caption: Potential modulation of the PI3K/Akt signaling pathway by azaphilones.

References

Technical Support Center: Managing Experimental Variability in Azaphilone-9 Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azaphilone-9 bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing experimental variability and ensuring the reproducibility of your results. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data tables to support your research with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound bioactivity assays in a question-and-answer format.

Q1: My cell viability/cytotoxicity assay results are highly variable between experiments. What are the common causes?

A1: High variability in cell-based assays is a frequent challenge. The main sources of variability can be categorized into three areas: cell culture practices, assay procedure, and reagent handling.

  • Cell Culture Practices:

    • Cell Passage Number: Continuous cell lines can undergo phenotypic and genotypic changes at high passage numbers, affecting their growth rate, morphology, and response to stimuli. It is recommended to use cells within a consistent and low passage range for a series of experiments.[1][2][3]

    • Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. Plating cells at a consistent density and avoiding over-confluency is critical for reproducible results.[4]

    • Contamination: Mycoplasma or microbial contamination can significantly alter cellular metabolism and response to treatments. Regularly test your cell cultures for contamination.

  • Assay Procedure:

    • Pipetting Errors: Inconsistent pipetting is a major source of variability. Ensure pipettes are properly calibrated and use consistent technique for all dispensing steps.[4]

    • Incubation Times: Precise and consistent incubation times are crucial, as variations can affect the extent of the biological response and the signal generated.[6][7][8]

  • Reagent Handling:

    • Solvent Concentration (DMSO): this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is critical to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.5%.[9][10][11] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments.

    • Reagent Stability: Repeated freeze-thaw cycles of reagents, including this compound stock solutions and assay reagents, can lead to degradation and loss of activity.[12][13][14][15] Aliquot reagents into single-use volumes to minimize this.

Below is a troubleshooting workflow to help identify the source of variability in your experiments.

G A High Experimental Variability B Review Cell Culture Practices A->B C Review Assay Procedure A->C D Review Reagent Handling A->D B1 Inconsistent Passage Number? B->B1 B2 Variable Cell Confluency? B->B2 B3 Potential Contamination? B->B3 C1 Inconsistent Pipetting? C->C1 C2 Edge Effects Observed? C->C2 C3 Variable Incubation Times? C->C3 D1 High DMSO Concentration? D->D1 D2 Reagent Freeze-Thaw Cycles? D->D2 D3 Inconsistent Reagent Prep? D->D3

Caption: Troubleshooting workflow for high experimental variability.

Q2: What is an acceptable level of variability in a cell-based assay?

A2: Experimental variability is typically assessed by calculating the Coefficient of Variation (%CV), which is the ratio of the standard deviation to the mean. For cell-based assays, the following are generally considered acceptable:

  • Intra-assay %CV (within a single plate): Should ideally be less than 10%.

  • Inter-assay %CV (between different plates/experiments): Should ideally be less than 15%.

Values exceeding these ranges may indicate a need to optimize and standardize your experimental procedures.

Q3: I am performing a fluorescence polarization (FP) assay to study the interaction of this compound with the HuR protein and am getting a high background signal. What could be the cause?

A3: High background in fluorescence polarization assays can obscure the true signal and lead to inaccurate results. Common causes include:

  • Autofluorescence: The assay buffer or other components may be autofluorescent at the excitation and emission wavelengths of your fluorophore. Always measure the fluorescence of a buffer-only control.

  • Light Scatter: Particulates in the solution, such as precipitated protein or compound, can scatter light and increase the background signal. Ensure all solutions are properly filtered and that your protein is not aggregating.

  • Non-specific Binding: The fluorescently labeled RNA probe may bind non-specifically to the wells of the microplate. Using non-binding surface (NBS) plates can help mitigate this issue.[16]

  • High Fluorophore Concentration: Using too high a concentration of the fluorescently labeled RNA can lead to a high background signal. It is important to titrate the probe to find a concentration that gives a good signal-to-noise ratio.

Below is a logical diagram to troubleshoot high background in an FP assay.

G A High Background in FP Assay B Check for Autofluorescence A->B C Check for Light Scatter A->C D Check for Non-Specific Binding A->D E Optimize Fluorophore Concentration A->E B1 Run buffer-only control B->B1 C1 Filter all solutions C->C1 C2 Check for protein/compound precipitation C->C2 D1 Use non-binding surface plates D->D1 E1 Titrate fluorescent probe E->E1

Caption: Troubleshooting high background in fluorescence polarization assays.

Data Presentation

The following tables summarize quantitative data on common sources of experimental variability.

Table 1: Effect of DMSO Concentration on Cell Viability

Cell LineDMSO ConcentrationExposure Time% Viability ReductionReference
Human Apical Papilla Cells1%72 hoursSignificant reduction[17]
Human Apical Papilla Cells5%24 hours> 30% (cytotoxic)[17]
Hep G23%72 hoursSignificant inhibition[11]
Hep G25%72 hoursNo proliferation[11]
General Mammalian Cells>1%VariesOften toxic[18]
Most Cell Lines0.5%VariesGenerally tolerated[9]
Sensitive/Primary Cells< 0.1%VariesRecommended[9]

Table 2: Impact of Cell Passage Number on Experimental Readouts

Cell LinePassage RangeEndpointObservationReference
NCI-H441High (41-50) vs. Low (11-20)IL-6/IL-8 SecretionIncreased in high passage
NCI-H441 & HepG2High (41-50)LDH ReleaseSignificantly increased
Caco-2Increasing PassageProliferation RateProgressively diminished
Caco-2> Passage 17Alkaline Phosphatase ActivityIncreased
MIN-6High (40) vs. Low (18)Gene ExpressionSignificant differences in ~1000 genes[3]

Experimental Protocols

This section provides detailed methodologies for key assays relevant to this compound bioactivity.

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Plating:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the treatment incubation, add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Competition Assay for HuR-RNA Interaction

This protocol is designed to measure the ability of this compound to inhibit the interaction between the HuR protein and a fluorescently labeled AU-rich element (ARE) RNA probe.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Phosphate buffer, 100 mM NaCl, 5 mM TCEP, pH 7.0.

    • HuR Protein: Recombinant human HuR protein diluted in assay buffer to the desired concentration (e.g., 50 nM).

    • Fluorescent RNA Probe: A short ARE-containing RNA sequence (e.g., from the c-fos 3'-UTR) labeled with a fluorophore (e.g., fluorescein) at the 5' end. Dilute in assay buffer to the desired concentration (e.g., 10 nM).

    • This compound: Prepare a serial dilution in DMSO, and then further dilute in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all wells and is below 0.5%.

  • Assay Procedure (384-well format):

    • In a black, non-binding surface 384-well plate, add the assay components in the following order:

      • Assay Buffer

      • This compound or vehicle control (DMSO)

      • HuR Protein

    • Incubate for 15-30 minutes at room temperature to allow for potential binding of this compound to HuR.

    • Add the fluorescent RNA probe to all wells.

    • Incubate for an additional 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 528 nm for fluorescein).

    • Include the following controls:

      • Blank: Assay buffer only.

      • Free Probe: Fluorescent RNA probe in assay buffer (represents minimum polarization).

      • Bound Probe: Fluorescent RNA probe and HuR protein in assay buffer (represents maximum polarization).

  • Data Analysis:

    • Subtract the blank values from all measurements.

    • Calculate the millipolarization (mP) values for each well.

    • Normalize the data using the free probe (0% inhibition) and bound probe (100% binding) controls.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

This compound has been shown to interact with the RNA-binding protein HuR, which plays a crucial role in cancer by stabilizing the mRNAs of many oncogenes.[19] Additionally, some azaphilones have been found to induce apoptosis in cancer cells by blocking the Notch signaling pathway.[20]

HuR Signaling Pathway and this compound Inhibition

The following diagram illustrates the general signaling pathway of HuR and the proposed mechanism of inhibition by this compound. HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their stabilization and increased translation of oncoproteins. This compound has been shown to bind to HuR and inhibit this interaction.[19][21]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR HuR_mRNA_complex_n HuR-mRNA Complex HuR_n->HuR_mRNA_complex_n Binds to ARE ARE_mRNA ARE-containing mRNA (e.g., c-Fos, Cyclin D1) ARE_mRNA->HuR_mRNA_complex_n HuR_mRNA_complex_c HuR-mRNA Complex HuR_mRNA_complex_n->HuR_mRNA_complex_c Nuclear Export Ribosome Ribosome HuR_mRNA_complex_c->Ribosome Stabilizes & Promotes Translation Oncoprotein Oncoprotein (e.g., c-Fos, Cyclin D1) Ribosome->Oncoprotein Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Oncoprotein->Cancer_Hallmarks Promotes Aza9 This compound Aza9->HuR_n Inhibits Binding

References

Validation & Comparative

Unveiling the Inhibition of HuR: A Comparative Analysis of Azaphilone-9 and Other Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the RNA-binding protein HuR has emerged as a critical therapeutic target in oncology and inflammatory diseases. Its role in stabilizing oncogenic messenger RNAs (mRNAs) makes it a prime candidate for inhibition. This guide provides a comprehensive comparison of Azaphilone-9, a fungal natural product, with other small molecule inhibitors of HuR, supported by experimental data and detailed protocols.

HuR (also known as ELAVL1) is a ubiquitously expressed protein that binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many target mRNAs.[1][2] This interaction enhances the stability and translation of these mRNAs, many of which encode for proteins involved in cell proliferation, angiogenesis, and inflammation, thus contributing to tumorigenesis.[1][3] Consequently, the development of small molecules that disrupt the HuR-ARE interaction is a promising strategy for cancer therapy.[4]

Comparative Inhibitory Activity

A variety of small molecules have been identified as inhibitors of HuR, each with distinct mechanisms of action and inhibitory potencies. This compound (AZA-9) has been identified as a direct inhibitor of the HuR-RNA interaction.[1][4] The following table summarizes the inhibitory activities of this compound and a selection of other notable HuR inhibitors.

InhibitorType of InhibitionIC50 / Ki / KdTarget InteractionReference
This compound (AZA-9) HuR-ARE RNA interaction inhibitorIC50: 1.2 µMBinds to the RNA-binding pocket of HuR[1][4][5]
CMLD-2 HuR-ARE interaction inhibitorKi: 350 nMCompetitively binds to HuR[5][6][7]
KH-3 HuR function inhibitorIC50: 0.35 µM, Ki: 0.72-0.83 µMInterferes with HuR-mRNA interaction[5][6][7]
Dihydrotanshinone I (DHTS) HuR/RNA complex formation inhibitorKi: 3.74 nMPrevents HuR/RNA complex formation[6]
Okicenone HuR homodimerization inhibitorKd: 90 nMInterferes with HuR homodimerization[6]
MS-444 HuR homodimerization inhibitorKd: 7 nMInterferes with HuR homodimerization[6]
SRI-42127 HuR dimerization inhibitorIC50: 1.2 µM (cell-based)Inhibits HuR multimerization[6][8]

Signaling Pathway of HuR-Mediated mRNA Stabilization

The canonical function of HuR involves its binding to the AREs of target mRNAs, leading to their stabilization and subsequent protein translation. This process is crucial in various cellular signaling pathways that contribute to cancer development.

HuR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR HuR_mRNA_complex_n HuR-mRNA Complex HuR_n->HuR_mRNA_complex_n Binds to ARE mRNA_n ARE-mRNA (e.g., c-Fos, VEGF, COX-2) mRNA_n->HuR_mRNA_complex_n mRNA_degradation mRNA Degradation mRNA_n->mRNA_degradation Default Pathway HuR_mRNA_complex_c HuR-mRNA Complex HuR_mRNA_complex_n->HuR_mRNA_complex_c Nuclear Export Stabilized_mRNA Stabilized mRNA HuR_mRNA_complex_c->Stabilized_mRNA Ribosome Ribosome Protein Oncogenic Proteins (e.g., c-Fos, VEGF, COX-2) Ribosome->Protein Stabilized_mRNA->Ribosome Translation

Caption: HuR binds to ARE-mRNAs in the nucleus, promoting their export and stabilization in the cytoplasm, leading to increased translation of oncogenic proteins.

Experimental Validation of this compound's Inhibitory Effect

The inhibitory properties of this compound on the HuR-RNA interaction have been validated through various in vitro techniques. The following diagram illustrates a typical experimental workflow for such validation.

Experimental_Workflow Start Start: Hypothesis This compound inhibits HuR-RNA binding FP_Assay Fluorescence Polarization (FP) Competition Assay Start->FP_Assay Primary Screen SPR_Assay Surface Plasmon Resonance (SPR) FP_Assay->SPR_Assay Direct Binding Validation Data_Analysis Data Analysis (IC50, Kd determination) FP_Assay->Data_Analysis Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Growth Inhibition) SPR_Assay->Cell_Assay Cellular Activity SPR_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion Conclusion: This compound is a direct inhibitor of HuR-RNA interaction Data_Analysis->Conclusion

Caption: Workflow for validating the inhibitory effect of this compound on HuR, from initial screening to cellular validation.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess HuR inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to measure the disruption of the HuR-RNA complex by an inhibitor.

  • Principle: A fluorescein-labeled RNA oligonucleotide containing an ARE sequence is incubated with purified HuR protein. The binding of the large HuR protein to the small fluorescent RNA results in a high fluorescence polarization value. In the presence of an inhibitor that competes for the RNA-binding site on HuR, the fluorescent RNA is displaced, leading to a decrease in the polarization value.

  • Protocol Summary:

    • A solution containing a low nanomolar concentration (e.g., 2 nM) of fluorescein-labeled ARE-containing RNA (e.g., AREc-fos) is prepared.[9][10][11]

    • Purified full-length HuR protein or its RNA-binding domains (RRM1/2) are added at a concentration sufficient to achieve significant RNA binding (e.g., 10 nM for full-length HuR, 50 nM for RRM1/2).[9][10][11]

    • Increasing concentrations of the test inhibitor (e.g., this compound) are added to the mixture.

    • The fluorescence polarization is measured after an incubation period.

    • The IC50 value, the concentration of inhibitor required to displace 50% of the bound RNA, is calculated from the dose-response curve.[1][4]

Surface Plasmon Resonance (SPR)

SPR is employed to confirm the direct binding of an inhibitor to the HuR protein.

  • Principle: HuR protein is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to the immobilized HuR causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Protocol Summary:

    • Purified HuR protein is immobilized on a sensor chip.

    • Increasing concentrations of the inhibitor (e.g., 0–125 µM for this compound) are injected over the sensor surface.[9][10]

    • The association and dissociation of the inhibitor are monitored in real-time.

    • The binding kinetics (kon and koff) and affinity (Kd) can be determined from the sensorgrams.[1]

Cell-Based Assays

These assays are essential to evaluate the biological effects of HuR inhibitors in a cellular context.

  • MTT-Based Cytotoxicity Assay: This assay assesses the effect of an inhibitor on cell viability and proliferation.[12]

    • Cancer cell lines (e.g., breast or prostate cancer cells) are seeded in a 96-well plate.[12]

    • Cells are treated with increasing concentrations of the HuR inhibitor (e.g., KH-3) or a vehicle control.[12]

    • After a defined incubation period (e.g., 48-72 hours), MTT reagent is added, which is converted to formazan by viable cells.

    • The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells. The IC50 for cytotoxicity can then be calculated.[12]

  • Anchorage-Independent Growth Assay (Soft Agar Assay): This assay measures the ability of an inhibitor to suppress the tumorigenic potential of cancer cells.

    • A base layer of agar is prepared in a culture dish.

    • Cancer cells are suspended in a top layer of agar containing the HuR inhibitor or a control.

    • The cells are incubated for several weeks to allow for colony formation.

    • The number and size of colonies are quantified to assess the effect of the inhibitor on anchorage-independent growth.[13]

Conclusion

This compound represents a promising natural product-derived inhibitor of the HuR-RNA interaction. Its validation through robust biophysical and cellular assays provides a strong foundation for its further development. The comparative data presented here highlights the diverse chemical scaffolds and mechanisms of action of various HuR inhibitors, offering valuable insights for researchers aiming to target this key oncogenic protein. The detailed experimental protocols serve as a practical guide for the evaluation of novel HuR-targeted therapeutics. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical applications.

References

Unveiling the Anticancer Potential of Azaphilone-9: A Comparative Analysis Across Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the fungal-derived compound Azaphilone-9 (AZA-9) demonstrates its potential as a novel anticancer agent. This guide provides a detailed comparison of AZA-9's performance against the conventional chemotherapeutic drug doxorubicin, supported by in vitro data. The primary mechanism of action for AZA-9 involves the inhibition of the HuR-RNA interaction, a critical pathway in tumor progression.

In Vitro Efficacy: this compound Shows Promise in Disrupting Cancer Cell Signaling

This compound has been identified as a potent inhibitor of the interaction between the Hu antigen R (HuR) protein and AU-rich elements (AREs) in messenger RNA (mRNA). This interaction is crucial for the stability of many oncogenic mRNAs, and its disruption can impede cancer cell growth and survival. In a fluorescence polarization competition assay, this compound demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) of approximately 1.2 μM[1][2].

While direct comparative studies of this compound's cytotoxicity against various cancer cell lines are not yet widely published, its efficacy can be contextualized by comparing its known inhibitory activity with the well-established anticancer drug, doxorubicin. Doxorubicin exhibits a broad range of IC50 values across different cancer cell lines, as detailed in the table below.

Cancer Cell LineDoxorubicin IC50 (µM)This compound IC50 (µM)
HepG2 (Hepatocellular Carcinoma)12.2Data Not Available
Huh7 (Hepatocellular Carcinoma)> 20Data Not Available
UMUC-3 (Bladder Cancer)5.1Data Not Available
VMCUB-1 (Bladder Cancer)> 20Data Not Available
TCCSUP (Bladder Cancer)12.6Data Not Available
BFTC-905 (Bladder Cancer)2.3Data Not Available
A549 (Lung Cancer)> 20Data Not Available
HeLa (Cervical Cancer)2.9Data Not Available
MCF-7 (Breast Cancer)2.5Data Not Available
M21 (Melanoma)2.8Data Not Available
Table 1: Comparison of IC50 values for Doxorubicin and this compound in various human cancer cell lines. Doxorubicin data is sourced from a study by Lert-Itthiporn, et al. (2024)[3][4]. This compound IC50 values for these specific cell lines are not yet publicly available.

The potent in vitro activity of this compound in inhibiting the HuR-RNA interaction at a low micromolar concentration suggests it holds promise as a selective anticancer agent. Further studies are warranted to determine its cytotoxic IC50 values in a comprehensive panel of cancer cell lines to enable a direct comparison with standard chemotherapeutic agents.

Signaling Pathway Modulation: Targeting the HuR-ARE Axis

This compound's anticancer activity stems from its ability to disrupt a key signaling pathway involved in tumorigenesis. The binding of HuR to ARE-containing mRNAs, which encode for proteins involved in cell proliferation, survival, and angiogenesis, leads to their stabilization and increased expression. This compound intervenes in this process, leading to the degradation of these oncogenic mRNAs and subsequent inhibition of cancer progression.

HuR_ARE_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARE_mRNA ARE-containing mRNA Translation Translation ARE_mRNA->Translation Stabilized for Degradation mRNA Degradation ARE_mRNA->Degradation Destabilized HuR HuR HuR->ARE_mRNA Binds to Oncogenic_Proteins Oncogenic Proteins (e.g., c-Fos, c-Myc, VEGF) Translation->Oncogenic_Proteins Tumor_Progression Tumor Progression Oncogenic_Proteins->Tumor_Progression Azaphilone9 This compound Azaphilone9->HuR Inhibits Binding

Figure 1: this compound's mechanism of action.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay is utilized to determine the inhibitory effect of compounds on the HuR-RNA interaction.

  • Reagents and Materials:

    • Purified recombinant HuR protein.

    • Fluorescein-labeled RNA oligonucleotide containing an ARE sequence.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • This compound or other test compounds.

    • 384-well, low-volume, black, round-bottom plates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A reaction mixture containing the assay buffer, fluorescein-labeled ARE-RNA, and HuR protein is prepared. The concentration of HuR is optimized to achieve a significant polarization signal upon binding to the RNA.

    • The test compound (this compound) is added to the wells at various concentrations.

    • The plate is incubated at room temperature for a specified time to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission wavelengths for fluorescein.

    • The data is analyzed to determine the concentration of the compound that inhibits 50% of the HuR-RNA interaction (IC50).

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well flat-bottom plates.

    • A microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the in vivo anticancer efficacy of a compound in an animal model.

  • Materials and Methods:

    • Immunocompromised mice (e.g., athymic nude or SCID mice).

    • Human cancer cells for implantation.

    • Test compound (this compound) and vehicle control.

    • Standard anticancer drug for comparison (e.g., doxorubicin).

    • Calipers for tumor measurement.

  • Procedure:

    • Human cancer cells are subcutaneously injected into the flank of the immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound and control vehicle are administered to the respective groups according to a predetermined dosing schedule and route of administration.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation FP_Assay Fluorescence Polarization (HuR-RNA Inhibition) MTT_Assay MTT Assay (Cell Viability) FP_Assay->MTT_Assay Identifies Lead Compound Xenograft Xenograft Model (Tumor Growth) MTT_Assay->Xenograft Promising candidates move to Efficacy_Evaluation Efficacy Evaluation Xenograft->Efficacy_Evaluation

Figure 2: Experimental workflow for anticancer drug evaluation.

Future Directions

The initial findings for this compound are encouraging, highlighting its potential as a targeted anticancer agent. To further validate its therapeutic utility, future research should focus on:

  • Comprehensive in vitro screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify its spectrum of activity and enable direct comparisons with standard-of-care drugs.

  • In vivo efficacy studies: Conducting xenograft studies in animal models to evaluate the tumor growth inhibitory effects of this compound and establish its in vivo potency.

  • Mechanism of action studies: Further elucidating the downstream effects of HuR-RNA interaction inhibition by this compound to identify biomarkers for patient selection and monitor treatment response.

The continued investigation of this compound and its derivatives may lead to the development of a new class of anticancer drugs with a novel mechanism of action, offering a potential new therapeutic option for cancer patients.

References

comparing Azaphilone-9 with other known HuR inhibitors like CMLD-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The RNA-binding protein HuR (Hu antigen R) has emerged as a critical regulator of post-transcriptional gene expression, particularly in the context of cancer. By binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of various mRNAs, HuR enhances their stability and promotes their translation. Many of these target mRNAs encode oncoproteins, cytokines, and other factors that drive tumor growth, proliferation, and survival. Consequently, the development of small molecule inhibitors that disrupt the HuR-mRNA interaction represents a promising therapeutic strategy.

This guide provides a detailed comparison of two such inhibitors: Azaphilone-9, a natural product derivative, and CMLD-2, a synthetically developed compound. We present a side-by-side analysis of their biochemical and cellular activities, supported by experimental data and detailed protocols to assist researchers in their own investigations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for this compound and CMLD-2, offering a clear comparison of their potency and efficacy as HuR inhibitors.

ParameterThis compoundCMLD-2
Source/Origin Fungal natural product derivative[1][2]Synthetic small molecule
Mechanism of Action Competitively binds to the RNA-binding cleft (RRM1/2) of HuR, disrupting HuR-RNA interaction.[1][2]Competitively binds to HuR, disrupting its interaction with ARE-containing mRNAs.[3]
Binding Affinity (in vitro) IC₅₀ ~1.2 µM (Fluorescence Polarization Assay)[2][4]Kᵢ = 350 nM[3][5]
Cellular Effects Potential to inhibit cancer cell growth and progression.[4][6]Induces apoptosis and G1 cell cycle arrest; reduces expression of HuR and its target mRNAs (e.g., Bcl-2, Msi1, XIAP); inhibits viability and migration of various cancer cell lines (colon, pancreatic, thyroid, lung).[3]
Validation Assays Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR)[1][2][4]Fluorescence Polarization (FP), AlphaLISA, Surface Plasmon Resonance (SPR), Ribonucleoprotein Immunoprecipitation (RNP IP)[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers looking to evaluate these or other HuR inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to measure the ability of a compound to disrupt the interaction between HuR and a fluorescently labeled RNA probe.

Protocol for CMLD-2:

  • Reagents:

    • Full-length HuR protein

    • Fluorescein-labeled ARE-containing RNA oligo (e.g., from Msi1 mRNA)

    • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, and 0.05% (v/v) Pluronic F-68.

    • CMLD-2 (or other test compounds) dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing 10 nM HuR protein and 2 nM fluorescein-labeled ARE RNA in the assay buffer.

    • Add varying concentrations of CMLD-2 or a DMSO control to the reaction mixture.

    • Incubate the plate at room temperature for 2 hours.

    • Measure fluorescence polarization using a suitable plate reader.

Protocol Outline for this compound:

While a detailed step-by-step protocol for this compound is not available in the cited literature, a similar competitive FP assay was used to determine its IC₅₀ value.[2][4][9] The assay would involve titrating this compound against a pre-formed complex of HuR protein and a fluorescently labeled ARE-containing RNA.

Cell Viability Assay

This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.

Protocol for CMLD-2 (example with non-small cell lung cancer cells):

  • Cell Seeding: Seed H1299 or A549 cells in 6-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing either DMSO (vehicle control) or CMLD-2 at final concentrations of 20 µM or 30 µM.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Cell Counting: Harvest the cells and determine the number of viable cells using a trypan blue exclusion assay and a hemocytometer.

General Protocol for this compound:

Although specific IC₅₀ values for this compound in cancer cell lines were not found in the reviewed literature, its potential to inhibit cancer cell growth has been noted.[4][6] A similar cell viability assay, such as the MTT or crystal violet assay, could be employed to determine its cytotoxic effects.

Ribonucleoprotein Immunoprecipitation (RNP IP) Assay

This technique is used to confirm that the inhibitor disrupts the interaction between HuR and its target mRNAs within a cellular context.

Protocol used for validating CMLD-2:

  • Cell Lysis: Prepare cell lysates from cancer cells (e.g., HCT-116) treated with either DMSO, a negative control compound, or CMLD-2 (e.g., 20 µM) for 30 minutes.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-HuR antibody or a control IgG for 1 hour.

    • Add Protein G agarose beads to pull down the antibody-protein-RNA complexes.

  • RNA Isolation and Analysis:

    • Isolate the RNA from the immunoprecipitated complexes.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of known HuR target mRNAs (e.g., Bcl-2, Msi1, XIAP). A significant reduction in the amount of these mRNAs in the CMLD-2 treated sample compared to the control indicates successful inhibition of the HuR-mRNA interaction.[8]

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.

HuR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors HuR_nuclear HuR HuR_ARE_mRNA_complex_nuclear HuR-ARE-mRNA Complex HuR_nuclear->HuR_ARE_mRNA_complex_nuclear ARE_mRNA_pre ARE-mRNA (precursor) ARE_mRNA_pre->HuR_ARE_mRNA_complex_nuclear Binding HuR_ARE_mRNA_complex_cytoplasmic HuR-ARE-mRNA Complex HuR_ARE_mRNA_complex_nuclear->HuR_ARE_mRNA_complex_cytoplasmic Nuclear Export HuR_cytoplasmic HuR ARE_mRNA ARE-mRNA mRNA_Decay mRNA Decay ARE_mRNA->mRNA_Decay Default Pathway Translation Translation HuR_ARE_mRNA_complex_cytoplasmic->Translation Promotes HuR_ARE_mRNA_complex_cytoplasmic->mRNA_Decay Inhibits Oncoproteins Oncoproteins, Cytokines, etc. Translation->Oncoproteins Azaphilone_9 This compound Azaphilone_9->HuR_ARE_mRNA_complex_nuclear Inhibits Binding CMLD_2 CMLD-2 CMLD_2->HuR_ARE_mRNA_complex_nuclear Inhibits Binding

Caption: HuR signaling pathway and points of inhibition.

FP_Assay_Workflow start Start step1 Prepare reaction mix: - HuR Protein - Fluorescent ARE-RNA start->step1 step2 Add test compound (e.g., this compound or CMLD-2) or DMSO (control) step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Measure Fluorescence Polarization step3->step4 decision Inhibitor Binds to HuR? step4->decision result1 Displacement of Fluorescent RNA -> Decreased Polarization decision->result1 Yes result2 No Displacement -> High Polarization decision->result2 No end End result1->end result2->end RIP_Assay_Workflow start Start step1 Treat cells with HuR inhibitor (e.g., CMLD-2) or control start->step1 step2 Lyse cells to release RNP complexes step1->step2 step3 Immunoprecipitate HuR-RNA complexes with anti-HuR antibody step2->step3 step4 Isolate RNA from immunoprecipitated complexes step3->step4 step5 Perform qRT-PCR to quantify HuR target mRNAs step4->step5 end Analyze Data: Compare mRNA levels between treated and control samples step5->end

References

The Untapped Potential of Azaphilone-9 in Synergistic Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While direct experimental evidence for the synergistic effects of Azaphilone-9 with conventional chemotherapy is not yet available in published literature, its unique mechanism of action presents a compelling case for further investigation. This guide provides a comparative analysis of this compound's potential for synergistic therapy, drawing parallels with other natural compounds that have demonstrated synergy with standard chemotherapeutic agents. We also propose a detailed experimental protocol to evaluate the synergistic potential of this compound, offering a roadmap for future research in this promising area.

Understanding this compound's Mechanism of Action

This compound (AZA-9) is a fungal-derived natural product that has been identified as a potent inhibitor of the HuR-RNA interaction.[1][2] HuR (Hu antigen R) is an RNA-binding protein that plays a critical role in tumorigenesis by stabilizing the messenger RNAs (mRNAs) of many oncogenes.[3][4] By binding to AU-rich elements (AREs) in the 3'-untranslated region of these mRNAs, HuR prevents their degradation, leading to the overexpression of proteins involved in cell proliferation, survival, and angiogenesis.

AZA-9 disrupts this process by binding directly to HuR, preventing it from interacting with target mRNAs.[4][5] This leads to the degradation of oncogenic mRNAs and a subsequent reduction in the corresponding oncoproteins. This targeted action suggests that AZA-9 could be a valuable component of combination therapy, potentially sensitizing cancer cells to the cytotoxic effects of conventional chemotherapy.

Hypothetical Synergistic Combinations: A Comparative Look

Numerous natural products have been shown to enhance the efficacy of conventional chemotherapy drugs like cisplatin and doxorubicin.[1][6][7][8][9][10] These compounds often work by modulating pathways that are complementary to the mechanisms of cytotoxic drugs. For instance, some natural products can inhibit drug resistance mechanisms, enhance apoptotic signaling, or reduce the toxic side effects of chemotherapy.[11][12]

Given that this compound targets the stability of oncogenic mRNAs, it is plausible that it could act synergistically with DNA-damaging agents like cisplatin or topoisomerase inhibitors like doxorubicin. By downregulating survival proteins, this compound could lower the threshold for apoptosis induction by these conventional agents.

Table 1: Comparison of this compound with Other Synergistic Natural Products

CompoundKnown Synergistic Partner(s)Mechanism of Synergy (if known)Cancer Type(s)
This compound (Hypothetical) Cisplatin, DoxorubicinInhibition of HuR, leading to downregulation of pro-survival proteins and sensitization to DNA damage.Various
Curcumin Cisplatin, DoxorubicinModulation of multiple signaling pathways including NF-κB, STAT3, and p53; reduction of chemoresistance.[1]Breast, Lung, Prostate, Colorectal
Resveratrol Cisplatin, DoxorubicinInduction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][8]Breast, Prostate, Lung
Quercetin Cisplatin, DoxorubicinAntioxidant and pro-apoptotic effects; inhibition of DNA repair mechanisms.[8]Lung, Breast, Ovarian
Genistein CisplatinInhibition of tyrosine kinases and topoisomerase II; induction of apoptosis.Breast, Prostate

Proposed Experimental Investigation of this compound Synergy

To formally assess the synergistic potential of this compound, a rigorous experimental workflow is required. The following protocol outlines a standard approach for determining drug synergy in vitro.

Experimental Protocol: In Vitro Synergy Assay

1. Cell Lines and Culture:

  • Select a panel of cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture cells in appropriate media and conditions as per ATCC recommendations.

2. Drug Preparation:

  • Prepare stock solutions of this compound and the selected conventional chemotherapy agent (e.g., Cisplatin) in a suitable solvent (e.g., DMSO).

  • Serially dilute the drugs to a range of concentrations for single-agent and combination treatments.

3. Cell Viability Assay (MTT Assay):

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with:

    • This compound alone (multiple concentrations)

    • Chemotherapy agent alone (multiple concentrations)

    • Combinations of this compound and the chemotherapy agent at various fixed-ratio or non-fixed-ratio concentrations.

    • Vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis and Synergy Determination:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 (half-maximal inhibitory concentration) for each drug individually.

  • Analyze the data from combination treatments using the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Table 2: Hypothetical Data Presentation for this compound and Cisplatin Synergy in MCF-7 Cells

This compound (µM)Cisplatin (µM)Cell Viability (%)Combination Index (CI)Interpretation
1.0085.2--
05.078.5--
1.05.045.30.75Synergism
2.5065.7--
010.055.1--
2.510.020.90.62Synergism
5.0040.1--
020.030.8--
5.020.08.70.51Strong Synergism

Visualizing the Path Forward: Workflows and Pathways

To facilitate a clearer understanding of the proposed research and the underlying biological mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Synergy Assessment A Cell Seeding (96-well plates) B Drug Treatment (Single agents & Combinations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50, Combination Index) D->E F Determination of Synergy, Additive Effect, or Antagonism E->F G cluster_pathway This compound Mechanism of Action AZA9 This compound HuR HuR Protein AZA9->HuR Inhibits ARE_mRNA Oncogenic mRNA (with AU-rich elements) HuR->ARE_mRNA Binds & Stabilizes Degradation mRNA Degradation HuR->Degradation Prevents Ribosome Ribosome ARE_mRNA->Ribosome ARE_mRNA->Degradation Default Pathway Oncoprotein Oncoprotein Synthesis Ribosome->Oncoprotein CellSurvival Increased Cell Survival & Proliferation Oncoprotein->CellSurvival

References

Independent Verification of Azaphilone-9's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported mechanism of action of Azaphilone-9, a fungal natural product, and other small molecule inhibitors of the RNA-binding protein HuR. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows.

Abstract

This compound (AZA-9) has been identified as a small molecule that binds to the RNA-binding protein Hu antigen R (HuR) and inhibits its interaction with AU-rich elements (AREs) in the 3'-untranslated region (UTR) of target messenger RNAs (mRNAs). This interaction is crucial for the stabilization of many oncogenic mRNAs, making HuR a compelling target for cancer therapy. This guide critically evaluates the experimental evidence supporting AZA-9's mechanism of action and compares its performance with other known HuR inhibitors. While the initial findings are promising, it is important to note that, to date, the specific mechanism of this compound's interaction with HuR has been detailed in studies primarily from a single research group. Independent verification by other laboratories would be a crucial next step in validating this compound as a reliable tool or therapeutic lead.

Comparison of this compound with Alternative HuR Inhibitors

The following table summarizes the quantitative data for this compound and a selection of other small molecule inhibitors of HuR. These alternatives employ various mechanisms to disrupt HuR function, providing a landscape of therapeutic strategies targeting this oncoprotein.

CompoundMechanism of ActionBinding Affinity (Kᵢ/Kₔ)In Vitro Potency (IC₅₀)Cellular Potency (EC₅₀/IC₅₀)Reference
This compound Competitively binds to the RNA-binding cleft of HuRNot Reported~1.2 µM (FP assay)[1][2]Not Reported[1][2]
CMLD-2 Competitively binds to the RNA-binding pocket of HuR~350 nM[3][4]Not ReportedIC₅₀: 18.2 µM (MiaPaCa2), 28.9 µM (HCT-116)[5][3][4][5]
KH-3 Competitively binds to the RNA-binding pocket of HuR0.83 µM (FP), 0.72 µM (AlphaLISA)0.35 µM[3][6][7][8]IC₅₀: 3.31 µM (MDA-MB-231), 4.41 µM (231-DR)[7][3][6][7][8]
MS-444 Inhibits HuR dimerization, necessary for RNA binding and cytoplasmic translocationKₔ: 7 nMNot ReportedGrowth inhibition in various cancer cell lines[1][9][1][9]
SRI-42127 Blocks HuR homodimerization, preventing cytoplasmic translocationNot ReportedIC₅₀: 1.2 µM (cell-based dimerization assay)[4]Attenuates glial activation and suppresses pro-inflammatory mediators[10][11][4][10][11]

Signaling Pathway and Experimental Workflows

To elucidate the mechanism of action of this compound and its therapeutic potential, it is essential to understand the downstream consequences of HuR inhibition and the experimental approaches used for its verification.

HuR-Mediated mRNA Stabilization and its Inhibition

The following diagram illustrates the signaling pathway of HuR and the points of intervention by small molecule inhibitors like this compound.

HuR_Signaling_Pathway HuR Signaling Pathway and Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR HuR_c HuR HuR_n->HuR_c Translocation ARE_mRNA_n ARE-mRNA ARE_mRNA_c ARE-mRNA HuR_c->ARE_mRNA_c Binding & Stabilization Degradation mRNA Degradation HuR_c->Degradation Release for Degradation Ribosome Ribosome ARE_mRNA_c->Ribosome Translation ARE_mRNA_c->Degradation Default Pathway Oncoproteins Oncoproteins (e.g., c-Myc, Cyclins, Bcl-2) Ribosome->Oncoproteins Synthesis Cell Proliferation Cell Proliferation Oncoproteins->Cell Proliferation Survival Survival Oncoproteins->Survival Angiogenesis Angiogenesis Oncoproteins->Angiogenesis Azaphilone_9 This compound Azaphilone_9->HuR_c Inhibition of RNA binding

Caption: HuR binds to ARE-containing mRNAs in the cytoplasm, preventing their degradation and promoting the translation of oncoproteins. This compound is reported to inhibit this binding, leading to mRNA degradation.

Experimental Workflow for Verification of HuR-Inhibitor Binding

The direct binding of a small molecule to HuR is a critical validation step. The following workflow outlines the key experiments used to confirm this interaction.

Experimental_Workflow Workflow for Verifying HuR-Inhibitor Interaction Start Hypothesized HuR Inhibitor FP Fluorescence Polarization (FP) Competition Assay Start->FP Initial Screen for Disruption of HuR-RNA Interaction SPR Surface Plasmon Resonance (SPR) FP->SPR Verification of Direct Binding Conclusion Confirmation of Direct Binding and Interaction Site FP->Conclusion NMR Nuclear Magnetic Resonance (NMR) Spectroscopy SPR->NMR Mapping of Binding Site SPR->Conclusion Docking Computational Docking NMR->Docking Structural Model of Interaction NMR->Conclusion Docking->Conclusion

Caption: A multi-step experimental approach to validate the direct binding of a small molecule inhibitor to the HuR protein.

Detailed Experimental Protocols

The following are summaries of the methodologies used to verify the mechanism of action of this compound as a direct inhibitor of the HuR-ARE interaction. These protocols are based on the study by Kaur et al., 2017.[2]

Fluorescence Polarization (FP) Competition Assay
  • Objective: To determine if this compound can disrupt the pre-formed complex of HuR protein and a fluorescein-labeled ARE-containing RNA probe.

  • Materials:

    • Purified recombinant full-length HuR or HuR RRM1/2 domains.

    • 5'-fluorescein-labeled ARE RNA oligonucleotide (e.g., from c-fos or Msi1).

    • This compound and other test compounds.

    • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM MgCl₂, 0.1% Tween-20, 1 mM DTT).

    • 384-well black, flat-bottom plates.

  • Procedure:

    • A pre-incubated mixture of HuR protein and the fluorescein-labeled ARE RNA probe is added to the wells of the microplate. The concentrations are optimized to ensure a significant polarization signal.

    • Serial dilutions of this compound (or other competitor compounds) are added to the wells.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow the competition to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

    • The IC₅₀ value is calculated by plotting the decrease in polarization as a function of the inhibitor concentration.

Surface Plasmon Resonance (SPR)
  • Objective: To confirm the direct binding of this compound to HuR and to determine the binding kinetics.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • CM5 sensor chip.

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified recombinant HuR protein.

    • This compound.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • The HuR protein is immobilized onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared by activating and deactivating the surface without protein immobilization.

    • A series of concentrations of this compound in running buffer are injected over the sensor surface.

    • The change in the SPR signal (measured in response units, RU) is monitored in real-time to observe the association and dissociation of this compound.

    • The sensor surface is regenerated between injections using a low pH solution (e.g., glycine-HCl).

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • Binding constants (Kₐ, Kₔ, Kₔ) can be determined by fitting the data to a suitable binding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify the specific amino acid residues of HuR that are involved in the interaction with this compound.

  • Materials:

    • ¹⁵N-labeled or ¹³C,¹⁵N-labeled HuR RRM1/2 protein.

    • This compound.

    • NMR buffer (e.g., 20 mM MES, 100 mM KCl, 5% D₂O).

    • NMR spectrometer.

  • Procedure:

    • A 2D ¹H-¹⁵N HSQC spectrum of the labeled HuR RRM1/2 protein is acquired in the absence of the ligand. This provides a baseline "fingerprint" of the protein's amide signals.

    • This compound is titrated into the protein sample at increasing molar ratios.

    • A ¹H-¹⁵N HSQC spectrum is acquired at each titration point.

    • Changes in the chemical shifts and/or intensities of the amide peaks are monitored. Residues that experience significant perturbations are likely located at or near the binding site.

    • The perturbed residues are mapped onto the three-dimensional structure of HuR to visualize the binding interface.

Conclusion

The available evidence strongly suggests that this compound functions as a direct inhibitor of the HuR-ARE RNA interaction by binding to the RNA-binding cleft of HuR. This mechanism is supported by a combination of in vitro biophysical and structural biology techniques. When compared to other HuR inhibitors, this compound demonstrates moderate in vitro potency. However, the landscape of HuR inhibitors is diverse, with molecules that target different aspects of HuR function, such as dimerization, offering alternative therapeutic strategies.

A significant limitation in the current understanding of this compound is the lack of independent verification of its mechanism of action from multiple research groups. Future studies should aim to replicate these findings and further explore the cellular and in vivo efficacy of this compound. Such independent validation is paramount for establishing this compound as a reliable chemical probe for studying HuR biology and for its potential development as a therapeutic agent. Researchers are encouraged to utilize the detailed protocols and comparative data presented in this guide to inform their own investigations into the promising field of HuR inhibition.

References

A Head-to-Head Comparison of Azaphilone-9 and MS-444: Two Distinct Inhibitors of the RNA-Binding Protein HuR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of the RNA-binding protein HuR (ELAVL1): Azaphilone-9 and MS-444. While both compounds target HuR, a key regulator of oncogenic mRNA stability, they exhibit distinct mechanisms of action, biological activities, and experimental profiles. This document aims to furnish researchers with the necessary information to make informed decisions regarding the selection and application of these molecules in their research and development endeavors.

Executive Summary

This compound, a fungal-derived natural product, directly competes with RNA for binding to the RNA recognition motifs (RRMs) of HuR. In contrast, MS-444, a bacterial natural product, inhibits the homodimerization of HuR, a crucial step for its cytoplasmic function. This fundamental difference in their mechanisms of action translates to varied downstream cellular effects and potential therapeutic applications. This guide will delve into their comparative biological activities, present available quantitative data in a structured format, and provide detailed experimental methodologies for key assays.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for this compound and MS-444.

Table 1: Comparative Inhibitory Activities

ParameterThis compoundMS-444Reference
Target HuR RNA-binding domain (RRM1/2)HuR homodimerization[1][2],[3][4]
IC50 (HuR-ARE Interaction) ~1.2 μM (full length HuR)Not directly applicable (inhibits dimerization)[1][2]
IC50 (Myosin Light Chain Kinase) Not Reported10 μM[5][6][7]

Table 2: Comparative Cytotoxicity (IC50 Values)

Cell LineCancer TypeThis compoundMS-444Reference
HCT116Colorectal CancerNot Reported10.98 ± 1.76 μM[5][6]
HCA-7Colorectal CancerNot Reported12.84 ± 2.10 μM[5][6]
RKOColorectal CancerNot Reported5.60 ± 0.90 μM[5][6]
HT-29Colorectal CancerNot Reported14.21 ± 2.11 μM[5][6]
SW480Colorectal CancerNot Reported10.98 ± 1.24 μM[5][6]
U87GlioblastomaNot ReportedSubstantially higher than xenolines (exact value not specified)[3]
U251GlioblastomaNot ReportedSubstantially higher than xenolines (exact value not specified)[3]

Mechanism of Action and Signaling Pathways

This compound: Competitive Inhibition of RNA Binding

This compound functions by directly binding to the RNA-binding cleft within the RRM1/2 domains of HuR.[1][2] This competitive inhibition prevents HuR from binding to the AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of its target mRNAs.[1][2] The stabilization of these oncogenic mRNAs is thus prevented, leading to their degradation. The interaction of this compound with key residues in the RNA-binding pocket has been mapped using NMR and computational modeling.[1][2]

Azaphilone9_Pathway cluster_HuR HuR Protein cluster_mRNA Target mRNA HuR HuR (RRM1/2) ARE_mRNA ARE-containing mRNA (e.g., Bcl-2, XIAP, Msi1) HuR->ARE_mRNA Stabilizes RNA_Binding_Cleft RNA-Binding Cleft RNA_Binding_Cleft->ARE_mRNA Blocks Binding Degradation mRNA Degradation ARE_mRNA->Degradation Leads to Azaphilone9 This compound Azaphilone9->RNA_Binding_Cleft Binds to MS444_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_apoptosis Extrinsic Apoptosis Pathway HuR_monomer HuR Monomer HuR_dimer HuR Dimer HuR_monomer->HuR_dimer Dimerization HuR_dimer_cyto Cytoplasmic HuR Dimer HuR_dimer->HuR_dimer_cyto Translocation ARE_mRNA ARE-containing mRNA HuR_dimer_cyto->ARE_mRNA Binds & Stabilizes Stabilized_mRNA Stabilized mRNA ARE_mRNA->Stabilized_mRNA -> Tumor_Progression Tumor Progression (Angiogenesis, Invasion, Suppression of Apoptosis) Stabilized_mRNA->Tumor_Progression Promotes DR5 Death Receptor 5 (DR5) Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces MS444 MS-444 MS444->HuR_dimer Inhibits MS444->DR5 Upregulates FP_Assay_Workflow Start Prepare Assay Buffer Step1 Incubate Fluorescently-labeled ARE RNA probe with HuR protein Start->Step1 Step2 Add varying concentrations of this compound Step1->Step2 Step3 Incubate to reach equilibrium Step2->Step3 Step4 Measure Fluorescence Polarization Step3->Step4 Step5 Calculate IC50 value Step4->Step5

References

Azaphilone-9 and HuR: An Evaluation of Specificity in the Landscape of RNA-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for specific molecular inhibitors is paramount. This guide provides a detailed comparison of Azaphilone-9's binding affinity for the Hu antigen R (HuR) protein against other RNA-binding proteins (RBPs), supported by experimental data and protocols. While this compound has been identified as a direct binder and inhibitor of HuR, evidence suggests a lack of absolute specificity, a critical consideration for its therapeutic development.

Executive Summary

This compound (AZA-9), a fungal natural product, directly interacts with the RNA-binding protein HuR and disrupts its binding to target messenger RNAs (mRNAs). This interaction is of significant interest as HuR is a key regulator of post-transcriptional gene expression and is implicated in the progression of cancer and other diseases. Experimental data from fluorescence polarization, surface plasmon resonance, and NMR spectroscopy have elucidated the mechanism and affinity of this binding. However, evidence also indicates that AZA-9 is not entirely specific for HuR, with known interactions with other RBPs such as Musashi-1 (Msi1). This guide synthesizes the available data to provide a comprehensive evaluation of this compound's specificity for HuR.

Comparison of this compound Binding Affinity

The following table summarizes the quantitative data available for this compound's interaction with HuR. It is important to note that while off-target binding to other RBPs has been observed, quantitative binding affinity data for these interactions are not yet available in the published literature.

Target ProteinLigandAssay MethodReported IC50Reference
HuR (full length)This compoundFluorescence Polarization~1.2 µM[1][2][3]
Musashi-1 (Msi1)This compoundNot SpecifiedUnpublished Data[1]

Note: The interaction with Musashi-1 is based on unpublished data mentioned in Kaur et al., 2017, and as such, no quantitative value is available.[1] This known off-target interaction highlights the need for further specificity profiling of this compound.

HuR Signaling Pathway and the Role of this compound

HuR plays a critical role in cancer by stabilizing the mRNAs of numerous oncogenes, growth factors, and cytokines. It binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of these mRNAs, preventing their degradation and promoting their translation. This leads to increased cell proliferation, angiogenesis, and metastasis. This compound competitively binds to the RNA-binding cleft of HuR, specifically within its RRM1/2 domains, thereby inhibiting the stabilization of these target mRNAs.

HuR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR ARE_mRNA_n ARE-mRNA HuR_n->ARE_mRNA_n Binds to HuR_c HuR HuR_n->HuR_c Shuttling ARE_mRNA_c ARE-mRNA HuR_c->ARE_mRNA_c Stabilizes Ribosome Ribosome ARE_mRNA_c->Ribosome Translation Degradation mRNA Degradation ARE_mRNA_c->Degradation Prevents Oncogenic_Proteins Oncogenic Proteins (e.g., c-Myc, VEGF, TNF-α) Ribosome->Oncogenic_Proteins Cell_Proliferation Cell Proliferation Oncogenic_Proteins->Cell_Proliferation Promotes Angiogenesis Angiogenesis Oncogenic_Proteins->Angiogenesis Promotes Metastasis Metastasis Oncogenic_Proteins->Metastasis Promotes AZA9 This compound AZA9->HuR_c Inhibits

HuR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the interaction between this compound and HuR.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound for the HuR-RNA interaction.

Protocol:

  • Reagents and Buffers:

    • Binding Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MgCl2, 0.1% Tween-20, 2 mM DTT.

    • Fluorescently labeled RNA probe (e.g., 5'-FAM-labeled ARE-containing oligonucleotide).

    • Recombinant full-length HuR protein.

    • This compound dissolved in DMSO.

  • Procedure:

    • A constant concentration of the fluorescent RNA probe (e.g., 10 nM) and HuR protein (e.g., 50 nM) are incubated in the binding buffer in a 384-well plate.

    • A serial dilution of this compound is added to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • The plate is incubated at room temperature for 30 minutes to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is utilized to confirm the direct binding of this compound to HuR and to study the kinetics of the interaction.

Protocol:

  • Immobilization:

    • Recombinant HuR protein is immobilized on a CM5 sensor chip via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • HuR protein in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active sites are blocked with ethanolamine.

  • Binding Analysis:

    • A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the immobilized HuR surface.

    • The association and dissociation phases are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is employed to map the binding site of this compound on the HuR protein.

Protocol:

  • Sample Preparation:

    • Uniformly 15N-labeled HuR protein (specifically the RRM1/2 domains) is expressed and purified.

    • The protein is dissolved in an NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 10% D2O.

  • Titration Experiment:

    • A series of 2D 1H-15N HSQC spectra of the 15N-labeled HuR RRM1/2 are acquired.

    • Increasing concentrations of this compound are titrated into the protein sample, and an HSQC spectrum is recorded at each concentration point.

  • Data Analysis:

    • Chemical shift perturbations (CSPs) of the amide backbone resonances of HuR upon addition of this compound are monitored.

    • Residues exhibiting significant CSPs are mapped onto the three-dimensional structure of HuR to identify the binding interface.

Experimental Workflow for Specificity Evaluation

To rigorously evaluate the specificity of this compound, a systematic experimental workflow is required. The following diagram outlines a proposed workflow for comparing the binding of this compound to HuR against a panel of other RBPs.

Experimental_Workflow Start Start: this compound Primary_Screen Primary Screen: Fluorescence Polarization Assay Start->Primary_Screen HuR_Binding Quantitative Binding to HuR (IC50) Primary_Screen->HuR_Binding RBP_Panel Panel of other RBPs (e.g., AUF1, TTP, Msi1) Primary_Screen->RBP_Panel Secondary_Screen Secondary Screen: Counter-screening against RBP panel HuR_Binding->Secondary_Screen RBP_Panel->Secondary_Screen Direct_Binding Confirmation of Direct Binding: Surface Plasmon Resonance Secondary_Screen->Direct_Binding Specificity_Profile Generate Specificity Profile: Compare binding affinities (KD or IC50) Direct_Binding->Specificity_Profile Mechanism_Study Mechanism of Action Study: NMR Spectroscopy Specificity_Profile->Mechanism_Study End Conclusion on Specificity Mechanism_Study->End

Proposed experimental workflow for evaluating this compound's specificity.

Conclusion

This compound is a confirmed inhibitor of the HuR-RNA interaction with a micromolar affinity. The detailed experimental protocols provided herein offer a basis for further investigation and validation of this and other potential HuR inhibitors. However, the current body of evidence, particularly the observation of its binding to Musashi-1, strongly suggests that this compound is not a completely specific inhibitor of HuR.[1] This lack of specificity is a critical factor for its potential as a therapeutic agent and underscores the necessity for comprehensive off-target profiling against a broader panel of RNA-binding proteins. Future research should focus on quantitative characterization of these off-target interactions to build a complete specificity profile for this compound, which will be instrumental in guiding the development of more potent and selective HuR inhibitors.

References

Comparative Analysis of Azaphilone Pharmacokinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the pharmacokinetic properties of azaphilones, fungal polyketides with a wide range of biological activities. This guide provides a comparative look at key compounds, details on experimental protocols for in vivo studies, and a visual workflow for pharmacokinetic analysis.

Azaphilones are a class of fungal secondary metabolites characterized by a highly oxygenated pyranoquinone core.[1] They have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] As research into the therapeutic potential of azaphilones progresses, a thorough understanding of their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial for their development as drug candidates.

This guide provides a comparative analysis of the available pharmacokinetic information for several key azaphilone compounds. It is important to note that while numerous studies have investigated the biological effects of azaphilones, detailed quantitative in vivo pharmacokinetic data remains limited for many specific compounds. The information presented herein is based on available in silico predictions and qualitative findings from in vivo studies.

Comparative Overview of Azaphilone Properties

The following table summarizes the known biological activities and available pharmacokinetic insights for a selection of representative azaphilone compounds. The lack of extensive quantitative data highlights a significant area for future research in the field.

Azaphilone CompoundKey Biological ActivitiesKnown Pharmacokinetic Properties/Insights
Monascin & Ankaflavin Antiobesity, Cholesterol-lowering, Blood sugar reduction, Antioxidant, Anti-inflammatory.[4][5][6]Predicted to have desirable lipophilic drug-like physicochemical properties for oral bioavailability (in silico).[7] Studied in vivo in rats, demonstrating antiobesity effects.[4]
Rubropunctatin Cytotoxic, Antitumor.[5]Highly reactive orange pigment.[8] No specific in vivo pharmacokinetic data available.
Citrinin Nephrotoxic, Carcinogenic, Mutagenic.[9][10]Predicted to be well absorbed by passive gastrointestinal absorption (in silico).[9][11] Crosses the blood-brain barrier model in vitro.[9]
Sclerotiorin Lipoxygenase inhibitor, Antioxidant, Antiproliferative against cancer cells.[2][12]No specific in vivo pharmacokinetic data available.
Chaetomugilins Cytotoxic, Antifungal, Antibiotic.[13]No specific in vivo pharmacokinetic data available.

Experimental Protocols for In Vivo Pharmacokinetic Studies

Detailed below is a generalized experimental protocol for conducting in vivo pharmacokinetic studies of azaphilones in a rat model. This protocol is based on standard methodologies reported in pharmacokinetic literature.[14][15][16]

1. Animal Model and Housing:

  • Species: Sprague-Dawley rats (male or female, specified in the study design).

  • Age/Weight: Typically 7-8 weeks old, weighing 180-250g.

  • Housing: Housed in controlled environmental conditions (e.g., 23 ± 2°C, 12h/12h light/dark cycle) with free access to standard diet and water.[15][16] Animals should be acclimated for at least one week before the experiment.

2. Drug Formulation and Administration:

  • Formulation: The azaphilone compound is typically dissolved or suspended in a suitable vehicle. For oral administration, this could be water, saline, or a suspension with an agent like 0.5% carboxymethylcellulose sodium (CMC-Na).[16] For intravenous administration, a solution in a vehicle such as a saline:DMSO mixture may be used.[14]

  • Dosing:

    • Oral (p.o.): Administered via oral gavage using a flexible cannula. Doses will vary depending on the compound's potency and toxicity.

    • Intravenous (i.v.): Administered as a bolus injection into a tail vein.[14]

3. Blood Sampling:

  • Collection Sites: Blood samples are typically collected from the tail vein.

  • Time Points: A series of blood samples are collected at predetermined time points after drug administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[15][16]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[15][16]

4. Bioanalytical Method for Quantification:

  • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method for quantifying drug concentrations in plasma.

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins. The supernatant is then analyzed.[17]

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., ICH M10) for parameters such as linearity, accuracy, precision, selectivity, and stability.[18]

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis of the plasma concentration-time data is performed using pharmacokinetic software (e.g., WinNonlin).[15]

  • Parameters Calculated: Key pharmacokinetic parameters are determined, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation (calculated by comparing AUCoral to AUCiv).

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates the general workflow of an in vivo pharmacokinetic study, from the initial administration of the compound to the final analysis of the data.

Pharmacokinetic_Workflow cluster_Preclinical Preclinical Phase cluster_Analytical Analytical Phase cluster_Data_Analysis Data Analysis Phase Compound Azaphilone Compound Formulation Drug Formulation Compound->Formulation Dosing Administration (p.o. or i.v.) Formulation->Dosing Animal_Model Animal Model (Rats) Animal_Model->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Time Points Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (HPLC-MS/MS) Plasma_Separation->Bioanalysis Concentration_Time_Data Concentration vs. Time Data Bioanalysis->Concentration_Time_Data PK_Modeling Pharmacokinetic Modeling Concentration_Time_Data->PK_Modeling PK_Parameters Pharmacokinetic Parameters (Cmax, AUC, etc.) PK_Modeling->PK_Parameters

Caption: Workflow of an in vivo pharmacokinetic study.

Conclusion

The diverse biological activities of azaphilones make them promising candidates for further drug development. However, a critical gap in the current knowledge is the lack of comprehensive and quantitative pharmacokinetic data for many of these compounds. The generalized experimental protocol and workflow presented here provide a framework for future studies aimed at characterizing the ADME properties of novel azaphilones. Such studies are essential to guide lead optimization, predict human pharmacokinetics, and ultimately translate the therapeutic potential of these natural products into clinical applications. Further research in this area is strongly encouraged to unlock the full potential of this fascinating class of fungal metabolites.

References

Azaphilone-9's Therapeutic Potential: An In Vitro Profile and Comparative Analysis in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Azaphilone-9's therapeutic potential based on available preclinical data. Due to the current absence of in vivo studies for this compound, this guide focuses on its in vitro activity and draws comparisons with alternative molecules that have been evaluated in preclinical animal models.

This compound has emerged as a molecule of interest due to its unique mechanism of action, primarily as an inhibitor of the RNA-binding protein HuR.[1] HuR plays a critical role in tumorigenesis by stabilizing oncogenic mRNAs.[1] Small molecules that disrupt the HuR-RNA interaction, therefore, represent a promising avenue for cancer therapy.[1] This guide synthesizes the existing in vitro data for this compound and places it in the context of other HuR inhibitors and compounds with similar biological activities that have progressed to in vivo preclinical evaluation.

In Vitro Efficacy of this compound

This compound has demonstrated potent inhibition of the HuR-RNA interaction in biochemical assays. The primary mechanism of action is the direct binding of this compound to HuR, which competitively inhibits its binding to AU-rich elements (AREs) in the 3'-untranslated region (UTR) of target mRNAs.[1][2]

Table 1: In Vitro Activity of this compound
TargetAssay TypeIC50 ValueReference
HuR-ARE InteractionFluorescence Polarization (FP) Competition Assay~1.2 µM[1]

Comparative Analysis with Alternative HuR Inhibitors

While this compound shows promise in vitro, its therapeutic efficacy in a whole-organism setting remains to be determined. In contrast, other small molecule inhibitors of HuR, such as CMLD-2 and MS-444, have been evaluated in preclinical animal models.

Table 2: Comparison of In Vitro and In Vivo Efficacy of HuR Inhibitors
CompoundTargetIn Vitro IC50/KᵢPreclinical ModelKey In Vivo FindingsReference
This compound HuR-ARE Interaction~1.2 µM (IC50)No data availableNo data available[1]
CMLD-2 HuR-ARE Interaction350 nM (Kᵢ)Lung cancer xenograftsDose-dependent cytotoxicity in NSCLC cells, induced G1 phase cell-cycle arrest and apoptosis.[3][4][5][6][3][4][5][6]
MS-444 HuRNot specifiedMalignant glioma xenografts, Colorectal cancer xenograftsAttenuated invasion of glioblastoma cells, suppressed invasive properties.[7] Inhibited colorectal cancer tumor growth.[8][7][8]

This comparative data highlights the critical next step for this compound research: the validation of its in vitro activity in preclinical in vivo models to assess its true therapeutic potential.

Broader Biological Activities of Azaphilones

The azaphilone class of compounds, to which this compound belongs, is known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[9][10][11]

Table 3: Anti-Inflammatory and Cytotoxic Activities of Other Azaphilones
CompoundActivityCell LineIC50 ValueReference
Penicilazaphilone NAnti-inflammatory (NO production)RAW 264.722.63 µM[9]
Sclerazaphilones C-EAnti-inflammatory (NO production)RAW 264.76.30 - 9.45 µM[11]
Penidioxolane CCytotoxicK562 (Leukemia)23.94 µM[9]
Hypocrellone ACytotoxicBEL-7404 (Hepatoma)17.4 µM[12]

These findings suggest that this compound may possess a broader therapeutic window beyond its HuR-inhibitory activity, which warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Fluorescence Polarization (FP) Competition Assay for HuR-ARE Interaction

This assay is used to measure the ability of a compound to disrupt the interaction between HuR and an ARE-containing RNA probe.

  • Reagents and Materials:

    • Purified full-length HuR protein.

    • Fluorescein-labeled ARE RNA probe (e.g., from the c-fos 3'-UTR).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Test compound (this compound or alternatives) at various concentrations.

    • 384-well black, non-binding microplates.

    • Microplate reader with fluorescence polarization capabilities.

  • Procedure:

    • A solution of the fluorescein-labeled ARE probe and HuR protein is prepared in the assay buffer to form the HuR-RNA complex.

    • The test compound is serially diluted and added to the wells of the microplate.

    • The HuR-RNA complex is then added to the wells containing the test compound.

    • The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using the microplate reader. A decrease in polarization indicates the displacement of the labeled RNA probe from HuR by the test compound.

    • The IC50 value is calculated from the dose-response curve.

TNF-α-Induced NF-κB Activation Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway induced by TNF-α.

  • Cell Culture:

    • Use a suitable cell line, such as HeLa or RAW 264.7 macrophages.

    • Culture the cells in the appropriate medium until they reach the desired confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 12 hours).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

  • Analysis:

    • Immunofluorescence for p65 Nuclear Translocation:

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody against the p65 subunit of NF-κB.

      • Incubate with a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

      • Visualize the subcellular localization of p65 using a fluorescence microscope. Inhibition of nuclear translocation indicates a block in NF-κB activation.[13]

    • Western Blot for IκBα Phosphorylation and Degradation:

      • Prepare whole-cell extracts.

      • Perform SDS-PAGE and transfer the proteins to a membrane.

      • Probe the membrane with antibodies against phosphorylated IκBα, total IκBα, and a loading control.

      • Inhibition of IκBα phosphorylation and degradation indicates a block in the NF-κB signaling cascade.[13]

TGF-β-Induced SMAD Activation Assay

This assay evaluates a compound's effect on the TGF-β signaling pathway by measuring the activation of SMAD proteins.

  • Cell Culture:

    • Use a cell line responsive to TGF-β, such as hepatic stellate cells (e.g., LX-2).

  • Treatment:

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with TGF-β (e.g., 4 ng/mL) for different time points.

  • Analysis (Western Blot):

    • Prepare whole-cell lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with antibodies against phosphorylated SMAD2/3, total SMAD2/3, and a loading control.

    • A decrease in the ratio of phosphorylated SMAD to total SMAD indicates inhibition of the TGF-β pathway.[14]

Visualizing Molecular Pathways and Experimental Logic

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

HuR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR HuR_c HuR HuR_n->HuR_c Translocation ARE_mRNA_n ARE-mRNA ARE_mRNA_c ARE-mRNA HuR_c->ARE_mRNA_c Binds Translation Translation ARE_mRNA_c->Translation Stabilizes Degradation mRNA Degradation ARE_mRNA_c->Degradation Prevents Azaphilone9 This compound Azaphilone9->HuR_c Inhibits Binding FP_Assay_Workflow start Start prepare_reagents Prepare HuR and Fluorescent ARE-RNA start->prepare_reagents add_compound Add this compound (or alternative) prepare_reagents->add_compound incubate Incubate add_compound->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze Data (IC50) measure_fp->analyze end End analyze->end NFkB_Activation_Workflow start Start culture_cells Culture Cells (e.g., RAW 264.7) start->culture_cells pretreat Pre-treat with Azaphilone culture_cells->pretreat stimulate Stimulate with TNF-α pretreat->stimulate analyze Analyze NF-κB Activation (p65 Translocation / IκBα Degradation) stimulate->analyze end End analyze->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Azaphilone-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Azaphilone-9, a class of fungal polyketides known for their diverse biological activities. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The compound is harmful if swallowed and causes serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific this compound product in use.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In Case of Exposure:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth with water.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • If Inhaled: Move the person to fresh air.[2]

Quantitative Hazard Classification

The following table summarizes the hazard classification for this compound according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[1]
Eye irritation2AH319: Causes serious eye irritation[1][2]
Chronic aquatic hazard2H411: Toxic to aquatic life with long lasting effects[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not allow the product to enter drains.[1]

Experimental Protocol for Waste Neutralization (General Guidance):

While specific experimental protocols for this compound neutralization are not provided in the safety data sheets, general procedures for chemical waste can be adapted. The following is a general guideline and should be performed by trained personnel in a controlled environment.

  • Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container.

  • Information: Ensure the container is clearly marked with the contents and associated hazards.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to determine the appropriate disposal route.

  • Transportation: Arrange for the collection and transportation of the waste by authorized personnel to a licensed hazardous waste treatment and disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste C Don Personal Protective Equipment (PPE) A->C B Segregate in Labeled, Sealed Container E Store Securely in Designated Area B->E C->B D Consult Institutional EHS / Licensed Waste Disposal Company F Arrange for Professional Collection and Transport D->F E->D G Dispose at Approved Waste Disposal Plant F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Azaphilone-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Azaphilone-9, a fungal natural product. The following procedural guidance is designed to be a critical resource for laboratory safety and chemical handling, directly addressing operational and disposal questions.

Hazard and Safety Data Summary

This compound is classified as harmful if swallowed and causes serious eye irritation. It is crucial to adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Eye IrritationCategory 2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE) and Handling Procedures

When working with this compound, a comprehensive approach to personal protection is required. The following table outlines the necessary PPE and handling procedures.

PhaseRequired PPEHandling and Operational Procedures
Preparation - Nitrile gloves- Laboratory coat- Safety glasses with side shields or goggles- Work in a well-ventilated area, preferably a chemical fume hood.- Ensure all necessary equipment and reagents are within reach to minimize movement.- Do not eat, drink, or smoke in the handling area.
Handling - Nitrile gloves- Laboratory coat- Safety glasses with side shields or goggles- Face shield (if splash hazard exists)- Avoid direct contact with the skin and eyes.- Wash hands and skin thoroughly after handling.- In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.- If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Spill & Emergency - Nitrile gloves- Laboratory coat- Safety glasses with side shields or goggles- Chemical-resistant apron- Respiratory protection (if significant dust or aerosol is generated)- For spills, cover with an inert absorbent material and collect for disposal.- In case of fire, use appropriate extinguishing media. Vapors are heavier than air and may spread along floors.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product - Dispose of contents and container to an approved waste disposal plant.- Do not allow the product to enter drains.
Contaminated Materials (e.g., gloves, absorbent pads) - Place in a sealed, labeled container for hazardous waste.- Dispose of according to institutional and local regulations for chemical waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Azaphilone9_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE: - Lab Coat - Gloves - Safety Glasses prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_compound Handle this compound prep_area->handle_compound wash_hands Wash Hands and Skin Thoroughly After Handling handle_compound->wash_hands eye_contact Eye Contact: Rinse with Water handle_compound->eye_contact If contact ingestion Ingestion: Call Poison Center handle_compound->ingestion If swallowed dispose_waste Dispose of Unused Product and Contaminated Materials wash_hands->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate

Safe handling workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.